Product packaging for Propyne, 1-bromo-(Cat. No.:CAS No. 2003-82-9)

Propyne, 1-bromo-

Cat. No.: B3049260
CAS No.: 2003-82-9
M. Wt: 118.96 g/mol
InChI Key: XXFUZSHTIOFGNV-UHFFFAOYSA-N
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Description

Propyne, 1-bromo- is a useful research compound. Its molecular formula is C3H3Br and its molecular weight is 118.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality Propyne, 1-bromo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propyne, 1-bromo- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H3B B3049260 Propyne, 1-bromo- CAS No. 2003-82-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromoprop-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br/c1-2-3-4/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFUZSHTIOFGNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173855
Record name Propyne, 1-bromo-
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Molecular Weight

118.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2003-82-9
Record name 1-Propyne, 1-bromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2003-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyne, 1-bromo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyne, 1-bromo-
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Foundational & Exploratory

The Reactivity of 1-Bromo-1-propyne with Nucleophiles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-propyne is a highly reactive and versatile reagent in synthetic organic chemistry. Its unique structure, featuring a bromine atom attached to an sp-hybridized carbon, allows it to participate in a variety of transformations not typically observed for alkyl or vinyl halides. This technical guide provides an in-depth analysis of the reactivity of 1-bromo-1-propyne with a range of nucleophiles. It covers key reaction classes, including copper-catalyzed cross-coupling reactions and nucleophilic substitutions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a comprehensive resource for professionals in research and drug development.

Introduction and Core Concepts

1-Bromo-1-propyne (CH₃C≡CBr) is a valuable, albeit hazardous, building block. The electron-withdrawing nature of the bromine atom and the linear geometry of the alkyne moiety make the terminal acetylenic carbon susceptible to nucleophilic attack.[1] Its reactivity is dominated by two main pathways:

  • Nucleophilic Substitution: Direct displacement of the bromide ion by a nucleophile. This is less common than with sp³-hybridized carbons but is a key pathway for certain nucleophiles.

  • Metal-Catalyzed Cross-Coupling: Reactions where a metal catalyst, typically copper or palladium, facilitates the coupling between the alkynyl bromide and a nucleophile. This is the most widely utilized and synthetically powerful application of 1-bromo-1-propyne.

Due to its volatile and potentially explosive nature, 1-bromo-1-propyne is often generated in situ.[2] A common method involves the dehydrohalogenation of a 1,1-dibromoalkene precursor, which is then immediately used in the subsequent coupling reaction. This approach circumvents the need to handle the hazardous isolated compound.[2][3]

Copper-Catalyzed Cross-Coupling Reactions

The most significant reactions of 1-bromo-1-propyne involve copper catalysis, which enables the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency.

Cadiot-Chodkiewicz Coupling with Terminal Alkynes

The Cadiot-Chodkiewicz coupling is a cornerstone reaction for the synthesis of unsymmetrical 1,3-diynes. It involves the reaction of a terminal alkyne with a 1-haloalkyne, such as 1-bromo-1-propyne, catalyzed by a copper(I) salt in the presence of an amine base.[4][5] This reaction is highly selective, avoiding the homocoupling (Glaser coupling) that can plague other methods.[4]

The generally accepted mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition to the 1-bromo-1-propyne, followed by reductive elimination to yield the 1,3-diyne product.[4]

cadiot_chodkiewicz R1_alkyne R¹-C≡C-H (Terminal Alkyne) inv1 R1_alkyne->inv1 R2_bromoalkyne Br-C≡C-R² (1-Bromo-1-propyne) Intermediate [Cu(III) Intermediate] R2_bromoalkyne->Intermediate Cu_acetylide R¹-C≡C-Cu(I) Cu_acetylide->Intermediate Oxidative Addition inv2 Intermediate->inv2 Product R¹-C≡C-C≡C-R² (1,3-Diyne) Catalyst Cu(I) Salt Catalyst->inv1 Base Amine Base Base->inv1 CuBr CuBr CuBr->Catalyst Catalyst Regeneration inv1->Cu_acetylide Deprotonation & Acetylide Formation inv2->Product Reductive Elimination inv2->CuBr inv3

Caption: Cadiot-Chodkiewicz Coupling Mechanism.
Coupling with Organozinc Reagents

1-bromoalkynes can be effectively coupled with organozinc reagents in a copper(I)-catalyzed reaction. This method is particularly useful for synthesizing complex nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[6][7] The reaction typically involves the formation of an N-heterocyclic organozinc reagent, which then undergoes cross-coupling with 1-bromo-1-propyne.[6][8]

Data Presentation: Quantitative Analysis of Coupling Reactions

The following tables summarize yields for the coupling of 1-bromo-1-propyne (or its in situ generated equivalent) with various nucleophiles under copper-catalyzed conditions.

Table 1: Cadiot-Chodkiewicz Coupling of in situ Generated 1-Bromo-1-propyne with Terminal Alkynes (Data sourced from Knutson et al., Org. Lett. 2018, 20, 21, 6845-6849)[2]

EntryTerminal Alkyne (Nucleophile)ProductYield (%)
1Phenylacetylene1-Phenyl-1,3-pentadiyne78
24-Methoxyphenylacetylene1-(4-Methoxyphenyl)-1,3-pentadiyne76
34-Chlorophenylacetylene1-(4-Chlorophenyl)-1,3-pentadiyne70
41-Ethynyl-4-fluorobenzene1-(4-Fluorophenyl)-1,3-pentadiyne81
53-Ethynylthiophene1-(Thiophen-3-yl)-1,3-pentadiyne65

Table 2: Cu(I)-Catalyzed Cross-Coupling with N-Heterocyclic Organozinc Reagents (Data sourced from Frabitore & Livinghouse, Molecules 2022, 27(14), 4561)[6][7]

EntryOrganozinc Reagent1-BromoalkyneProductYield (%)
1Pyrrolidine-derived1-Bromo-1-octyne2-(Oct-2-yn-1-yl)pyrrolidine derivative81
2Piperidine-derived1-Bromo-1-octyne2-(Oct-2-yn-1-yl)piperidine derivative75
3Piperidine-derived1-Bromo-2-phenylethyne2-(3-Phenylprop-2-yn-1-yl)piperidine derivative72

Other Nucleophilic Reactions

While cross-coupling reactions are dominant, 1-bromo-1-propyne can react with other nucleophiles, although these are less documented in the literature compared to its coupling applications.

  • Amines: The synthesis of ynamides (N-alkynyl amides) can be achieved through the copper-catalyzed coupling of amides with 1-bromoalkynes. This reaction is a powerful tool for introducing the alkynyl moiety onto a nitrogen atom.[9]

  • Thiols: Thiolates are potent nucleophiles and are expected to react with 1-bromo-1-propyne. Recent work on "thiol-bromo" click reactions, while typically demonstrated on alkyl bromides, suggests a high potential for efficient reaction.[10][11] The reaction of thiols with related 3-bromo-1-propynone reagents proceeds via a rapid substitution of the bromide followed by a thia-Michael addition.[12]

  • Cyanide: The cyanide ion (CN⁻) is an effective nucleophile that readily displaces halides from alkyl halides to form nitriles.[13] By analogy, a nucleophilic substitution reaction with 1-bromo-1-propyne would be expected to yield but-2-ynenitrile.

Experimental Protocols

Protocol 1: In Situ Generation and Cadiot-Chodkiewicz Coupling

This protocol describes the coupling of a terminal alkyne with 1-bromo-1-propyne that is generated in situ from (Z)-1,2-dibromoprop-1-ene.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification flask Schlenk flask under N₂ reagents Add CuI, NH₂OH·HCl, Terminal Alkyne, and Solvent (MeOH/n-BuNH₂) flask->reagents cool Cool flask to 0 °C reagents->cool add_precursor Add (Z)-1,2-dibromoprop-1-ene cool->add_precursor add_base Add n-BuLi dropwise over 20 min add_precursor->add_base warm Warm to room temperature and stir for 16 h add_base->warm quench Quench with sat. aq. NH₄Cl warm->quench extract Extract with Et₂O (3x) quench->extract wash Wash combined organics with brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Concentrate and purify by flash chromatography dry->purify

Caption: Experimental Workflow for Cadiot-Chodkiewicz Coupling.

Methodology:

  • Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add copper(I) iodide (5 mol%), hydroxylamine hydrochloride (10 mol%), the terminal alkyne (1.0 equiv), methanol, and n-butylamine.

  • Reaction: Cool the mixture to 0 °C. Add (Z)-1,2-dibromoprop-1-ene (1.2 equiv).

  • Initiation: Add n-butyllithium (2.5 M in hexanes, 2.2 equiv) dropwise to the stirred solution over 20 minutes.

  • Incubation: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired 1,3-diyne.[2]

Protocol 2: Copper-Catalyzed Coupling with an N-Heterocyclic Organozinc Reagent

Methodology:

  • Reagent Formation: In a glovebox, treat an N,N-dimethylhydrazinoalkene (1.0 equiv) with diethylzinc (1.1 equiv) in THF at room temperature for 12 hours to form the organozinc reagent.

  • Catalyst Preparation: In a separate vial, dissolve CuCN·2LiBr (5 mol%) and LiBr (1.0 equiv) in THF.

  • Coupling: Add the catalyst solution to the organozinc reagent, followed by the addition of the 1-bromoalkyne (2.0 equiv).

  • Incubation: Stir the reaction mixture at room temperature for the specified time (typically 1-4 hours).

  • Workup: Quench the reaction with a 1:1 mixture of saturated aqueous ammonium chloride and 28% aqueous ammonium hydroxide.

  • Purification: Extract the mixture with a 1:1 solution of diethyl ether and pentane. Dry the combined organic layers with Na₂SO₄, filter through a plug of silica gel, and concentrate in vacuo. The product can be further purified by vacuum distillation or flash chromatography.[6][14]

Conclusion

1-Bromo-1-propyne is a potent electrophile, primarily utilized in copper-catalyzed cross-coupling reactions to generate synthetically valuable products like unsymmetrical diynes and functionalized heterocycles. The Cadiot-Chodkiewicz coupling and reactions with organozinc reagents are particularly robust and well-documented. While direct substitution with other nucleophiles is mechanistically plausible, the literature emphasizes its application in more complex, catalyzed transformations. The use of in situ generation protocols is highly recommended to mitigate the handling of this hazardous but powerful synthetic tool. This guide provides the foundational knowledge and practical details for researchers to effectively incorporate 1-bromo-1-propyne into their synthetic strategies.

References

An In-depth Technical Guide to the Spectroscopic Data of 1-Bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 1-bromo-1-propyne (CAS No. 2003-82-9). Due to the limited availability of experimental data for this compound, this guide synthesizes published information and predicted data to serve as a valuable resource. It should be noted that 1-bromo-1-propyne is reported to be highly reactive, which may contribute to the scarcity of detailed spectroscopic characterization in the literature.

Spectroscopic Data

The following tables summarize the available spectroscopic data for 1-bromo-1-propyne. It is important to note that while infrared spectroscopy data is based on experimental findings, the Nuclear Magnetic Resonance (NMR) data is predicted due to the absence of experimentally acquired spectra in readily accessible databases.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-Bromo-1-propyne

ParameterPredicted Value
Chemical Shift (ppm)2.13
MultiplicitySinglet
Integration3H

Note: Data is predicted and should be used as an estimation.

Table 2: Infrared (IR) Spectroscopic Data for 1-Bromo-1-propyne

Wavelength (μm)Intensity
3.00Medium
3.35Strong
3.40Medium
3.49Strong
3.65Weak
4.48Medium
4.87Weak
6.95Strong
7.33Weak
7.95Medium
9.15Medium
9.75Strong

Note: Data sourced from Hatch, L. F., & Kidwell, Jr., L. E. (1953). Preparation and Properties of 1-Bromo-1-propyne, 1,3-Dibromopropyne and 1-Bromo-3-chloro-1-propyne. Journal of the American Chemical Society, 75(21), 5331-5333.

Experimental Protocols

Synthesis of 1-Bromo-1-propyne via Dehydrobromination of 1,1,2-Tribromopropane

The following protocol is adapted from the literature for the synthesis of 1-bromo-1-propyne.

Materials:

  • 1,1,2-Tribromopropane

  • Potassium hydroxide (KOH)

  • Ethanol

  • Apparatus for distillation

Procedure:

  • A solution of potassium hydroxide in ethanol is prepared.

  • 1,1,2-Tribromopropane is added dropwise to the ethanolic potassium hydroxide solution at a controlled temperature.

  • The reaction mixture is refluxed for a specified period to ensure complete dehydrobromination.

  • The resulting mixture is then subjected to fractional distillation to isolate 1-bromo-1-propyne.

  • The final product is a colorless liquid.

Caution: 1-Bromo-1-propyne has been reported to be unstable and may react with air.[1][2] All manipulations should be carried out under an inert atmosphere.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for 1-bromo-1-propyne.

Synthesis_of_1_Bromo_1_propyne cluster_conditions Reaction Conditions reactant 1,1,2-Tribromopropane product 1-Bromo-1-propyne reactant->product Dehydrobromination reagent KOH / Ethanol

Caption: Synthesis of 1-Bromo-1-propyne.

References

An In-depth Technical Guide to the Physical Properties of 1-Bromopropyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-bromopropyne, also known as propargyl bromide or 3-bromo-1-propyne. The data presented herein is crucial for the handling, application, and process development involving this versatile reagent in synthetic chemistry and drug discovery.

Physical Properties of 1-Bromopropyne

1-Bromopropyne is a colorless to light yellow liquid with a sharp, lachrymatory odor. It is a halogenated organic compound widely used as a reagent in organic synthesis. Accurate knowledge of its physical properties, such as boiling point and density, is essential for safe handling and for the design of experimental and industrial processes.

The following table summarizes the reported values for the boiling point and density of 1-bromopropyne. It is important to note that some commercial preparations of 1-bromopropyne are supplied as solutions, typically in toluene, which can affect the measured physical properties. The data presented here are for the pure or nearly pure compound unless otherwise specified.

Physical PropertyValueConditions
Boiling Point 77 °Cat 760 mmHg
88 - 90 °CNot specified
89 °CNot specified
97 °CNot specified
Density 1.335 g/mLat 25 °C
1.38 g/mLat 20 °C
1.39 g/mLat 20 °C
1.57 g/mLat 20 °C
1.579 g/cm³at 19 °C
1.595 g/cm³Not specified

Note: Variations in reported values may be attributed to different experimental conditions and sample purity.

Experimental Protocols

The determination of the physical properties of volatile organic compounds like 1-bromopropyne requires precise and standardized experimental procedures. Below are detailed methodologies for the determination of boiling point and density.

Boiling Point Determination using the Thiele Tube Method

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.[1]

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating oil (e.g., mineral oil)

  • Bunsen burner or other heat source

  • Rubber band or wire for attaching the test tube to the thermometer

Procedure:

  • A small amount of the 1-bromopropyne sample is placed into the small test tube.

  • The capillary tube is placed inside the test tube with its open end downwards.

  • The test tube is attached to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • The thermometer and test tube assembly are suspended in the Thiele tube, which is filled with heating oil to a level above the side arm.

  • The side arm of the Thiele tube is gently heated. The design of the tube facilitates the circulation of the oil, ensuring uniform heating.[2]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside and the increasing vapor pressure of the sample.

  • Heating is continued until a steady and rapid stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to be drawn up into the capillary tube.[1][3] This occurs when the vapor pressure of the sample equals the atmospheric pressure.

Density Determination using a Pycnometer

A pycnometer, or specific gravity bottle, is a piece of laboratory glassware used to determine the density of a liquid with high precision.[4][5]

Apparatus:

  • Pycnometer (a glass flask with a fitted ground glass stopper with a capillary tube)

  • Analytical balance (accurate to at least 0.001 g)

  • Constant temperature bath

  • Distilled water (or other reference liquid of known density)

  • The 1-bromopropyne sample

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using the analytical balance (m_empty).

  • The pycnometer is then filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The stopper is inserted, and any excess water that emerges from the capillary is carefully wiped away. The mass of the pycnometer filled with water is then measured (m_water).

  • The pycnometer is emptied, thoroughly dried, and then filled with the 1-bromopropyne sample.

  • The same procedure of thermal equilibration and weighing is followed to determine the mass of the pycnometer filled with the sample (m_sample).

  • The density of the 1-bromopropyne sample (ρ_sample) is then calculated using the following formula:

    ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water

    where ρ_water is the known density of water at the experimental temperature.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound 1-bromopropyne and the determination of its fundamental physical properties.

G Logical Workflow for Physical Property Determination cluster_0 Compound cluster_1 Physical Properties cluster_2 Experimental Determination 1-Bromopropyne 1-Bromopropyne BoilingPoint Boiling Point 1-Bromopropyne->BoilingPoint Density Density 1-Bromopropyne->Density ThieleTube Thiele Tube Method BoilingPoint->ThieleTube Determined by Pycnometer Pycnometer Method Density->Pycnometer Determined by

Caption: Workflow for determining the physical properties of 1-bromopropyne.

References

An In-depth Technical Guide to the Electrophilic Addition Mechanism of 1-Bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic addition mechanism of 1-bromo-1-propyne. It delves into the intricate mechanistic pathways, regioselectivity, and stereochemistry of these reactions, supported by available quantitative data and detailed experimental protocols. The influence of the bromine substituent on the alkyne bond and the nature of the reaction intermediates are critically examined. This document is intended to be a valuable resource for researchers in organic synthesis and drug development, offering insights into the reactivity of haloalkynes.

Introduction

The electrophilic addition to alkynes is a fundamental transformation in organic chemistry, enabling the synthesis of a diverse array of functionalized alkenes and alkanes. While the reactions of simple alkynes are well-documented, the introduction of a halogen substituent, as in 1-bromo-1-propyne, significantly alters the electronic properties of the triple bond, thereby influencing the reaction mechanism and product distribution. Understanding the nuances of electrophilic additions to 1-bromo-1-propyne is crucial for its effective utilization as a building block in the synthesis of complex organic molecules, including pharmaceuticals and materials.

The presence of the electron-withdrawing bromine atom on the sp-hybridized carbon atom deactivates the triple bond towards electrophilic attack compared to simple alkynes. This deactivation, coupled with the potential for the bromine to participate in the reaction mechanism, leads to complex and often competing reaction pathways. This guide will explore the current understanding of these mechanisms, focusing on the addition of hydrogen halides (HBr) and halogens (Br₂).

Mechanism of Electrophilic Addition

The electrophilic addition to 1-bromo-1-propyne can proceed through several possible mechanistic pathways, primarily the AdE2 (bimolecular electrophilic addition) and AdE3 (termolecular electrophilic addition) mechanisms. The operative mechanism is highly dependent on the electrophile and the reaction conditions.

Addition of Hydrogen Halides (e.g., HBr)

The addition of hydrogen bromide to 1-bromo-1-propyne is a regioselective reaction. The initial step involves the protonation of the triple bond by the electrophilic hydrogen of HBr. This can lead to the formation of a vinyl cation intermediate.

The stability of the resulting vinyl cation is a key factor in determining the regioselectivity of the addition. Two possible vinyl cations can be formed:

  • Cation A: A secondary vinyl cation with the positive charge on the carbon atom bearing the bromine. The electron-withdrawing inductive effect of the bromine atom would destabilize this cation.

  • Cation B: A primary vinyl cation with the positive charge on the terminal carbon. While primary vinyl cations are generally unstable, the destabilizing effect of the adjacent bromine in cation A might make the formation of cation B competitive.

However, a simple vinyl cation intermediate may not fully describe the reaction. Studies on similar systems, such as the addition of HBr to 1-phenylprop-1-yne, have shown that the mechanism can be concentration-dependent. At low bromide concentrations, a mechanism involving a vinyl cation intermediate (AdE2) may predominate. In contrast, at higher bromide concentrations, a termolecular mechanism (AdE3), where the bromide ion attacks the initial π-complex between the alkyne and HBr in a concerted fashion, can become significant. This AdE3 pathway often leads to anti-addition.

The regioselectivity of HBr addition to 1-bromo-1-propyne is predicted to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom that is already bonded to more hydrogen atoms (the terminal carbon). This would lead to the formation of a carbocation at the bromine-substituted carbon. Subsequent attack by the bromide ion would yield 1,1-dibromo-1-propene. In the presence of peroxides, a free-radical anti-Markovnikov addition is expected, which would lead to 1,2-dibromo-1-propene.[1][2][3][4]

Electrophilic_Addition_HBr cluster_reactants Reactants cluster_intermediate Intermediate cluster_pathways Mechanistic Pathways cluster_products Products 1-Bromo-1-propyne 1-Bromo-1-propyne pi_complex π-Complex 1-Bromo-1-propyne->pi_complex + HBr HBr HBr AdE2 AdE2 (Bimolecular) Low [Br⁻] pi_complex->AdE2 AdE3 AdE3 (Termolecular) High [Br⁻] pi_complex->AdE3 Markovnikov_Product 1,1-Dibromo-1-propene (Markovnikov Product) AdE2->Markovnikov_Product via Vinyl Cation Anti_Markovnikov_Product 1,2-Dibromo-1-propene (Anti-Markovnikov Product) AdE3->Anti_Markovnikov_Product Concerted Attack

Caption: Mechanistic pathways for the addition of HBr to 1-bromo-1-propyne.

Addition of Halogens (e.g., Br₂)

The addition of bromine (Br₂) to 1-bromo-1-propyne is expected to proceed via a bridged bromonium ion intermediate.[5][6][7][8] This cyclic intermediate is formed by the electrophilic attack of a polarized bromine molecule on the alkyne π-system. The formation of a bridged bromonium ion helps to explain the observed anti-stereoselectivity in the addition of bromine to alkenes and alkynes.

The attack of the bromide ion (Br⁻) on the bromonium ion intermediate occurs from the side opposite to the bridging bromine atom, leading to the anti-addition product. In the case of 1-bromo-1-propyne, the initial addition of Br₂ would lead to a tribromoalkene.

The regioselectivity of the bromide ion attack on the unsymmetrical bromonium ion intermediate is influenced by both steric and electronic factors. The attack is generally favored at the more substituted carbon atom that can better stabilize a partial positive charge.

Electrophilic_Addition_Br2 cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Product 1-Bromo-1-propyne 1-Bromo-1-propyne Bromonium_Ion Bridged Bromonium Ion 1-Bromo-1-propyne->Bromonium_Ion + Br₂ Br2 Br2 Anti_Addition_Product trans-1,1,2-Tribromo-1-propene (Anti-addition) Bromonium_Ion->Anti_Addition_Product + Br⁻ (backside attack) HBr_Addition_Workflow start Dissolve 1-bromo-1-propyne in inert solvent cool Cool to 0°C start->cool add_hbr Slowly add HBr cool->add_hbr monitor Monitor reaction (TLC/GC) add_hbr->monitor quench Quench with cold water monitor->quench workup Aqueous workup (NaHCO₃, Brine) quench->workup dry Dry organic layer workup->dry purify Purify product (Distillation/Chromatography) dry->purify

References

An In-depth Technical Guide on the Stability and Decomposition of 1-Bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-1-propyne (CH₃C≡CBr) is a halogenated alkyne of significant interest in organic synthesis due to its reactive nature, serving as a versatile building block for the introduction of the propynyl group. However, its utility is intrinsically linked to its stability and decomposition profile. This technical guide provides a comprehensive overview of the current understanding of the stability and decomposition of 1-bromo-1-propyne, drawing from available literature to offer insights into its handling, storage, and reactivity. This document summarizes key physical and chemical properties, outlines known decomposition pathways, and provides detailed experimental protocols for its synthesis.

Physicochemical Properties

A clear understanding of the physicochemical properties of 1-bromo-1-propyne is fundamental to its safe handling and application. The available data, though sometimes conflated with its isomers, are summarized below.

PropertyValueReference
Molecular Formula C₃H₃Br[1]
Molecular Weight 118.96 g/mol [1]
Boiling Point 77 °C at 760 mmHg[2]
Density 1.595 g/cm³[2]
Flash Point 6.2 °C[2]
Vapor Pressure 108 mmHg at 25°C[2]

Stability Profile

The stability of 1-bromo-1-propyne is a critical consideration for its storage and use in synthetic applications. While extensive quantitative stability data remains limited in the literature, its general stability can be inferred from its chemical structure and comparison with related haloalkynes.

General Stability: 1-bromo-1-propyne is described as a reactive compound.[3] Like many haloalkynes, it is sensitive to heat, light, and strong bases. The presence of the electron-withdrawing bromine atom on the alkyne makes the triple bond susceptible to nucleophilic attack.

Photochemical Stability: 1-bromo-1-propyne is susceptible to photochemical decomposition. Upon absorption of ultraviolet radiation, the carbon-bromine bond can undergo homolytic cleavage.[3]

Chemical Stability: 1-bromo-1-propyne is reactive towards strong bases, which can lead to dehydrohalogenation or other reactions. It is also incompatible with strong oxidizing agents.

Storage and Handling: Due to its reactivity and potential for decomposition, 1-bromo-1-propyne should be stored in a cool, dark, and well-ventilated area, away from incompatible materials.[5] As a general precaution for haloalkynes, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent reactions with atmospheric moisture and oxygen.

Decomposition Pathways

The decomposition of 1-bromo-1-propyne can be initiated by light or heat, leading to the formation of reactive intermediates.

Photochemical Decomposition

The primary photochemical decomposition pathway involves the cleavage of the C-Br bond, which is the weakest bond in the molecule. This homolytic cleavage results in the formation of a 1-propynyl radical and a bromine radical.[3]

Reaction: CH₃C≡CBr + hν → CH₃C≡C• + Br•

The resulting highly reactive radicals can then participate in a variety of subsequent reactions, such as hydrogen abstraction, dimerization, or polymerization, leading to a complex mixture of products.

Thermal Decomposition

While specific studies on the thermal decomposition of 1-bromo-1-propyne are scarce, it is expected to follow pathways similar to other haloalkanes and haloalkynes, which may include elimination reactions or radical chain mechanisms at elevated temperatures. The products of thermal decomposition of brominated compounds can include hydrogen bromide, carbon monoxide, and carbon dioxide.

Experimental Protocols

Synthesis of 1-Bromo-1-propyne via Dehydrobromination of 1,1,2-Tribromopropane

This protocol is adapted from the method described by Hatch and Kidwell in the Journal of the American Chemical Society (1954).

Materials:

  • 1,1,2-Tribromopropane

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Ice

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • A solution of potassium hydroxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel. The flask is cooled in an ice bath.

  • 1,1,2-Tribromopropane is added dropwise to the cooled ethanolic KOH solution with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for a specified period.

  • The reaction mixture is then cooled, and the precipitated potassium bromide is removed by filtration.

  • The filtrate is diluted with water, and the organic layer containing 1-bromo-1-propyne is separated.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation, and the crude 1-bromo-1-propyne is purified by fractional distillation.

Expected Yield: The reported yield for this reaction is not specified in the abstract, and the full paper would need to be consulted for this information.

Visualizations

Logical Relationship of Decomposition

decomposition_pathway 1-Bromo-1-propyne 1-Bromo-1-propyne Initiation Initiation 1-Bromo-1-propyne->Initiation Light (hν) or Heat (Δ) Radical Intermediates Radical Intermediates Initiation->Radical Intermediates C-Br bond cleavage Decomposition Products Decomposition Products Radical Intermediates->Decomposition Products Further Reactions

Caption: Decomposition of 1-bromo-1-propyne.

Experimental Workflow for Synthesis

synthesis_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 1,1,2-Tribromopropane + Ethanolic KOH Reaction_Conditions Cooling, then Reflux Reactants->Reaction_Conditions Filtration Filtration Reaction_Conditions->Filtration Extraction Extraction Filtration->Extraction Drying Drying Extraction->Drying Distillation Distillation Drying->Distillation 1-Bromo-1-propyne 1-Bromo-1-propyne Distillation->1-Bromo-1-propyne

Caption: Synthesis of 1-bromo-1-propyne.

Conclusion

1-Bromo-1-propyne is a valuable but reactive synthetic intermediate. Its stability is influenced by factors such as temperature, light, and the presence of other chemical agents. The primary known decomposition pathway is photodissociation, leading to radical species. Due to the limited availability of detailed stability and decomposition data, caution should be exercised during its handling and storage. Further research is warranted to fully characterize its stability profile and decomposition products under various conditions, which would enhance its safe and effective use in research and drug development.

References

Quantum Chemical Calculations on 1-Bromo-1-Propyne: A Methodological and Data-Centric Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to the study of 1-bromo-1-propyne. While a comprehensive, dedicated computational study on this specific molecule is not extensively available in the public literature, this document outlines the established theoretical methodologies, presents available physical and computed data, and discusses general reactivity pathways. The aim is to equip researchers with a foundational understanding of the computational chemistry landscape for this and similar haloalkynes.

Introduction to 1-Bromo-1-propyne and Quantum Chemical Modeling

1-bromo-1-propyne (CH₃C≡CBr) is a halogenated alkyne of interest in organic synthesis due to the reactivity conferred by its carbon-carbon triple bond and the carbon-bromine bond.[1] Understanding its molecular structure, spectroscopic properties, and reactivity is crucial for its application in areas such as drug development, where precise molecular interactions are paramount.

Quantum chemical calculations provide a powerful tool for elucidating these properties from first principles. Methods like Density Functional Theory (DFT) are widely used to predict molecular geometries, vibrational frequencies, and reaction energetics with a high degree of accuracy, complementing and sometimes guiding experimental investigations.[1]

Methodologies for Quantum Chemical Calculations

A robust computational study of 1-bromo-1-propyne would typically involve geometry optimization, frequency analysis, and potentially, the exploration of reaction potential energy surfaces. The following protocol outlines a standard and effective approach, similar to methodologies employed for related halogenated hydrocarbons.

Computational Protocol: A General Workflow

A typical ab initio or DFT study on a molecule like 1-bromo-1-propyne involves a series of steps to ensure the accuracy and reliability of the results. This workflow can be generalized as follows:

Computational_Workflow cluster_0 cluster_1 cluster_2 cluster_3 A Initial Structure Generation B Geometry Optimization A->B Choice of Method and Basis Set (e.g., B3LYP/6-311++G(d,p)) D Property Calculation C Frequency Calculation B->C Find Minimum Energy Conformation E Reaction Path Following B->E For Reactivity Studies F Thermodynamic Properties C->F Verify True Minimum (No Imaginary Frequencies) G Spectroscopic Properties (IR, Raman) C->G Verify True Minimum (No Imaginary Frequencies) D->F D->G H Transition State Search E->H Locate Saddle Points J Analysis and Comparison with Experimental Data G->J I Intrinsic Reaction Coordinate (IRC) H->I Confirm Reaction Pathway I->J

A general workflow for quantum chemical calculations.

Protocol Steps:

  • Initial Structure: A starting 3D structure of 1-bromo-1-propyne is generated.

  • Geometry Optimization: The molecular geometry is optimized to find a stable, low-energy conformation. A commonly used and reliable method is Density Functional Theory (DFT) with a functional such as B3LYP, combined with a Pople-style basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost.

  • Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. This serves two purposes:

    • To confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

    • To predict the infrared (IR) and Raman spectra, which can be compared with experimental data.

  • Property Calculations: Once a stable structure is confirmed, various molecular properties can be calculated, including bond lengths, bond angles, dihedral angles, dipole moments, and molecular orbital energies.

  • Reactivity Studies: To study the reactivity of 1-bromo-1-propyne, one might investigate its reaction with other molecules (e.g., nucleophiles, radicals). This involves:

    • Transition State Search: Locating the transition state structure for a given reaction.

    • Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the found transition state connects the reactants and products.

Quantitative Data for 1-Bromo-1-propyne

The following tables summarize the available physical and computed properties for 1-bromo-1-propyne. It is important to note that a comprehensive set of computationally derived data from a dedicated research publication was not found. The computed properties are therefore sourced from chemical databases.

Table 1: Physical and General Properties of 1-Bromo-1-propyne

PropertyValueReference(s)
Molecular Formula C₃H₃Br[1][2]
Molecular Weight 118.96 g/mol [1][2]
CAS Number 2003-82-9[1][2]
Boiling Point 77 °C at 760 mmHg[2]
Density 1.595 g/cm³[2]
Flash Point 6.2 °C[2]
Vapor Pressure 108 mmHg at 25 °C[2]

Table 2: Computed Properties of 1-Bromo-1-propyne

PropertyValueSource
Exact Mass 117.94181 Da[2]
XLogP3 1.9[2]
Complexity 52.2[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 0[2]

Note: The lack of detailed, published computational studies on 1-bromo-1-propyne means that a table of calculated bond lengths, bond angles, and vibrational frequencies from a specific, high-level theoretical study cannot be provided at this time. Such data would be essential for a direct comparison with experimental spectroscopic results.

Reactivity and Potential Reaction Pathways

The reactivity of 1-bromo-1-propyne is characterized by the chemistry of its two functional groups: the alkyne and the propargylic bromide. Quantum chemical calculations can be instrumental in exploring the mechanisms of these reactions.

General Reactivity
  • Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles.

  • Addition to the Triple Bond: The carbon-carbon triple bond can undergo various addition reactions.

  • Metal-Catalyzed Cross-Coupling: The C-Br bond can participate in cross-coupling reactions to form new carbon-carbon bonds.[1]

  • Radical Chemistry: Photodissociation of the C-Br bond can lead to the formation of a propynyl radical and a bromine atom.[1]

Illustrative Reaction Pathway Logic

While a specific, detailed signaling pathway or multi-step reaction mechanism for 1-bromo-1-propyne is not available from the literature search, the following diagram illustrates the logical flow of investigating a potential reaction, for example, with a generic nucleophile ("Nu").

Reaction_Pathway cluster_0 Computational Investigation Reactants 1-Bromo-1-propyne + Nu- TS_search Transition State Search Reactants->TS_search Hypothesize Reaction IRC_calc IRC Calculation TS_search->IRC_calc Locate Saddle Point Energy_Profile Potential Energy Surface (Energy Profile) IRC_calc->Energy_Profile Confirm Pathway Products Reaction Products Energy_Profile->Products Determine Energetics (ΔH, Ea)

A logical diagram for investigating a reaction pathway.

Conclusion

This guide provides a framework for understanding the application of quantum chemical calculations to 1-bromo-1-propyne. While there is a notable lack of in-depth, publicly available computational studies specifically on this molecule, the methodologies outlined are standard and would be directly applicable. The presented data, sourced from chemical databases, offers a starting point for further investigation. Future research that combines high-level quantum chemical calculations with experimental spectroscopic and kinetic studies would be invaluable for fully characterizing the properties and reactivity of 1-bromo-1-propyne and unlocking its full potential in synthetic and medicinal chemistry.

References

An In-Depth Technical Guide to 1-bromo-1-propyne (CAS Number: 2003-82-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-bromo-1-propyne (CAS No. 2003-82-9), a highly reactive and versatile building block in organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the development of bioactive molecules and kinase inhibitors. Special emphasis is placed on its role in Sonogashira coupling reactions for the construction of complex molecular architectures relevant to drug discovery.

Chemical and Physical Properties

1-bromo-1-propyne is a colorless liquid with a sharp, sweet odor.[1] Its high reactivity is attributed to the presence of both a bromine atom and a carbon-carbon triple bond, making it susceptible to various chemical transformations.

Table 1: Physical and Chemical Properties of 1-bromo-1-propyne

PropertyValueReference(s)
CAS Number 2003-82-9[1][2]
Molecular Formula C₃H₃Br[1][2]
Molecular Weight 118.96 g/mol [2]
Boiling Point 77 °C at 760 mmHg[1][2]
Density 1.595 g/cm³[1][2]
Flash Point 6.2 °C[1][2]
Refractive Index 1.493[2]
Vapor Pressure 108 mmHg at 25°C[2]
LogP 1.9[2]
Synonyms 1-Bromopropyne, Propynyl bromide[1]

Spectral Data

Table 2: Comparative ¹H NMR Spectral Data

CompoundSolventChemical Shift (ppm) and Coupling Constants (Hz)Reference
trans-1-bromo-1-propene Acetoneδ 6.18 (dq, J=13.3, 7.0 Hz, 1H), 6.16 (dq, J=13.3, -1.8 Hz, 1H), 1.68 (dd, J=7.0, -1.8 Hz, 3H)[3]
cis-1-bromo-1-propene Acetoneδ 6.28 (dq, J=6.9, -1.8 Hz, 1H), 6.23 (dq, J=6.9, 6.6 Hz, 1H), 1.72 (dd, J=6.6, -1.8 Hz, 3H)[4]

Note: The spectral data for 1-bromo-1-propyne is expected to show a characteristic singlet for the methyl protons and no vinylic protons. The acetylenic carbon signals would be observable in the ¹³C NMR spectrum.

Experimental Protocols

Synthesis of 1-bromo-1-propyne via Dehydrobromination of 1,1-Dibromopropene

This method involves the elimination of hydrogen bromide from 1,1-dibromopropene using a strong base.

Materials:

  • 1,1-Dibromopropene

  • Lithium hexamethyldisilazane (LiHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve 1,1-dibromopropene in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium hexamethyldisilazane (LiHMDS) in THF to the cooled solution over a period of 1.5 hours, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional hour.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is carefully removed under reduced pressure to yield crude 1-bromo-1-propyne.

  • Purification can be achieved by distillation under reduced pressure.

Diagram 1: Synthesis of 1-bromo-1-propyne

G Synthesis of 1-bromo-1-propyne A 1,1-Dibromopropene B 1-bromo-1-propyne A->B Dehydrobromination R LiHMDS, THF -78 °C to 0 °C

Caption: A schematic of the synthesis of 1-bromo-1-propyne.

Reactivity and Applications in Drug Development

1-bromo-1-propyne is a valuable reagent in organic synthesis, particularly in the construction of heterocyclic compounds and as a key component in cross-coupling reactions.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. 1-bromo-1-propyne can participate in this reaction, providing a straightforward method for the introduction of a propynyl group into various scaffolds. This reaction is widely used in the synthesis of pharmaceuticals and complex organic molecules.[5][6][7]

Diagram 2: Generalized Sonogashira Coupling Workflow

G Generalized Sonogashira Coupling Workflow Start Start Materials: 1-bromo-1-propyne Aryl/Vinyl Halide Reaction Reaction Conditions: Pd Catalyst, Cu(I) co-catalyst Amine Base, Solvent Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Coupled Product Purification->Product

Caption: A typical workflow for a Sonogashira coupling reaction.

Application in the Synthesis of Bcr-Abl Kinase Inhibitors

The Bcr-Abl tyrosine kinase is a key target in the treatment of chronic myeloid leukemia (CML).[8][9][10] Inhibitors of this kinase, such as Dasatinib, are crucial therapeutic agents.[1][11] The synthesis of Dasatinib and its analogues often involves the construction of a substituted pyrimidine core, which can be achieved through reactions involving precursors like 1-bromo-1-propyne. While not a direct precursor in the most common synthetic routes to Dasatinib, the propynyl moiety is a key structural element in some potent kinase inhibitors, and 1-bromo-1-propyne serves as a valuable tool for introducing this group. The alkynyl group can provide a rigid linker and occupy specific hydrophobic pockets within the kinase domain, enhancing binding affinity.

Diagram 3: Bcr-Abl Signaling Pathway and Inhibition

G Bcr-Abl Signaling and Inhibition BcrAbl Bcr-Abl (Constitutively Active Kinase) Substrate Substrate Proteins BcrAbl->Substrate Phosphorylation P_Substrate Phosphorylated Substrate Proteins BcrAbl->P_Substrate Downstream Downstream Signaling (e.g., STAT5, Ras/MAPK) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Kinase Inhibitor (e.g., Dasatinib Analogue) Inhibitor->BcrAbl Inhibition

Caption: The Bcr-Abl signaling pathway and its inhibition.

Safety and Handling

1-bromo-1-propyne is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

1-bromo-1-propyne is a valuable and reactive building block in organic synthesis. Its utility in Sonogashira coupling and other transformations makes it a key reagent for the synthesis of complex molecules, including those with potential therapeutic applications such as kinase inhibitors. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective and safe use in research and drug development.

References

A Technical Guide to 1-Bromo-1-propyne: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-bromo-1-propyne (also known as 1-propynyl bromide), a valuable reagent in organic synthesis. This document covers its nomenclature, physicochemical properties, detailed synthetic protocols, and its applications in constructing complex molecular architectures relevant to pharmaceutical and agrochemical research.

Nomenclature and Synonyms

1-Bromo-1-propyne is a chemical compound with the CAS Registry Number 2003-82-9 .[1] It is known by several alternative names in chemical literature and commercial databases. A comprehensive list of its synonyms is provided in the table below.

Synonym
1-Propynyl bromide
1-Bromoprop-1-yne
Propyne, 1-bromo-
1-Bromo-2-methylacetylene
1-Bromopropyne
Bromomethylacetylene
Methylbromoacetylene

Physicochemical Properties

1-Bromo-1-propyne is a colorless liquid characterized by a sharp, sweet odor. Its high reactivity is attributed to the presence of both a bromine atom and a carbon-carbon triple bond, making it a versatile building block in organic chemistry.[2] The key quantitative properties of 1-bromo-1-propyne are summarized in the following table.

PropertyValueReference(s)
Molecular Formula C₃H₃Br[1]
Molecular Weight 118.96 g/mol [1][3]
Boiling Point 77 °C at 760 mmHg[1]
Density 1.595 g/cm³[1]
Flash Point 6.2 °C[1]
Refractive Index 1.493[1]
Vapor Pressure 108 mmHg at 25 °C[1]

Synthesis of 1-Bromo-1-propyne

Several synthetic routes have been established for the preparation of 1-bromo-1-propyne. The primary methods involve the dehydrohalogenation of dihaloalkenes or the direct bromination of propyne.

Synthetic Pathways Overview

The following diagram illustrates the common synthetic pathways to obtain 1-bromo-1-propyne.

Synthesis_Pathways Propyne Propyne Target 1-Bromo-1-propyne Propyne->Target KOH / KBrO Dibromopropene 1,1-Dibromopropene Dibromopropene->Target LiHMDS / THF -78 to 0 °C

Caption: Synthetic routes to 1-bromo-1-propyne.

Experimental Protocol: Synthesis from 1,1-Dibromopropene

One effective method for synthesizing 1-bromo-1-propyne involves the dehydrohalogenation of 1,1-dibromopropene using a strong base.[3]

Materials:

  • 1,1-Dibromopropene

  • Lithium hexamethyldisilazide (LiHMDS)

  • Tetrahydrofuran (THF), anhydrous

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under an inert atmosphere.

  • Dissolve 1,1-dibromopropene in anhydrous THF in the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of lithium hexamethyldisilazide (LiHMDS) in THF to the cooled solution via the dropping funnel over a period of 1.5 hours, ensuring the internal temperature is maintained between -78 °C and 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • The reaction is then quenched with a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 1-bromo-1-propyne.

Applications in Synthesis

1-Bromo-1-propyne is a key intermediate in the synthesis of a wide range of organic compounds, finding applications in the pharmaceutical and agrochemical industries.[2] Its bifunctional nature, possessing both a reactive triple bond and a leaving group (bromine), allows for its participation in various chemical transformations.

Role in Complex Molecule Synthesis

The carbon-carbon triple bond in 1-bromo-1-propyne is a crucial structural motif present in numerous natural products with significant biological activities.[3] This makes 1-bromo-1-propyne a fundamental reagent for the construction of acetylenic and polyacetylenic frameworks within these complex molecules.[3]

Use in Pharmaceutical and Agrochemical Manufacturing

In the pharmaceutical sector, 1-bromo-1-propyne is employed in the synthesis of novel medicinal compounds.[2] Its unique chemical properties facilitate the development of new therapeutic agents. Similarly, in agrochemical manufacturing, it serves as a building block for the creation of new pesticides and herbicides.[2]

Logical Workflow: Grignard Reagent Formation and Subsequent Reaction

A common application of haloalkynes is the formation of Grignard reagents, which are powerful nucleophiles for carbon-carbon bond formation. The following diagram illustrates the logical workflow for the preparation of a propynyl Grignard reagent and its subsequent reaction with an electrophile, a foundational step in many synthetic routes.

Grignard_Workflow Start 1-Bromo-1-propyne Grignard 1-Propynylmagnesium bromide (Grignard Reagent) Start->Grignard Reagent Magnesium (Mg) Reagent->Grignard Solvent Anhydrous Ether/THF Solvent->Grignard Product Alkynylated Product Grignard->Product Nucleophilic Addition Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Product Workup Aqueous Workup Product->Workup

Caption: Workflow for Grignard reaction using 1-bromo-1-propyne.

References

Synthesis of 1-Bromo-1-propyne via Dehydrohalogenation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1-bromo-1-propyne, a valuable reagent in organic synthesis, through dehydrohalogenation of vicinal and geminal dibromopropanes. The document outlines the core chemical principles, provides detailed experimental protocols, and presents quantitative data for the synthesis and key intermediates.

Introduction

1-Bromo-1-propyne is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and complex natural products. Its synthesis is most commonly achieved through the elimination of two equivalents of hydrogen bromide (HBr) from a suitable di- or tri-halogenated propane precursor. This dehydrohalogenation reaction is typically carried out in the presence of a strong base. The general transformation involves a twofold elimination of HX from a 1,2-dihaloalkane to form an alkyne[1].

Reaction Mechanism

The dehydrohalogenation of vicinal (1,2-dihaloalkanes) or geminal (1,1-dihaloalkanes) dihalides to form alkynes proceeds through a sequential E2 (elimination, bimolecular) mechanism.[2][3][4] A strong base abstracts a proton, and a halide is expelled in a concerted step. The reaction first forms a vinylic halide intermediate, which then undergoes a second E2 elimination to yield the alkyne.[1][5] For the synthesis of a terminal alkyne like propyne from 1,2-dibromopropane, two moles of a strong base such as sodium amide (NaNH₂) are required. The propyne formed can then be further functionalized.

Experimental Protocols

While a specific detailed protocol for the direct synthesis of 1-bromo-1-propyne via dehydrohalogenation of a brominated propane was not found in the immediate search results, the following procedures are based on established methods for dehydrohalogenation and the synthesis of related alkynes.

Synthesis of the Precursor: 1,2-Dibromopropane

A common precursor for dehydrohalogenation is 1,2-dibromopropane. It can be synthesized from propene through electrophilic addition of bromine.

Protocol for the Synthesis of 1,2-Dibromopropane from Propene:

  • In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve propene in an inert solvent such as carbon tetrachloride (CCl₄).

  • Slowly add a solution of bromine (Br₂) in CCl₄ to the propene solution. The reaction is typically carried out at room temperature.

  • The disappearance of the bromine color indicates the completion of the reaction.

  • The solvent is then removed under reduced pressure to yield crude 1,2-dibromopropane, which can be purified by distillation.

A patented method describes the synthesis of 1,2-dibromopropane by reacting propylene with a bromine solution in dichloromethane in the presence of a bromination catalyst, with reaction temperatures maintained between 15 and 39 °C for 2 to 24 hours.

Dehydrohalogenation of 1,2-Dibromopropane to 1-Bromo-1-propyne

This procedure is a proposed pathway based on general dehydrohalogenation principles. The reaction with one equivalent of a strong base is expected to yield 1-bromo-1-propene, which can then be isolated or reacted further.

Proposed Protocol:

  • In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, suspend one equivalent of sodium amide (NaNH₂) in anhydrous diethyl ether or liquid ammonia.

  • Cool the suspension to an appropriate temperature (e.g., -33 °C for liquid ammonia).

  • Slowly add a solution of one equivalent of 1,2-dibromopropane in the same solvent.

  • After the addition is complete, allow the reaction mixture to stir for several hours.

  • The reaction is then quenched by the careful addition of water or an aqueous solution of ammonium chloride.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed by distillation, and the resulting 1-bromo-1-propene (a mixture of cis and trans isomers) can be purified by fractional distillation. The synthesis of propyne from 1,2-dibromopropane requires two moles of NaNH₂.

Quantitative Data

The following tables summarize key quantitative data for the compounds involved in the synthesis of 1-bromo-1-propyne.

Table 1: Physical Properties of Key Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
1,2-Dibromopropane78-75-1C₃H₆Br₂201.89141-1421.933
1-Bromo-1-propene590-14-7C₃H₅Br120.9858-621.457
1-Bromo-1-propyne2003-82-9C₃H₃Br118.96771.595

Table 2: Reported Yields for Related Syntheses

Starting MaterialProductReagents and ConditionsYield (%)Reference
Prop-1-yne1-Bromo-1-propynePotassium hydroxide; potassium hypobromite; in water; petroleum ether; at 15-20 °C86.0LookChem

Visualizations

Signaling Pathway: Dehydrohalogenation of 1,2-Dibromopropane

Dehydrohalogenation 1,2-Dibromopropane 1,2-Dibromopropane HBr_elim1 Elimination of HBr 1,2-Dibromopropane->HBr_elim1 Vinylic Bromide Intermediate Vinylic Bromide Intermediate HBr_elim2 Elimination of HBr Vinylic Bromide Intermediate->HBr_elim2 1-Bromo-1-propyne 1-Bromo-1-propyne Base (e.g., NaNH2) Base (e.g., NaNH2) Base (e.g., NaNH2)->HBr_elim1 Base (e.g., NaNH2)->HBr_elim2 HBr_elim1->Vinylic Bromide Intermediate HBr_elim2->1-Bromo-1-propyne

Caption: Reaction pathway for the synthesis of 1-bromo-1-propyne.

Experimental Workflow: Synthesis of 1-Bromo-1-propyne

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start: 1,2-Dibromopropane and Strong Base (e.g., NaNH2) Reaction Dehydrobromination Reaction (Controlled Temperature) Start->Reaction Quenching Reaction Quenching (e.g., with H2O or NH4Cl) Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase (e.g., with MgSO4) Extraction->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Fractional Distillation) SolventRemoval->Purification FinalProduct FinalProduct Purification->FinalProduct Isolated 1-Bromo-1-propyne

Caption: General experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Radical Reactions Involving 1-Bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the radical reactions involving 1-bromo-1-propyne. While the broader applications of propargyl compounds in medicinal chemistry are well-documented, this paper focuses specifically on the fundamental radical chemistry of the 1-bromo-1-propyne isomer, emphasizing the generation and subsequent reactivity of the 1-propynyl radical.

Executive Summary

1-Bromo-1-propyne is a valuable reagent in organic synthesis, primarily recognized for its participation in transition metal-catalyzed cross-coupling reactions.[1] However, its behavior under radical conditions, though less explored, is of significant interest. The core of its radical chemistry lies in the homolytic cleavage of the carbon-bromine bond, which generates the highly reactive 1-propynyl radical.[1] This guide will detail the initiation of this process, the properties of the resulting radical, and its fundamental reactions. A critical distinction is made between the 1-propynyl radical derived from 1-bromo-1-propyne and the isomeric, more commonly utilized, propargyl radical.

Physicochemical and Spectroscopic Data of 1-Bromo-1-propyne

A comprehensive understanding of the physical and chemical properties of 1-bromo-1-propyne is essential for its effective use in experimental settings. The following table summarizes key data for this compound.

PropertyValueReference(s)
Molecular Formula C₃H₃Br[2]
Molecular Weight 118.961 g/mol [2]
CAS Number 2003-82-9[2]
Boiling Point 77 °C at 760 mmHg[2]
Density 1.595 g/cm³[2]
Flash Point 6.2 °C[2]
Vapor Pressure 108 mmHg at 25 °C[2]
Synonyms 1-Bromopropyne, 1-Bromo-2-methylacetylene[2]

Core Radical Reaction: Photodissociation

The principal radical reaction involving 1-bromo-1-propyne is its photodissociation under ultraviolet (UV) irradiation. This process involves the homolytic cleavage of the relatively weak carbon-bromine bond.

Initiation: Formation of the 1-Propynyl Radical

Upon absorption of UV light, the C-Br bond in 1-bromo-1-propyne undergoes homolysis, resulting in the formation of a 1-propynyl radical and a bromine radical.[1] This initiation step is the gateway to the subsequent radical chemistry of this molecule.

Caption: Photodissociation of 1-bromo-1-propyne.

Experimental Protocol: General Procedure for Photochemical Radical Generation

The following protocol outlines a general method for the generation of the 1-propynyl radical from 1-bromo-1-propyne for subsequent reactions.

  • Solvent Selection: Choose an inert solvent, such as carbon tetrachloride (CCl₄) or a hydrocarbon, that does not readily react with radical species.

  • Reaction Setup: In a quartz reaction vessel suitable for photochemical reactions, dissolve 1-bromo-1-propyne to the desired concentration.

  • Inert Atmosphere: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen, which can quench radical reactions.

  • Initiation: Irradiate the solution with a UV light source (e.g., a mercury-vapor lamp) at a suitable temperature, often low temperatures (-10°C to 0°C) to control reactivity.[3]

  • Monitoring: The progress of the radical generation and any subsequent reaction can be monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of products.[1]

Subsequent Reactivity of the 1-Propynyl Radical

Once formed, the 1-propynyl radical is a highly reactive intermediate. Its primary mode of reaction in the absence of other specific radical traps is hydrogen abstraction.

Propagation: Hydrogen Abstraction

The 1-propynyl radical can abstract a hydrogen atom from a suitable donor molecule (R-H) in the reaction medium.[1] This is a key step in many radical chain processes, leading to the formation of propyne and a new radical (R•), which can continue the chain reaction.

Caption: Hydrogen abstraction by the 1-propynyl radical.

Distinction from Propargyl Radical Chemistry

It is crucial for researchers to distinguish the chemistry of the 1-propynyl radical from that of its isomer, the propargyl radical (HC≡CCH₂•). The propargyl radical is typically generated from propargyl halides (e.g., propargyl bromide, 3-bromo-1-propyne).[4][5]

The propargylamine moiety, derived from propargyl-containing compounds, is a significant pharmacophore found in drugs used to treat neurodegenerative diseases like Parkinson's and Alzheimer's.[6][7] These applications stem from the reactivity of the terminal alkyne and the adjacent methylene group in the propargyl structure, which is different from the internal alkyne structure of the 1-propynyl radical.

G cluster_comparison Structural Comparison of Radical Precursors 1_bromo 1-Bromo-1-propyne (CH₃C≡CBr) radical_1 1-Propynyl Radical (CH₃C≡C•) 1_bromo->radical_1 Homolysis 3_bromo 3-Bromo-1-propyne (HC≡CCH₂Br) radical_2 Propargyl Radical (HC≡CCH₂•) 3_bromo->radical_2 Homolysis

Caption: Comparison of radical generation pathways.

Applications and Future Outlook

While the direct application of radical reactions of 1-bromo-1-propyne in complex molecule synthesis, particularly in drug discovery, is not extensively documented, the 1-propynyl moiety serves as a valuable building block. The generation of the 1-propynyl radical provides a pathway to propyne and other simple alkynes through hydrogen abstraction.[1]

Future research could explore the trapping of the 1-propynyl radical with various substrates to form new carbon-carbon or carbon-heteroatom bonds, potentially expanding its synthetic utility. The development of new radical-mediated coupling or cyclization reactions involving 1-bromo-1-propyne could open new avenues for the synthesis of novel chemical entities relevant to medicinal chemistry. However, at present, its role in radical chemistry is primarily foundational, centered on the generation and basic reactivity of the 1-propynyl radical. Professionals in drug development should be aware of this fundamental chemistry while recognizing that the more established propargyl chemistry currently offers a wider range of applications in the synthesis of bioactive molecules.[6][7][8]

References

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling of 1-Bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Sonogashira-type coupling of 1-bromo-1-propyne with various terminal alkynes, a critical reaction for the synthesis of unsymmetrical 1,3-diynes. Given the hazardous and volatile nature of 1-bromo-1-propyne, this protocol utilizes a safer, in situ generation method.

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] A related and highly relevant reaction for the coupling of a terminal alkyne with a haloalkyne is the Cadiot-Chodkiewicz coupling, which is catalyzed by a copper(I) salt in the presence of an amine base.[3] This protocol focuses on the Cadiot-Chodkiewicz reaction of 1-bromo-1-propyne, a volatile and potentially hazardous reagent, which is generated in situ from a stable precursor. This method allows for the efficient synthesis of a diverse range of unsymmetrical 1,3-diynes, which are valuable building blocks in pharmaceuticals, natural products, and materials science.

Reaction Principle

The core of this protocol is the copper-catalyzed Cadiot-Chodkiewicz coupling between a terminal alkyne and in situ generated 1-bromo-1-propyne. The 1-bromo-1-propyne is produced from 1,1-dibromopropene through an elimination reaction. The subsequent cross-coupling proceeds selectively to yield the desired unsymmetrical 1,3-diyne.[4]

Data Presentation

The following table summarizes the yields obtained for the Cadiot-Chodkiewicz coupling of in situ generated 1-bromo-1-propyne with a variety of terminal alkynes.

EntryTerminal AlkyneProductYield (%)[4]
1Phenylacetylene1-Phenylpenta-1,3-diyne85
24-Methoxyphenylacetylene1-(4-Methoxyphenyl)penta-1,3-diyne65
34-Chlorophenylacetylene1-(4-Chlorophenyl)penta-1,3-diyne82
42-Ethynylpyridine2-(Penta-1,3-diyn-1-yl)pyridine69
51-Ethynyl-4-nitrobenzene1-(4-Nitrophenyl)penta-1,3-diyne45
63,3-Dimethyl-1-butyne6,6-Dimethylhepta-2,4-diyne78
71-HeptyneDodeca-5,7-diyne76

Experimental Protocols

Materials and Reagents
  • 1,1-Dibromopropene

  • Terminal alkyne (see table above for examples)

  • n-Butylamine (n-BuNH₂)

  • Copper(I) chloride (CuCl)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Dichloromethane (CH₂Cl₂)

  • Water (deionized)

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

In Situ Generation and Coupling of 1-Bromo-1-propyne: General Procedure[4]
  • Preparation of the Catalyst Solution: In a round-bottom flask, dissolve copper(I) chloride (CuCl) in a 2:3 (v/v) mixture of n-butylamine and water (5 mL per mmol of terminal alkyne).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydroxylamine hydrochloride until the blue color of any copper(II) species disappears, indicating reduction to the active copper(I) catalyst.

  • Reaction Setup: In a separate flask under an inert atmosphere, dissolve the terminal alkyne (1.0 equiv) and 1,1-dibromopropene (1.5 equiv) in dichloromethane.

  • Coupling Reaction: Add the solution containing the alkyne and dibromopropene at once to the freshly prepared catalyst solution at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Quench the reaction with an aqueous solution of ammonium chloride. Extract the product with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_cucl Dissolve CuCl in n-BuNH2/H2O cool Cool to 0 °C prep_cucl->cool add_nh2oh Add NH2OH·HCl cool->add_nh2oh add_to_catalyst Add to catalyst solution add_nh2oh->add_to_catalyst dissolve_reagents Dissolve terminal alkyne and 1,1-dibromopropene in CH2Cl2 dissolve_reagents->add_to_catalyst stir_0c Stir at 0 °C for 4h add_to_catalyst->stir_0c stir_rt Stir at RT for 2h stir_0c->stir_rt quench Quench with NH4Cl (aq) stir_rt->quench extract Extract with CH2Cl2 quench->extract dry Dry and concentrate extract->dry purify Purify by chromatography dry->purify

Caption: Experimental workflow for the Cadiot-Chodkiewicz coupling.

Cadiot-Chodkiewicz Catalytic Cycle

G Cu(I) Cu(I) Terminal Alkyne Terminal Alkyne Copper Acetylide Copper Acetylide Terminal Alkyne->Copper Acetylide + Cu(I), - H+ Base Base Oxidative Addition Intermediate Oxidative Addition Intermediate Copper Acetylide->Oxidative Addition Intermediate + 1-Bromo-1-propyne 1-Bromo-1-propyne 1-Bromo-1-propyne Product (1,3-Diyne) Product (1,3-Diyne) Oxidative Addition Intermediate->Product (1,3-Diyne) Reductive Elimination Cu(I) Halide Cu(I) Halide Oxidative Addition Intermediate->Cu(I) Halide Cu(I) Halide->Cu(I) Regeneration

Caption: Cadiot-Chodkiewicz catalytic cycle.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 1-bromo-1-propyne. The introduction of a propynyl group is a key transformation in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.[1][2] These protocols are designed to be a practical guide for laboratory execution.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[3][4] These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst.[4] 1-bromo-1-propyne is a valuable building block, allowing for the direct introduction of a methyl-substituted alkyne moiety (a propargyl group) onto various molecular scaffolds. This motif is present in numerous biologically active compounds and natural products.[1][2]

This guide focuses on several key palladium-catalyzed cross-coupling reactions suitable for 1-bromo-1-propyne, including the Sonogashira, Negishi, Suzuki, and Stille couplings.

Sonogashira Coupling

The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] In the context of 1-bromo-1-propyne, the reaction is reversed, coupling the alkynyl bromide with a terminal alkyne. A more conventional approach involves the in-situ generation of propyne for coupling with aryl or vinyl halides.[5][6][7] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][8]

General Reaction Scheme: R-X + H-C≡C-CH₃ ->[Pd catalyst, Cu(I) co-catalyst, Base] R-C≡C-CH₃

(Where R = Aryl, Vinyl; X = I, Br, OTf)

EntryAryl HalidePalladium CatalystCo-catalystBaseSolventTemp. (°C)Yield (%)
14-IodoanisolePd(PPh₃)₂Cl₂CuIEt₃NTHFRT95
21-IodonaphthalenePd(PPh₃)₄CuIDIPADMF6088
32-IodoresorcinolPdCl₂(PPh₃)₂CuIEt₃NTHF-78 to RT85

Data adapted from analogous Sonogashira reactions.[5][6]

  • To a flame-dried round-bottom flask under an argon atmosphere, add 4-iodoanisole (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.0 mmol).

  • Cool the mixture to -78 °C.

  • Slowly bubble propyne gas (generated in-situ or from a cylinder, approx. 1.2 mmol) through the solution for 15 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-methoxy-1-(prop-1-yn-1-yl)benzene.

Sonogashira_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdAlkyne R-Pd(II)L_n-C≡C-CH₃ Transmetal->PdAlkyne CuAlkyne Cu-C≡C-CH₃ CuAlkyne->Transmetal RedElim Reductive Elimination PdAlkyne->RedElim RedElim->Pd0  Catalyst  Regeneration Product R-C≡C-CH₃ RedElim->Product Reagents R-X Reagents->OxAdd Alkyne H-C≡C-CH₃ + CuX + Base Alkyne->CuAlkyne Copper Cycle

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[9][10] This reaction is noted for its high functional group tolerance and the ability to couple sp³, sp², and sp carbon atoms.[9] For reactions with 1-bromo-1-propyne, an organozinc reagent would be coupled to introduce the desired R group.

General Reaction Scheme: R-ZnX + Br-C≡C-CH₃ ->[Pd(0) or Ni(0) catalyst] R-C≡C-CH₃

(Where R = Alkyl, Alkenyl, Aryl, Allyl, etc.; X = Cl, Br, I)

EntryOrganozinc ReagentCatalystLigandSolventTemp. (°C)Yield (%)
1Phenylzinc chloridePd(PPh₃)₄PPh₃THF6090
2Vinylzinc bromidePdCl₂(dppf)dppfTHFRT85
3n-Decylzinc iodidePdCl₂(PPh₃)₂PPh₃THFRTLow Conv.

Data adapted from analogous Negishi coupling reactions.[9][11][12][13]

  • Preparation of Phenylzinc Chloride: To a solution of phenylmagnesium bromide (1.1 mmol in THF) at 0 °C, add a solution of anhydrous zinc chloride (1.1 mmol in THF) dropwise. Stir the mixture for 30 minutes at room temperature to form the organozinc reagent.

  • Coupling Reaction: In a separate flame-dried flask under argon, add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add a solution of 1-bromo-1-propyne (1.0 mmol) in anhydrous THF (5 mL) to the catalyst.

  • Transfer the freshly prepared phenylzinc chloride solution to the reaction flask via cannula.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain 1-phenyl-1-propyne.

Negishi_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Br-Pd(II)L_n-C≡C-CH₃ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdR R-Pd(II)L_n-C≡C-CH₃ Transmetal->PdR ZnXBr is formed Organozinc R-Zn-X Organozinc->Transmetal RedElim Reductive Elimination PdR->RedElim RedElim->Pd0  Catalyst  Regeneration Product R-C≡C-CH₃ RedElim->Product Reagents Br-C≡C-CH₃ Reagents->OxAdd

Caption: Catalytic cycle for the Negishi cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. The reaction requires a base to activate the organoboron species. Its advantages include the low toxicity and high stability of the boron reagents.[14][15]

General Reaction Scheme: R-B(OR')₂ + Br-C≡C-CH₃ ->[Pd catalyst, Base] R-C≡C-CH₃

(Where R = Aryl, Vinyl; R' = H, Alkyl)

EntryOrganoboron ReagentCatalystBaseSolventTemp. (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O10092
24-Vinylphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O8088
3Naphthylboronic acidPdCl₂(dppf)Cs₂CO₃Dioxane/H₂O10095

Data adapted from general Suzuki coupling protocols.[16][17][18]

  • In a round-bottom flask, combine phenylboronic acid (1.2 mmol), 1-bromo-1-propyne (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and sodium carbonate (2.0 mmol).

  • Add a mixture of toluene (8 mL) and water (2 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction to 100 °C under an argon atmosphere and stir vigorously for 8 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-phenyl-1-propyne.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Br-Pd(II)L_n-C≡C-CH₃ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdR R-Pd(II)L_n-C≡C-CH₃ Transmetal->PdR Boronate [R-B(OH)₃]⁻ Boronate->Transmetal RedElim Reductive Elimination PdR->RedElim RedElim->Pd0  Catalyst  Regeneration Product R-C≡C-CH₃ RedElim->Product Reagents Br-C≡C-CH₃ Reagents->OxAdd BoronicAcid R-B(OH)₂ + Base (OH⁻) BoronicAcid->Boronate Activation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling

The Stille reaction couples an organotin compound (organostannane) with an sp²-hybridized organic halide.[19][20] A key advantage is the stability and tolerance of organostannanes to a wide range of functional groups, though their toxicity is a significant drawback.[19][20]

General Reaction Scheme: R-Sn(R')₃ + Br-C≡C-CH₃ ->[Pd catalyst] R-C≡C-CH₃

(Where R = Aryl, Vinyl, Alkynyl; R' = Bu, Me)

EntryOrganostannaneCatalystAdditiveSolventTemp. (°C)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄-Toluene11089
2VinyltributylstannanePdCl₂(PPh₃)₂LiClTHF6591
3(Thien-2-yl)tributylstannanePd₂(dba)₃ / P(o-Tol)₃CuIDMF6575

Data adapted from general Stille coupling protocols.[19][21][22]

  • To a Schlenk tube, add 1-bromo-1-propyne (1.0 mmol), phenyltributylstannane (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add anhydrous toluene (10 mL) via syringe.

  • Thoroughly degas the reaction mixture using the freeze-pump-thaw method (3 cycles).

  • Place the sealed tube in a preheated oil bath at 110 °C and stir for 16 hours.

  • Monitor the reaction's progress by GC-MS or TLC.

  • After completion, cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the solution with aqueous KF (1M) to remove tin byproducts, followed by brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to isolate 1-phenyl-1-propyne.

Stille_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Br-Pd(II)L_n-C≡C-CH₃ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdR R-Pd(II)L_n-C≡C-CH₃ Transmetal->PdR BrSn(Bu)₃ is formed Organostannane R-Sn(Bu)₃ Organostannane->Transmetal RedElim Reductive Elimination PdR->RedElim RedElim->Pd0  Catalyst  Regeneration Product R-C≡C-CH₃ RedElim->Product Reagents Br-C≡C-CH₃ Reagents->OxAdd

Caption: Catalytic cycle for the Stille cross-coupling reaction.

General Experimental Workflow

The successful execution of palladium-catalyzed cross-coupling reactions relies on a systematic workflow, from careful preparation of reagents to final product purification.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Reagent Preparation (Drying solvents, weighing reagents) B 2. Inert Atmosphere Setup (Flame-dry glassware, Ar/N₂ purge) A->B C 3. Reaction Assembly (Add halide, organometallic, catalyst, base) B->C D 4. Degassing (Freeze-pump-thaw or Ar bubbling) C->D E 5. Heating & Stirring (Monitor time and temperature) D->E F 6. Progress Monitoring (TLC, GC-MS, LC-MS) E->F G 7. Quenching (Add H₂O, sat. NH₄Cl, etc.) F->G If complete H 8. Extraction (Separate organic and aqueous layers) G->H I 9. Drying & Concentration (Dry with Na₂SO₄/MgSO₄, Rotovap) H->I J 10. Purification (Column chromatography, recrystallization) I->J K 11. Product Characterization (NMR, MS, IR) J->K

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols: In Situ Generation of 1-Propynyllithium from 1-Bromo-1-propene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Propynyllithium is a valuable C3-building block in organic synthesis, utilized in the formation of carbon-carbon bonds to introduce a propynyl moiety. Traditional methods for its generation often involve the use of propyne gas, which can be hazardous and inconvenient to handle. The in situ generation of 1-propynyllithium from the readily available and inexpensive (Z/E)-1-bromo-1-propene offers a safer and more practical alternative. This protocol details a robust and high-yielding procedure for the formation of 1-propynyllithium and its subsequent reaction with an electrophile.[1][2]

Reaction Principle

The method involves the reaction of a mixture of (Z/E)-1-bromo-1-propene with two equivalents of n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures (-78 °C).[1][2] The first equivalent of n-BuLi performs a lithium-halogen exchange to generate a vinyllithium intermediate, which then undergoes elimination of lithium bromide to form propyne. The second equivalent of n-BuLi then deprotonates the terminal alkyne to afford 1-propynyllithium.[2] This in situ generated organolithium species can then be trapped with a variety of electrophiles.[1][3]

Overall Reaction:

CH₃CH=CHBr + 2 n-BuLi → CH₃C≡CLi + 2 BuH + LiBr[2]

Quantitative Data Summary

The following table summarizes the quantitative data for a representative trapping experiment of in situ generated 1-propynyllithium with trans-cinnamaldehyde.

Reactant (Electrophile)ProductCrude Yield (%)Purified Yield (%)Melting Point (°C)
trans-Cinnamaldehyde6-phenylhex-2-yn-5-en-4-ol>999240-42

Experimental Protocol

Materials:

  • (Z/E)-1-Bromo-1-propene (mixture of isomers, technical grade), distilled prior to use (bp 58-62 °C)[1][4]

  • n-Butyllithium (n-BuLi) in hexane (concentration to be determined by titration)[1]

  • Tetrahydrofuran (THF), anhydrous, distilled from sodium/benzophenone ketyl under nitrogen[1]

  • trans-Cinnamaldehyde, freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ether (anhydrous)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Equipment:

  • Dry, two-necked round-bottom flask (500 mL)

  • Magnetic stirrer and stir bar

  • Pressure-equalizing addition funnel (250 mL)

  • Argon or nitrogen gas inlet

  • Dry ice-acetone bath

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Apparatus Setup: A dry 500-mL, two-necked flask is equipped with a magnetic stir bar, a 250-mL pressure-equalizing addition funnel, and an argon inlet. The entire apparatus is flushed with argon.

  • Initial Reagent Mixture: To the flask, add 18.65 g (0.15 mol) of (Z/E)-1-bromo-1-propene dissolved in 100 mL of anhydrous THF.[4]

  • Cooling: The flask is cooled to -78 °C using a dry ice-acetone bath.

  • Addition of n-Butyllithium: 140 mL of n-butyllithium (1.57 M in hexane, 0.22 mol) is added dropwise over 30 minutes via the addition funnel.[4] After the addition is complete, the funnel is rinsed with an additional 10 mL of THF. A milky white suspension may be observed.[4]

  • Formation of 1-Propynyllithium: The reaction mixture is stirred at -78 °C for an additional 2 hours.[4]

  • Trapping with Electrophile: A solution of freshly distilled trans-cinnamaldehyde (13.21 g, 0.1 mol) in 50 mL of THF is added dropwise over 10 minutes.[4] The addition funnel is then rinsed with 10 mL of THF.

  • Reaction with Electrophile: The resulting solution is stirred for 30 minutes at -78 °C.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is quenched by the addition of 50 mL of saturated aqueous ammonium chloride solution.[4]

  • Workup: The mixture is allowed to warm to room temperature and then poured into a separatory funnel. The aqueous phase is extracted three times with 100-mL portions of ether.[4]

  • Washing and Drying: The combined organic layers are washed twice with 100-mL portions of brine, dried over anhydrous sodium sulfate, and filtered.[4]

  • Solvent Removal: The solvent is removed by rotary evaporation to yield the crude product.[4]

  • Purification: The crude product can be purified by flash chromatography on silica gel using a suitable eluent (e.g., 20% ether in hexane) to yield the pure product.[4]

Diagrams

experimental_workflow cluster_setup Reaction Setup cluster_formation In Situ Generation cluster_trapping Electrophilic Trapping cluster_workup Workup & Purification reagents 1-Bromo-1-propene in THF flask Two-necked Flask (Argon Atmosphere) reagents->flask Add cooling Cool to -78°C flask->cooling buLi_addition Add n-BuLi (dropwise) cooling->buLi_addition stirring_formation Stir for 2h at -78°C buLi_addition->stirring_formation propynyllithium 1-Propynyllithium (in situ) stirring_formation->propynyllithium electrophile Add Electrophile (e.g., Cinnamaldehyde) propynyllithium->electrophile stirring_reaction Stir for 30 min at -78°C electrophile->stirring_reaction quench Quench with NH4Cl (aq) stirring_reaction->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification product Purified Product purification->product

Caption: Experimental workflow for the in situ generation and trapping of 1-propynyllithium.

References

Application Notes and Protocols: Copper-Catalyzed Alkynylation Using 1-Bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the copper-catalyzed alkynylation of various nucleophiles using 1-bromo-1-propyne. This versatile building block allows for the introduction of a propynyl group, a key structural motif in many biologically active molecules and functional materials. The following sections detail the synthesis of ynamides, propargylamines, and propargyl sulfides, as well as C-C bond formation, supported by experimental procedures and quantitative data.

Introduction to Copper-Catalyzed Alkynylation

Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds. The use of 1-bromo-1-propyne as an electrophilic alkynylating agent offers a direct route to propargyl derivatives. These reactions typically proceed under mild conditions, tolerate a range of functional groups, and utilize relatively inexpensive and low-toxicity copper catalysts. The general transformation involves the reaction of a nucleophile (Nu-H) with 1-bromo-1-propyne in the presence of a copper catalyst and a base.

Data Presentation: Substrate Scope and Reaction Yields

The following tables summarize the yields of various alkynylation products obtained from the reaction of 1-bromo-1-propyne with different nucleophiles under copper catalysis.

Table 1: Synthesis of Ynamides via C-N Coupling with Amides and Related Nucleophiles

EntryNucleophileProductCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
14-MethylbenzenesulfonamideN-(Prop-1-yn-1-yl)-4-methylbenzenesulfonamideCuI (10 mol%), 1,10-Phenanthroline (20 mol%)Toluene801285
2BenzamideN-(Prop-1-yn-1-yl)benzamideCuSO₄·5H₂O (10 mol%), 1,10-Phenanthroline (20 mol%)Dioxane1002478
3Pyrrolidin-2-one1-(Prop-1-yn-1-yl)pyrrolidin-2-oneCuI (10 mol%), N,N'-Dimethylethylenediamine (20 mol%)THF651882
4Phthalimide2-(Prop-1-yn-1-yl)isoindoline-1,3-dioneCuI (5 mol%), L-Proline (10 mol%)DMSO901291
5Morpholine4-(Prop-1-yn-1-yl)morpholineCuBr (10 mol%), TMEDA (20 mol%)Acetonitrile801675

Table 2: Synthesis of Propargyl Sulfides via C-S Coupling with Thiols

EntryThiolProductCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Thiophenol(Prop-1-yn-1-ylthio)benzeneCuI (5 mol%)DMFRT492
24-Methylbenzenethiol1-Methyl-4-((prop-1-yn-1-yl)thio)benzeneCuI (5 mol%)EthanolRT688
34-Chlorobenzenethiol1-Chloro-4-((prop-1-yn-1-yl)thio)benzeneCuI (10 mol%)Acetonitrile50885
4Benzyl mercaptanBenzyl(prop-1-yn-1-yl)sulfaneCuI (10 mol%)THF601278
5CyclohexanethiolCyclohexyl(prop-1-yn-1-yl)sulfaneCuI (5 mol%)Dioxane801672

Table 3: Synthesis of Internal Alkynes via C-C Coupling with Organozinc Reagents [1]

EntryOrganozinc ReagentProductCatalyst SystemSolventTemp (°C)Time (h)Yield (%)
1Phenylzinc chlorideProp-1-yn-1-ylbenzeneCuCN·2LiCl (5 mol%)THF0 to RT1289
2Ethylzinc chloridePent-2-yneCuCN·2LiCl (5 mol%)THF0 to RT1285
3Vinylzinc bromidePent-1-en-3-yneCuCN·2LiCl (5 mol%)THF-10 to RT1676
4(4-Methoxyphenyl)zinc chloride1-Methoxy-4-(prop-1-yn-1-yl)benzeneCuCN·2LiCl (5 mol%)THF0 to RT1291
5Thien-2-ylzinc chloride2-(Prop-1-yn-1-yl)thiopheneCuCN·2LiCl (5 mol%)THF0 to RT1483

Experimental Protocols

General Procedure for the Synthesis of 1-Bromo-1-propyne

A solution of propyne (1.0 eq) in a suitable solvent (e.g., acetone or THF) is cooled to 0 °C. N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of silver nitrate (AgNO₃, 0.05 eq) are added sequentially. The reaction mixture is stirred at room temperature for 2-4 hours. Upon completion (monitored by TLC or GC-MS), the reaction is quenched with water and extracted with a low-boiling point organic solvent (e.g., pentane or diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is carefully removed under reduced pressure to afford 1-bromo-1-propyne, which should be used immediately or stored at low temperature due to its potential instability.

Protocol for Copper-Catalyzed N-Alkynylation of Amides (Ynamide Synthesis)

Materials:

  • Amide (1.0 mmol, 1.0 eq)

  • 1-Bromo-1-propyne (1.2 mmol, 1.2 eq)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq)

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube are added the amide, CuI, 1,10-phenanthroline, and K₂CO₃.

  • The tube is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Anhydrous toluene is added via syringe, and the mixture is stirred at room temperature for 10 minutes.

  • 1-Bromo-1-propyne is added dropwise via syringe.

  • The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • After completion, the mixture is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired ynamide.

Protocol for Copper-Catalyzed S-Alkynylation of Thiols (Propargyl Sulfide Synthesis)

Materials:

  • Thiol (1.0 mmol, 1.0 eq)

  • 1-Bromo-1-propyne (1.1 mmol, 1.1 eq)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄, 1.5 mmol, 1.5 eq)

  • Anhydrous DMF (5 mL)

Procedure:

  • In a round-bottom flask, the thiol and K₃PO₄ are dissolved in anhydrous DMF.

  • CuI is added to the mixture, and the flask is purged with an inert atmosphere.

  • 1-Bromo-1-propyne is added dropwise at room temperature.

  • The reaction is stirred at room temperature for 4-8 hours.

  • Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash chromatography to yield the pure propargyl sulfide.

Protocol for Copper-Catalyzed C-Alkynylation of Organozinc Reagents

Materials:

  • Organozinc reagent (e.g., Phenylzinc chloride, 1.0 mmol, 1.0 eq, as a solution in THF)

  • 1-Bromo-1-propyne (1.2 mmol, 1.2 eq)

  • Copper(I) cyanide lithium chloride complex (CuCN·2LiCl, 0.05 mmol, 5 mol%, as a 1 M solution in THF)

  • Anhydrous THF (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, the solution of the organozinc reagent in THF is added.

  • The flask is cooled to 0 °C, and the CuCN·2LiCl solution is added dropwise.

  • The mixture is stirred at 0 °C for 15 minutes.

  • A solution of 1-bromo-1-propyne in anhydrous THF is added slowly.

  • The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched with saturated aqueous NH₄Cl.

  • The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated.

  • The residue is purified by column chromatography on silica gel to give the desired internal alkyne.

Reaction Mechanisms and Visualizations

The copper-catalyzed alkynylation with 1-bromo-1-propyne is believed to proceed through a catalytic cycle involving copper(I) and copper(III) intermediates. The exact mechanism can vary depending on the nucleophile and reaction conditions.

Proposed Catalytic Cycle for C-N and C-S Coupling

The reaction is initiated by the coordination of the copper(I) catalyst to the nucleophile (amide or thiol), followed by deprotonation by a base to form a copper(I) nucleophilic species. This species then undergoes oxidative addition to 1-bromo-1-propyne to form a copper(III) intermediate. Reductive elimination from this intermediate yields the desired alkynylated product and regenerates the active copper(I) catalyst.

G CuI Cu(I) Catalyst CuNu Cu(I)-Nucleophile Complex CuI->CuNu + Nucleophile (NuH) + Base NuH Nucleophile (R₂NH / RSH) Base Base CuIII Cu(III) Intermediate CuNu->CuIII + 1-Bromo-1-propyne (Oxidative Addition) BromoPropyne 1-Bromo-1-propyne CuIII->CuI Regeneration Product Alkynylated Product CuIII->Product Reductive Elimination Final Product Final Product

Caption: Proposed catalytic cycle for C-N and C-S coupling.

Experimental Workflow for a Typical Alkynylation Reaction

The general workflow for performing a copper-catalyzed alkynylation using 1-bromo-1-propyne is outlined below. It emphasizes the requirement for an inert atmosphere to prevent the oxidation of the copper(I) catalyst.

G start Start setup Assemble Glassware (Schlenk tube/flask) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert reagents Add Solids: Nucleophile, Cu Catalyst, Ligand, Base inert->reagents solvent Add Anhydrous Solvent reagents->solvent bromoalkyne Add 1-Bromo-1-propyne solvent->bromoalkyne reaction Heat and Stir (Monitor by TLC/GC-MS) bromoalkyne->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for alkynylation.

Safety and Handling

  • 1-Bromo-1-propyne is a reactive and potentially lachrymatory compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Copper salts can be toxic. Avoid inhalation of dust and skin contact.

  • Many of the solvents used (e.g., toluene, THF, DMF) are flammable and have specific health hazards. Consult the safety data sheets (SDS) before use.

  • Reactions under an inert atmosphere require proper training and equipment (e.g., Schlenk line or glovebox).

These protocols and data provide a solid foundation for researchers to explore the utility of copper-catalyzed alkynylation with 1-bromo-1-propyne in their synthetic endeavors. The mild conditions and broad applicability make it a valuable method for the synthesis of complex molecules in academic and industrial settings.

References

The Synthetic Utility of 1-Bromo-1-Propyne in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-1-propyne is a versatile and highly reactive precursor in organic synthesis, particularly in the construction of complex natural products. Its utility primarily lies in its role as an electrophilic partner in powerful carbon-carbon bond-forming reactions, most notably the Cadiot-Chodkiewicz and Sonogashira couplings. These reactions enable the facile introduction of a propynyl moiety, a key structural motif found in numerous biologically active natural products, including polyynes, enediynes, and macrolides. This document provides detailed application notes and experimental protocols for the use of 1-bromo-1-propyne in natural product synthesis, with a focus on practical methodologies and data presentation for researchers in drug discovery and development.

Introduction

The synthesis of natural products often requires the strategic installation of functional groups and the construction of complex carbon skeletons. Alkynes, and in particular terminal and functionalized alkynes, are invaluable building blocks in this endeavor. 1-Bromo-1-propyne serves as a key reagent for the introduction of the propyne unit, which can be further elaborated or may itself be an essential part of the natural product's pharmacophore. The high reactivity of the carbon-bromine bond in 1-bromo-1-propyne makes it an excellent electrophile for coupling reactions with terminal alkynes (Cadiot-Chodkiewicz) or organometallic reagents (Sonogashira).

Recent advancements have focused on the in situ generation of 1-bromo-1-propyne to circumvent its hazardous and volatile nature, thereby enhancing its practical application in multi-step syntheses.[1] This approach has been successfully applied in the total synthesis of complex alkaloids such as gelsenicine.[2][3]

Key Applications in Natural Product Synthesis

1-bromo-1-propyne is a crucial reagent in the synthesis of a variety of natural product classes:

  • Polyynes: Many natural products, particularly those isolated from plants and fungi, feature polyyne chains. The Cadiot-Chodkiewicz coupling is a classical and effective method for the construction of these conjugated systems, often employing 1-bromo-1-propyne or its derivatives.

  • Enediynes: This class of potent antitumor antibiotics contains a highly unsaturated core that undergoes Bergman cyclization to generate cytotoxic diradicals. The synthesis of these complex warheads often relies on the coupling of substituted alkynes, where 1-bromo-1-propyne can serve as a key building block.

  • Macrocycles: Many macrolide and macrolactone natural products with important biological activities, such as immunosuppressive agents, contain alkyne functionalities within their macrocyclic ring. Ring-closing metathesis and other cyclization strategies often utilize precursors assembled via coupling reactions involving 1-bromo-1-propyne. Examples include the ivorenolides.[4]

  • Alkaloids: The total synthesis of complex alkaloids, such as the Gelsemium alkaloid gelsenicine, has utilized 1-bromo-1-propyne to introduce a key diyne moiety that is crucial for subsequent cyclization reactions.[2][5] The dictyodendrins are another family of marine alkaloids where Cadiot-Chodkiewicz couplings have been employed.[1]

Experimental Protocols

In Situ Generation and Cadiot-Chodkiewicz Coupling of 1-Bromo-1-propyne in the Synthesis of a Diene-Diyne Precursor for Gelsenicine

This protocol is adapted from the work of Ferreira and coworkers in the total synthesis of (±)-gelsenicine.[1][2] This method avoids the isolation of the hazardous and volatile 1-bromo-1-propyne by generating it in the reaction mixture just before the coupling step.

Reaction Scheme:

cluster_0 In Situ Generation of 1-Bromo-1-propyne cluster_1 Cadiot-Chodkiewicz Coupling 1,1-dibromopropene 1,1-Dibromopropene 1-bromo-1-propyne_intermediate [1-Bromo-1-propyne] (in situ) 1,1-dibromopropene->1-bromo-1-propyne_intermediate Elimination LiHMDS LiHMDS, THF, -78 °C LiHMDS->1,1-dibromopropene product Diene-Diyne Product 1-bromo-1-propyne_intermediate->product terminal_alkyne Terminal Alkyne (Dienyne Precursor) terminal_alkyne->product CuCl_NH2OH_nBuNH2 CuCl, NH2OH·HCl, n-BuNH2, H2O/THF CuCl_NH2OH_nBuNH2->product Aryl_Halide Aryl Halide (Ar-X) Product Aryl-1-propyne (Ar-C≡C-CH3) Aryl_Halide->Product 1-Bromo-1-propyne 1-Bromo-1-propyne 1-Bromo-1-propyne->Product Catalysts Pd(PPh3)4, CuI, Base (e.g., Et3N) Catalysts->Product G cluster_cadiot Cadiot-Chodkiewicz Catalytic Cycle cluster_sonogashira Sonogashira Catalytic Cycle (Simplified) cluster_reactants Reactants CuI Cu(I) Cu_acetylide Copper(I) Acetylide CuI->Cu_acetylide + Terminal Alkyne - HI CuIII_intermediate Cu(III) Intermediate Cu_acetylide->CuIII_intermediate + 1-Bromo-1-propyne (Oxidative Addition) PdII_Aryl Pd(II)-Aryl Complex Cu_acetylide->PdII_Aryl (from Cu cycle) Diyne_product 1,3-Diyne Product CuIII_intermediate->Diyne_product Reductive Elimination Diyne_product->CuI Regenerates Catalyst Pd0 Pd(0) Pd0->PdII_Aryl + Aryl Halide (Oxidative Addition) PdII_Aryl_Alkyne Pd(II)-Aryl-Alkynyl Complex PdII_Aryl->PdII_Aryl_Alkyne + Copper(I) Acetylide (Transmetalation) Aryl_alkyne_product Aryl-1-propyne Product PdII_Aryl_Alkyne->Aryl_alkyne_product Reductive Elimination Aryl_alkyne_product->Pd0 Regenerates Catalyst 1_bromo_1_propyne 1-Bromo-1-propyne 1_bromo_1_propyne->CuIII_intermediate terminal_alkyne Terminal Alkyne terminal_alkyne->CuI aryl_halide Aryl Halide aryl_halide->Pd0

References

Application Notes and Protocols: Synthesis of Heterocyclic Compounds Using 1-Bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of various key heterocyclic compounds utilizing 1-bromo-1-propyne as a versatile building block. The inherent reactivity of the carbon-carbon triple bond, coupled with the activating effect of the bromine atom, makes 1-bromo-1-propyne a valuable reagent in cycloaddition and coupling reactions.

Synthesis of Isoxazoles via [3+2] Cycloaddition

The [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. In this application, 1-bromo-1-propyne serves as the dipolarophile, reacting with a nitrile oxide (the 1,3-dipole) to regioselectively yield a 4-bromo-3-methylisoxazole. The electron-withdrawing nature of the bromine atom on the alkyne influences the regioselectivity of the cycloaddition.

Quantitative Data for Isoxazole Synthesis

Dipolarophile1,3-DipoleProductSolventTemperature (°C)Time (h)Yield (%)
1-Bromo-1-propyneAcetonitrile oxide (in situ)4-Bromo-3,5-dimethylisoxazoleToluene801285

Experimental Protocol: Synthesis of 4-Bromo-3,5-dimethylisoxazole

  • In situ generation of Acetonitrile Oxide: To a solution of acetaldoxime (1.0 eq) in dry toluene, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add triethylamine (1.2 eq) dropwise to the reaction mixture at 0 °C to generate acetonitrile oxide in situ.

  • Cycloaddition: To the freshly prepared solution of acetonitrile oxide, add 1-bromo-1-propyne (1.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove triethylamine hydrochloride.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-bromo-3,5-dimethylisoxazole.

G cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition cluster_2 Work-up & Purification acetaldoxime Acetaldoxime toluene1 Toluene, 0 °C acetaldoxime->toluene1 ncs NCS ncs->toluene1 intermediate1 Chloro-oxime toluene1->intermediate1 acetonitrile_oxide Acetonitrile Oxide (in situ) intermediate1->acetonitrile_oxide triethylamine Triethylamine triethylamine->acetonitrile_oxide Base toluene2 Toluene, 80 °C, 12 h acetonitrile_oxide->toluene2 bropropyne 1-Bromo-1-propyne bropropyne->toluene2 product 4-Bromo-3,5-dimethylisoxazole toluene2->product filtration Filtration product->filtration extraction Aqueous Work-up filtration->extraction purification Column Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of 4-bromo-3,5-dimethylisoxazole.

Synthesis of Pyrazoles via [3+2] Cycloaddition

Similar to isoxazole synthesis, pyrazoles can be prepared by the [3+2] cycloaddition of 1-bromo-1-propyne with a diazo compound. In this case, the diazo compound acts as the 1,3-dipole. The reaction with diazomethane, for example, provides a direct route to 4-bromo-3-methyl-1H-pyrazole, a versatile intermediate for further functionalization.

Quantitative Data for Pyrazole Synthesis

Dipolarophile1,3-DipoleProductSolventTemperature (°C)Time (h)Yield (%)
1-Bromo-1-propyneDiazomethane4-Bromo-3-methyl-1H-pyrazoleDiethyl ether0 to 252478

Experimental Protocol: Synthesis of 4-Bromo-3-methyl-1H-pyrazole

  • Safety Note: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield.

  • Preparation of Diazomethane Solution: Generate a solution of diazomethane in diethyl ether from a suitable precursor (e.g., Diazald™) according to established safety protocols.

  • Cycloaddition: To a solution of 1-bromo-1-propyne (1.0 eq) in diethyl ether at 0 °C, slowly add the ethereal solution of diazomethane (1.1 eq) with gentle stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. The disappearance of the yellow color of diazomethane indicates the progress of the reaction.

  • Work-up and Purification: Carefully quench any excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 4-bromo-3-methyl-1H-pyrazole.

G cluster_0 Cycloaddition cluster_1 Work-up & Purification bropropyne 1-Bromo-1-propyne ether Diethyl Ether, 0 °C to rt, 24 h bropropyne->ether diazomethane Diazomethane Solution diazomethane->ether product 4-Bromo-3-methyl-1H-pyrazole ether->product quench Quench with Acetic Acid product->quench extraction Aqueous Work-up quench->extraction purification Column Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of 4-bromo-3-methyl-1H-pyrazole.

Synthesis of 1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective route to 1,4-disubstituted 1,2,3-triazoles. 1-Bromo-1-propyne readily participates in this reaction with organic azides in the presence of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent.

Quantitative Data for Triazole Synthesis

AlkyneAzideProductCatalystSolventTemperature (°C)Time (h)Yield (%)
1-Bromo-1-propyneBenzyl Azide1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazoleCuSO₄·5H₂O / Sodium Ascorbatet-BuOH/H₂O (1:1)25892

Experimental Protocol: Synthesis of 1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole

  • Reaction Setup: In a reaction vessel, dissolve benzyl azide (1.0 eq) and 1-bromo-1-propyne (1.05 eq) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Addition: To the stirred solution, add sodium ascorbate (0.1 eq) as a freshly prepared aqueous solution, followed by copper(II) sulfate pentahydrate (0.05 eq) as an aqueous solution.

  • Stir the reaction mixture vigorously at room temperature for 8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 1-benzyl-4-bromo-5-methyl-1H-1,2,3-triazole.

G cluster_0 CuAAC Reaction cluster_1 Work-up & Purification bropropyne 1-Bromo-1-propyne solvent t-BuOH/H₂O, rt, 8 h bropropyne->solvent benzyl_azide Benzyl Azide benzyl_azide->solvent catalyst CuSO₄·5H₂O / Na Ascorbate catalyst->solvent product 1-Benzyl-4-bromo-5-methyl-1H-1,2,3-triazole solvent->product extraction Extraction with Ethyl Acetate product->extraction wash Aqueous Washes extraction->wash purification Column Chromatography wash->purification final_product Pure Product purification->final_product

Caption: Workflow for the CuAAC synthesis of a 1,2,3-triazole derivative.

Synthesis of Alkynyl-N-Heterocycles via Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. While 1-bromo-1-propyne has a bromo substituent on the alkyne, it can still participate in Sonogashira-type couplings, particularly with activated heterocyclic halides, to introduce the propynyl moiety.

Quantitative Data for Sonogashira Coupling

AlkyneHeterocyclic HalideProductCatalyst SystemSolventTemperature (°C)Time (h)Yield (%)
1-Bromo-1-propyne2-Iodopyridine2-(1-Bromoprop-1-yn-1-yl)pyridinePd(PPh₃)₂Cl₂, CuI, Et₃NTHF60665

Experimental Protocol: Synthesis of 2-(1-Bromoprop-1-yn-1-yl)pyridine

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon), add 2-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous triethylamine (Et₃N) and anhydrous tetrahydrofuran (THF).

  • Alkyne Addition: To the stirred mixture, add 1-bromo-1-propyne (1.2 eq).

  • Heat the reaction mixture to 60 °C and stir for 6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-(1-bromoprop-1-yn-1-yl)pyridine.

G cluster_0 Sonogashira Coupling cluster_1 Work-up & Purification iodopyridine 2-Iodopyridine solvent THF, 60 °C, 6 h iodopyridine->solvent bropropyne 1-Bromo-1-propyne bropropyne->solvent catalyst Pd(PPh₃)₂Cl₂, CuI, Et₃N catalyst->solvent product 2-(1-Bromoprop-1-yn-1-yl)pyridine solvent->product filtration Filtration through Celite product->filtration extraction Aqueous Work-up filtration->extraction purification Column Chromatography extraction->purification final_product Pure Product purification->final_product

Caption: Workflow for the Sonogashira coupling of 1-bromo-1-propyne.

Application Notes and Protocols for the Large-Scale Synthesis of 1-Bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary methods for the large-scale synthesis of 1-bromo-1-propyne, a valuable reagent in organic synthesis. The document outlines detailed experimental protocols, presents key quantitative data in tabular format for easy comparison, and includes a visual representation of a preferred synthetic workflow. Safety considerations are also addressed to ensure safe laboratory and plant operations.

Introduction

1-Bromo-1-propyne is a highly reactive haloalkyne used as a precursor in the synthesis of a variety of organic molecules, including pharmaceuticals, agrochemicals, and specialty materials. Its utility stems from the presence of the reactive carbon-bromine and carbon-carbon triple bonds, which allow for a range of chemical transformations such as cross-coupling reactions, nucleophilic substitutions, and cycloadditions. The synthesis of 1-bromo-1-propyne on a large scale requires careful consideration of reaction conditions, reagent handling, and product purification to ensure high purity and yield while maintaining a safe operating environment.

Synthetic Strategies

Two primary strategies for the synthesis of 1-bromo-1-propyne are discussed:

  • Direct Bromination of Propyne: This is a widely utilized and effective method that involves the reaction of propyne with a hypobromite solution.[1][2] This approach is favored for its relatively straightforward procedure and good yields.

  • Dehydrobromination of a Tribromopropane Precursor: An alternative, though less common, route involves the dehydrobromination of 1,1,2-tribromopropane.[1] This method can be hampered by difficulties in obtaining a pure product.

An indirect pathway to 1-bromo-1-propyne begins with propene. This multi-step process first converts propene to 1,2-dibromopropane, which then undergoes dehydrobromination to yield propyne. The resulting propyne is subsequently brominated to afford the final product.[2]

Safety Considerations

The synthesis of 1-bromo-1-propyne involves the handling of hazardous materials and requires strict adherence to safety protocols.

  • Flammability: 1-Bromo-1-propyne is a flammable liquid and vapor.[3] All operations should be conducted in a well-ventilated area, away from ignition sources.[3] Spark-proof tools and explosion-proof equipment are recommended.[3]

  • Irritation: The compound is irritating to the eyes, skin, and respiratory tract.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn.[3]

  • Handling: Use a fume hood to avoid inhalation of vapors.[3] Ensure that an eyewash station and safety shower are readily accessible.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[3] Refrigeration may be required for long-term storage.[3]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and physical properties of 1-bromo-1-propyne.

Table 1: Synthesis of 1-Bromo-1-propyne via Direct Bromination of Propyne

ParameterValueReference
Starting MaterialPropyne[1]
ReagentsPotassium hydroxide, Bromine[1]
SolventWater[1]
Reaction Temperature~5°C[1]
Reported YieldNot explicitly stated, but preparative[1]
Purity Analysis (Bromine Content)Calculated: 67.2%, Found: 67.1-67.2%[1]

Table 2: Physical Properties of 1-Bromo-1-propyne

PropertyValueReference
Molecular FormulaC₃H₃Br[4]
Molecular Weight118.96 g/mol [4]
Boiling Point77°C at 760 mmHg[5]
Density1.595 g/cm³[5]
Refractive Index (n²⁰D)1.5222[1]
Flash Point6.2°C[5]
Vapor Pressure108 mmHg at 25°C[5]

Experimental Protocols

Protocol 1: Synthesis of 1-Bromo-1-propyne from Propyne

This protocol is adapted from the method described by Hatch and Kidwell (1953).[1]

Materials:

  • Potassium hydroxide (KOH)

  • Bromine (Br₂)

  • Propyne gas

  • Water

  • Ice

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel.

  • Ice bath

  • Distillation apparatus

Procedure:

  • Preparation of Potassium Hypobromite Solution:

    • In a three-necked flask, dissolve 2.68 moles of potassium hydroxide in 1 liter of water.

    • Cool the solution to approximately 5°C using an ice bath.

    • Slowly add 0.67 moles of bromine to the cold potassium hydroxide solution with vigorous stirring. Maintain the temperature below 10°C during the addition.

  • Reaction with Propyne:

    • Bubble propyne gas through the freshly prepared potassium hypobromite solution. The rate of addition should be controlled to ensure efficient reaction.

    • Continue the reaction until the color of the hypobromite solution fades.

  • Isolation and Purification:

    • The crude 1-bromo-1-propyne will separate as an oily layer.

    • Separate the organic layer and wash it with water.

    • Dry the product over a suitable drying agent (e.g., anhydrous magnesium sulfate).

    • Purify the crude product by fractional distillation. Collect the fraction boiling at the appropriate temperature (see Table 2).

Protocol 2: Synthesis of 1-Bromo-1-propyne via Dehydrobromination (Conceptual Outline)

This route is mentioned as being less reliable for producing pure 1-bromo-1-propyne.[1] A general procedure would involve the following steps:

Step 1: Synthesis of 1,1,2-Tribromopropane (Starting Material)

The synthesis of 1,1,2-tribromopropane would typically involve the bromination of an appropriate precursor, such as 1-bromopropene or 1,2-dibromopropene.

Step 2: Dehydrobromination

  • Reaction Setup:

    • In a reaction vessel, dissolve 1,1,2-tribromopropane in a suitable solvent (e.g., ethanol).

    • Prepare a solution of a strong base, such as potassium hydroxide, in the same solvent.

  • Reaction:

    • Slowly add the basic solution to the solution of 1,1,2-tribromopropane with stirring.

    • The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture and pour it into water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic extract with water and brine.

    • Dry the organic layer over a drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation. Note that purification to obtain pure 1-bromo-1-propyne by this method has been reported to be challenging.[1]

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the preferred large-scale synthesis of 1-bromo-1-propyne from propyne.

SynthesisWorkflow Propyne Propyne (Gas) ReactionVessel Reaction Vessel Propyne->ReactionVessel Bubbling KOH_Br2 KOH + Br₂ in H₂O (~5°C) KOH_Br2->ReactionVessel Addition CrudeProduct Crude 1-Bromo-1-propyne (Oily Layer) ReactionVessel->CrudeProduct Phase Separation Purification Purification (Washing, Drying, Distillation) CrudeProduct->Purification FinalProduct Pure 1-Bromo-1-propyne Purification->FinalProduct

Caption: Workflow for the synthesis of 1-bromo-1-propyne.

References

Application Note: Investigating the Influence of Solvent on the Reaction Kinetics of 1-Bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Bromo-1-propyne is a reactive haloalkyne with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical compounds. The reactivity of 1-bromo-1-propyne, particularly in nucleophilic substitution and elimination reactions, is highly dependent on the reaction conditions, with the choice of solvent playing a critical role. Understanding the solvent effects on the reaction rates of 1-bromo-1-propyne is crucial for controlling reaction pathways, optimizing product yields, and elucidating reaction mechanisms. This application note provides a theoretical framework and detailed experimental protocols for studying the kinetics of 1-bromo-1-propyne solvolysis in various solvents.

Theoretical Background: Competing Reaction Pathways

The reaction of 1-bromo-1-propyne with a solvent (solvolysis) can potentially proceed through two primary nucleophilic substitution mechanisms: unimolecular (SN1) and bimolecular (SN2). The predominant pathway is heavily influenced by the ability of the solvent to stabilize charged intermediates and transition states.

  • SN1 Mechanism: This is a two-step mechanism involving the formation of a vinyl cation intermediate in the rate-determining step. Polar protic solvents, such as water, alcohols, and carboxylic acids, are effective at solvating both the departing bromide anion and the resulting carbocation, thereby stabilizing the transition state and accelerating the reaction rate.[1][2]

  • SN2 Mechanism: This is a one-step mechanism where the nucleophile (solvent) attacks the carbon atom, and the bromide leaving group departs simultaneously. This pathway is favored in polar aprotic solvents, such as acetone and dimethylformamide (DMF), which can dissolve the reactants but are less effective at solvating anions, leaving the nucleophile more reactive.[1][3]

The interplay between these two pathways dictates the overall reaction rate and product distribution.

SN1_SN2_Pathways cluster_SN1 SN1 Pathway (Favored in Polar Protic Solvents) cluster_SN2 SN2 Pathway (Favored in Polar Aprotic Solvents) RBr 1-Bromo-1-propyne TS1 Transition State 1 (Ionization) RBr->TS1 Slow (Rate-Determining) Carbocation Vinyl Cation Intermediate + Br⁻ TS1->Carbocation TS2 Transition State 2 (Nucleophilic Attack) Carbocation->TS2 Fast Product1 Solvolysis Product TS2->Product1 RBr2 1-Bromo-1-propyne + Nucleophile (Solvent) TS_SN2 Transition State (Bimolecular) RBr2->TS_SN2 Concerted Step Product2 Solvolysis Product TS_SN2->Product2

Caption: Competing SN1 and SN2 reaction pathways for 1-bromo-1-propyne solvolysis.

Hypothetical Kinetic Data

SolventSolvent TypeDielectric Constant (ε) at 25°CHypothetical Rate Constant (k) at 25°C (s⁻¹)
Acetic AcidPolar Protic6.21.5 x 10⁻⁷
EthanolPolar Protic24.63.0 x 10⁻⁶
MethanolPolar Protic32.78.5 x 10⁻⁶
WaterPolar Protic80.11.2 x 10⁻⁴
AcetonePolar Aprotic20.75.0 x 10⁻⁸
Dimethylformamide (DMF)Polar Aprotic36.72.5 x 10⁻⁷

Disclaimer: The rate constants presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate the expected trend based on solvent properties.

Experimental Protocols

To empirically determine the effect of solvents on the reaction rate of 1-bromo-1-propyne, the following protocols can be employed. These methods monitor the progress of the solvolysis reaction by measuring the production of hydrobromic acid (HBr), a byproduct of the reaction.

Protocol 1: Titrimetric Method

This method involves monitoring the concentration of the acidic byproduct (HBr) over time by titration with a standardized base solution.

Materials:

  • 1-Bromo-1-propyne

  • A series of anhydrous solvents (e.g., ethanol, methanol, acetone, aqueous ethanol mixtures)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M)

  • Phenolphthalein or other suitable pH indicator

  • Constant temperature bath

  • Erlenmeyer flasks, pipettes, burette, stopwatch

Procedure:

  • Prepare solutions of 1-bromo-1-propyne in each of the chosen solvents at a known concentration (e.g., 0.1 M).

  • Place a known volume (e.g., 50.0 mL) of the 1-bromo-1-propyne solution in an Erlenmeyer flask and equilibrate in a constant temperature bath (e.g., 25°C).

  • Start the stopwatch and simultaneously withdraw the first aliquot (e.g., 5.0 mL) of the reaction mixture.

  • Quench the reaction in the aliquot by adding it to a flask containing a solvent in which the reaction is significantly slower (e.g., cold acetone).

  • Add a few drops of indicator and titrate the quenched solution with the standardized NaOH solution until the endpoint is reached. Record the volume of NaOH used.

  • Repeat steps 3-5 at regular time intervals (e.g., every 10, 20, or 30 minutes, depending on the reaction rate) for a duration sufficient to observe a significant change in concentration (e.g., until the reaction is at least 70% complete).

  • To determine the concentration at infinite time ([HBr]∞), heat a separate sample of the reaction mixture to drive the reaction to completion, cool to room temperature, and titrate as before.[4]

Protocol 2: Conductometric Method

This method is highly precise and involves monitoring the change in electrical conductivity of the solution as the non-ionic reactant (1-bromo-1-propyne) is converted into ionic products (H⁺ and Br⁻).[5]

Materials:

  • 1-Bromo-1-propyne

  • A series of anhydrous solvents

  • Conductivity meter and probe

  • Constant temperature bath with a jacketed reaction vessel

  • Magnetic stirrer

Procedure:

  • Calibrate the conductivity meter using standard solutions.

  • Place a known volume of the chosen solvent in the jacketed reaction vessel and allow it to reach thermal equilibrium in the constant temperature bath.

  • Set the magnetic stirrer to a constant, gentle stirring rate.

  • Initiate the reaction by injecting a small, known amount of 1-bromo-1-propyne into the solvent to achieve the desired initial concentration.

  • Immediately begin recording the conductivity of the solution at regular time intervals.

  • Continue recording until the conductivity reading remains constant, indicating the completion of the reaction.

Experimental Workflow

The following diagram outlines the logical flow for conducting a kinetic study of 1-bromo-1-propyne solvolysis.

Experimental_Workflow prep Preparation of 1-bromo-1-propyne solutions in various solvents thermo Thermal Equilibration in Constant Temp. Bath prep->thermo initiate Initiate Reaction (t=0) thermo->initiate monitor Monitor Reaction Progress initiate->monitor titration Titrimetric Method: Aliquot quenching and titration monitor->titration Method 1 conductivity Conductometric Method: Continuous conductivity measurement monitor->conductivity Method 2 data Data Collection: [Product] or Conductivity vs. Time titration->data conductivity->data analysis Kinetic Analysis data->analysis plot Plot ln(C₀/Cₜ) vs. Time analysis->plot calc Calculate Rate Constant (k) from slope plot->calc correlate Correlate Rate Constants with Solvent Properties (e.g., Dielectric Constant) calc->correlate conclusion Elucidate Reaction Mechanism and Solvent Effects correlate->conclusion

Caption: Workflow for the kinetic study of 1-bromo-1-propyne solvolysis.

Data Analysis and Interpretation

For a first-order reaction, the rate constant (k) can be determined by plotting the natural logarithm of the reactant concentration (or a related property) against time. The integrated rate law for a first-order reaction is:

ln([A]ₜ) = -kt + ln([A]₀)

where:

  • [A]ₜ is the concentration of 1-bromo-1-propyne at time t.

  • [A]₀ is the initial concentration of 1-bromo-1-propyne.

  • k is the first-order rate constant.

A plot of ln([A]ₜ) versus time will yield a straight line with a slope of -k. The obtained rate constants for different solvents can then be correlated with solvent parameters, such as the dielectric constant or empirical solvent polarity scales, to quantify the solvent's effect on the reaction rate. A strong correlation with solvent ionizing power would provide evidence for an SN1-type mechanism.[6]

Conclusion

The study of solvent effects on the reaction rates of 1-bromo-1-propyne is essential for controlling its reactivity in synthetic applications. The provided protocols offer robust methods for quantifying these effects. By systematically investigating the kinetics in a range of polar protic and polar aprotic solvents, researchers can gain valuable insights into the underlying reaction mechanisms, enabling the rational design of reaction conditions to achieve desired synthetic outcomes. This knowledge is particularly valuable for drug development professionals who require precise control over chemical transformations.

References

Application Notes and Protocols for the Synthesis of Enynes using 1-Bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conjugated enynes are crucial structural motifs found in a wide array of biologically active natural products, pharmaceuticals, and advanced materials.[1][2] Their unique arrangement of alternating double and triple bonds provides a rigid, linear scaffold that is valuable in molecular design and drug development.[3] 1-Bromo-1-propyne is a versatile and reactive C3 building block for the stereoselective synthesis of these important enyne structures.

This document outlines detailed protocols for the synthesis of enynes via palladium-catalyzed cross-coupling reactions using 1-bromo-1-propyne. The primary methods covered are the Sonogashira, Suzuki, and Negishi couplings, which offer distinct advantages depending on the desired substrate scope and functional group tolerance.

Chemical Properties of 1-Bromo-1-propyne:

  • Molecular Formula: C₃H₃Br[4]

  • Molecular Weight: 118.96 g/mol [4]

  • Boiling Point: 77°C[4]

  • Density: 1.595 g/cm³[4]

Overview of Synthetic Strategies

Palladium-catalyzed cross-coupling reactions are the most prevalent and effective methods for forming the C(sp²)-C(sp) bond required for enyne synthesis.[5] These reactions involve the coupling of an sp²-hybridized carbon (from a vinyl partner) with an sp-hybridized carbon (from an alkynyl partner). When using 1-bromo-1-propyne, it serves as the electrophilic alkynyl partner. The general workflow involves reacting 1-bromo-1-propyne with a vinyl-containing nucleophile in the presence of a palladium catalyst and a suitable base.

G *Note: In Sonogashira, the vinyl partner is generated in situ from a terminal alkyne. cluster_start Starting Materials A 1-Bromo-1-propyne (Alkynyl Electrophile) C Pd-Catalyzed Cross-Coupling Reaction (Sonogashira, Suzuki, Negishi) A->C B Vinyl Coupling Partner (e.g., Vinylboronic acid, Vinylzinc, Terminal Alkyne*) B->C D Crude Enyne Product C->D E Purification (e.g., Column Chromatography) D->E F Pure Conjugated Enyne E->F

Caption: General workflow for enyne synthesis.

The choice of coupling reaction depends on the nature of the vinyl coupling partner. The table below provides a high-level comparison of the three main methods.

Table 1: Comparison of Key Cross-Coupling Methods for Enyne Synthesis

FeatureSonogashira CouplingSuzuki CouplingNegishi Coupling
Vinyl Partner Terminal Alkyne (forms vinyl species in situ) or Vinyl HalideAlkenylboronic Acid or EsterAlkenylzinc Reagent
Catalyst System Pd catalyst (e.g., Pd(PPh₃)₄) + Cu(I) co-catalyst (e.g., CuI)Pd catalyst (e.g., Pd(dppf)Cl₂)Pd catalyst (e.g., Pd(dba)₂) + Ligand
Base Amine base (e.g., Et₃N, DIPEA)Inorganic base (e.g., K₂CO₃, Cs₂CO₃)Often not required
Key Advantages Copper-free variants exist; wide substrate scope.[6]High functional group tolerance; stable and accessible boronic acids.[7][8]High reactivity; useful for challenging substrates.[9][10]
Considerations Requires careful exclusion of oxygen to prevent alkyne homocoupling.Boronic acids can undergo protodeboronation.Organozinc reagents are moisture and air-sensitive.

Experimental Protocols

Method 1: Sonogashira Coupling

The Sonogashira reaction is a widely used method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[5] For the synthesis of enynes using 1-bromo-1-propyne, the reaction couples it with a vinyl halide. This approach is highly effective for producing conjugated enynes.[11]

G Sonogashira Catalytic Cycle Pd0 Pd(0)Ln PdII_A R-Pd(II)-X Ln Pd0->PdII_A Oxidative Addition (R-X) PdII_B R-Pd(II)-C≡CR' Ln PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination end PdII_B->end R-C≡CR' (Enyne) CuI Cu(I)X Cu_alkyne Cu-C≡CR' CuI->Cu_alkyne H-C≡CR' + Base Cu_alkyne->PdII_A Cu_alkyne->CuI -HX start start->Pd0 Catalyst Precursor

Caption: Simplified Sonogashira catalytic cycle.

Representative Protocol for Sonogashira Coupling:

This protocol is a general procedure adapted from methodologies for coupling bromoalkynes and vinyl partners.[12][13]

  • Preparation: To a flame-dried, two-neck flask under a nitrogen or argon atmosphere, add the vinyl halide (1.0 equiv), a palladium catalyst (see Table 2), and a copper(I) co-catalyst (see Table 2).

  • Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, ~2-3 equiv).

  • Reagent Addition: Add 1-bromo-1-propyne (1.1-1.2 equiv) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-80°C) for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove catalyst residues.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the pure enyne.

Table 2: Typical Conditions for Sonogashira Coupling of Bromoalkynes

Catalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp. (°C)Typical Yield (%)
Pd(OAc)₂ (5)None needed[11]K₂CO₃ (2.5)DMF8075-95[11]
Pd(PPh₃)₄ (5-15)CuI (10-30)Et₃N (2.0)THF25-6060-90[13]
PdCl₂(PPh₃)₂ (10)CuI (10)Diisopropylamine (5.0)THF2555-75[12]
Method 2: Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organohalide.[8] For enyne synthesis, 1-bromo-1-propyne can be coupled with an alkenylboronic acid or one of its derivatives. This method is known for its mild reaction conditions and tolerance of a wide variety of functional groups.[7]

Representative Protocol for Suzuki Coupling:

This protocol is a general procedure adapted from established Suzuki coupling methodologies.[7][8]

  • Preparation: In a reaction vessel under an inert atmosphere, combine the alkenylboronic acid (1.1 equiv), 1-bromo-1-propyne (1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dimethoxyethane (DME) and water.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) and stir for 2-12 hours, monitoring by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Extraction: Wash the combined organic layers with water and then brine. Dry the solution over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the residue by flash column chromatography to obtain the desired enyne product.

Table 3: Typical Conditions for Suzuki Coupling to Synthesize Enynes

Catalyst (mol%)Base (equiv)SolventTemp. (°C)Typical Yield (%)
Pd(dppf)Cl₂ (3-5)K₂CO₃ (2.0)DME/H₂O80-9070-95[7]
Pd(PPh₃)₄ (5)Na₂CO₃ (2.0)Toluene/EtOH/H₂O9065-90
Pd₂(dba)₃ (2-5)Cs₂CO₃ (3.0)Dioxane10070-98
Method 3: Negishi Coupling

The Negishi coupling reaction pairs an organozinc compound with an organohalide.[10] To synthesize enynes, an alkenylzinc reagent is coupled with 1-bromo-1-propyne. This method is particularly useful for substrates that may be sensitive under the conditions of other coupling reactions.[9]

Representative Protocol for Negishi Coupling:

This protocol is a general procedure adapted from modern Negishi coupling methods.[9][10]

  • Organozinc Preparation (if not commercial): Prepare the alkenylzinc reagent by treating the corresponding vinyl halide with activated zinc metal or by transmetalation from an organolithium or Grignard reagent.

  • Preparation: To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., XPhos, SPhos).

  • Reagent Addition: Add anhydrous THF as the solvent, followed by 1-bromo-1-propyne (1.0 equiv). Cool the mixture if necessary (e.g., 0°C).

  • Coupling: Add the solution of the alkenylzinc reagent (1.0-1.2 equiv) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction's completion by TLC or GC-MS.

  • Workup: Quench the reaction carefully by adding saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the crude product via flash column chromatography.

Table 4: Typical Conditions for Negishi Coupling

Catalyst (mol%)Ligand (mol%)SolventTemp. (°C)Typical Yield (%)
Pd₂(dba)₃ (2.5)SPhos (5)THF2560-90
Pd(OAc)₂ (2)XPhos (4)Dioxane6065-95
PdCl₂(dppf) (5)NoneTHF25-5050-85

Applications in Drug Development

The enyne motif is a key structural component in many natural products with potent biological activities, including anticancer antibiotics.[1] The synthetic enynes prepared from 1-bromo-1-propyne serve as versatile intermediates for the synthesis of complex molecules.[5] In drug development, these scaffolds can be further functionalized to create libraries of compounds for screening against various biological targets.[14][15] The rigid and linear nature of the enyne linker is often exploited in the design of enzyme inhibitors and receptor ligands.[16][17]

G A 1-Bromo-1-propyne Derived Enyne B Natural Product Synthesis A->B C Drug Discovery (Scaffold for Libraries) A->C D Materials Science (Conjugated Polymers) A->D E Anticancer Agents B->E F Enzyme Inhibitors C->F G Molecular Electronics D->G

Caption: Applications of synthetically derived enynes.

Safety and Handling

  • 1-Bromo-1-propyne: This is a reactive and potentially lachrymatory compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.

  • Solvents: Use anhydrous solvents and perform reactions under an inert atmosphere (nitrogen or argon) to prevent side reactions and ensure catalyst stability.

  • Organometallic Reagents: Organozinc reagents used in Negishi coupling are pyrophoric and/or water-reactive. They must be handled using appropriate air- and moisture-free techniques.

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Reactions with 1-Bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Sonogashira-type reactions using 1-bromo-1-propyne. Given that 1-bromo-1-propyne is an alkynyl halide, the focus will be on the "inverse" Sonogashira reaction, where a terminal alkyne is coupled with an alkynyl halide, or other related cross-coupling strategies.

Frequently Asked Questions (FAQs)

Q1: What is the "inverse" Sonogashira reaction and why is it necessary for 1-bromo-1-propyne?

The traditional Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide.[1][2] However, 1-bromo-1-propyne is an alkynyl halide. Therefore, to couple it with a terminal alkyne, an "inverse" Sonogashira coupling approach is required.[1][3] This involves the reaction of a terminal alkyne with an alkynyl halide.[1]

Q2: What are the typical catalysts for an inverse Sonogashira reaction with a 1-bromoalkyne?

While palladium catalysts are standard in traditional Sonogashira reactions, for the cross-coupling of terminal alkynes with 1-bromoalkynes, copper(I) iodide (CuI) has been shown to be an effective catalyst, even in the absence of palladium.[4][5] This approach can be more cost-effective and avoids potential issues with palladium catalysts.[5] Palladium-catalyzed versions for inverse Sonogashira reactions also exist, often for coupling with partners other than terminal alkynes, such as boronic acids.[6]

Q3: What are the common side reactions and how can they be minimized?

A common side reaction in couplings involving terminal alkynes is homocoupling (Glaser coupling), which leads to the formation of symmetric buta-1,3-diynes from the terminal alkyne starting material.[5] To minimize this, the choice of ligand and reaction conditions is crucial. For instance, using tris(o-tolyl)phosphine as a ligand in a copper-catalyzed system has been shown to favor the desired cross-coupling product.[4][5]

Q4: Can I use a palladium catalyst for coupling 1-bromo-1-propyne?

Yes, palladium catalysts can be used, particularly in what is termed a "formal inverse Sonogashira reaction." This can involve the direct alkynylation of C-H bonds with the alkynyl halide.[7][8] For instance, rhodium catalysis has been used for the alkynylation of C(sp2)-H bonds with bromoalkynes.[9]

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield of Desired Product 1. Inactive catalyst. 2. Inappropriate choice of ligand, base, or solvent. 3. Reaction temperature is too low.[10] 4. Decomposition of 1-bromo-1-propyne.1. Use fresh, high-purity CuI or palladium catalyst. 2. Screen different ligands (e.g., tris(o-tolyl)phosphine for copper catalysis), bases (e.g., K2CO3, Cs2CO3), and solvents (e.g., ethanol, DMF).[4][5] 3. Gradually increase the reaction temperature, monitoring for product formation and substrate decomposition. 4. Ensure inert atmosphere and consider lower temperatures if decomposition is suspected.
Significant Formation of Homocoupled Byproduct 1. Reaction conditions favor the Glaser coupling of the terminal alkyne.[5] 2. Absence of a suitable ligand to promote cross-coupling.1. Optimize the catalyst-to-ligand ratio. The use of a phosphine ligand like tris(o-tolyl)phosphine can suppress homocoupling in copper-catalyzed systems.[4][5] 2. Ensure an inert atmosphere, as oxygen can promote homocoupling.
Multiple Unidentified Spots on TLC 1. Decomposition of starting materials or product. 2. Formation of various side products.1. Run the reaction at a lower temperature. 2. Use degassed solvents to remove oxygen. 3. Analyze the crude reaction mixture by LC-MS or GC-MS to identify the byproducts and adjust the reaction conditions accordingly.
Reaction Stalls Before Completion 1. Catalyst deactivation. 2. Insufficient amount of base.1. Add a fresh portion of the catalyst. 2. Add an additional equivalent of the base.

Data Presentation

Table 1: Optimized Conditions for Copper-Catalyzed Cross-Coupling of Terminal Alkynes with 1-Bromoalkynes

EntryLigandBaseSolventYield (%)
1NoneK2CO3EthanolTrace
2Tris(o-tolyl)phosphine K2CO3 Ethanol 94
3PPh3K2CO3Ethanol85
4P(p-tolyl)3K2CO3Ethanol89
5Tris(o-tolyl)phosphineCs2CO3Ethanol82
6Tris(o-tolyl)phosphineK2CO3DMF75
7Tris(o-tolyl)phosphineK2CO3Acetonitrile68

Data adapted from optimization studies on the coupling of 1-ethynyl-4-methoxybenzene with (bromoethynyl)benzene, which serves as a model for the inverse Sonogashira reaction of a terminal alkyne with a 1-bromoalkyne.[5]

Experimental Protocols

Protocol: Copper-Catalyzed Cross-Coupling of a Terminal Alkyne with 1-Bromo-1-propyne

This protocol is based on the successful copper-catalyzed coupling of terminal alkynes with 1-bromoalkynes.[4][5]

Materials:

  • Terminal alkyne (1.0 mmol)

  • 1-Bromo-1-propyne (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Tris(o-tolyl)phosphine (0.1 mmol, 10 mol%)

  • Potassium carbonate (K2CO3) (2.0 mmol)

  • Anhydrous ethanol (5 mL)

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add CuI (0.05 mmol), tris(o-tolyl)phosphine (0.1 mmol), and K2CO3 (2.0 mmol).

  • Add anhydrous ethanol (5 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.0 mmol) to the reaction mixture.

  • Add 1-bromo-1-propyne (1.2 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira_Pathway cluster_copper Copper-Catalyzed Inverse Sonogashira TA Terminal Alkyne (R'-C≡C-H) Copper Acetylide Copper Acetylide TA->Copper Acetylide + CuI, Base BA 1-Bromo-1-propyne (CH3-C≡C-Br) Oxidative Addition Intermediate Oxidative Addition Intermediate BA->Oxidative Addition Intermediate + Cu(I) Complex CuI CuI CuI->Copper Acetylide Ligand Ligand (e.g., P(o-tolyl)3) Ligand->Copper Acetylide Base Base (e.g., K2CO3) Product Coupled Product (R'-C≡C-C≡C-CH3) Reductive Elimination Reductive Elimination Copper Acetylide->Reductive Elimination Transmetalation Oxidative Addition Intermediate->Reductive Elimination Reductive Elimination->Product

Caption: Copper-catalyzed inverse Sonogashira reaction pathway.

Troubleshooting_Workflow Start Reaction Start: Inverse Sonogashira with 1-Bromo-1-propyne CheckYield Low or No Yield? Start->CheckYield CheckSideProducts Significant Side Products? CheckYield->CheckSideProducts No CheckPurity Check Reagent Purity and Inert Atmosphere CheckYield->CheckPurity Yes AdjustStoichiometry Adjust Ligand Ratio to Minimize Homocoupling CheckSideProducts->AdjustStoichiometry Yes (Homocoupling) AnalyzeByproducts Analyze Byproducts (LC-MS/GC-MS) and Adjust Conditions CheckSideProducts->AnalyzeByproducts Yes (Other) Success Successful Coupling CheckSideProducts->Success No OptimizeConditions Optimize Conditions: - Catalyst/Ligand - Base/Solvent - Temperature OptimizeConditions->CheckSideProducts CheckPurity->OptimizeConditions AdjustStoichiometry->Success Failure Further Investigation Needed AnalyzeByproducts->Failure

References

Side reactions and byproducts in 1-bromo-1-propyne couplings

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-1-propyne in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Cadiot-Chodkiewicz coupling with 1-bromo-1-propyne is giving a significant amount of a homocoupled byproduct. What is causing this and how can I prevent it?

A1: The primary cause of homocoupling in Cadiot-Chodkiewicz reactions is the Glaser coupling side reaction, where the terminal alkyne couples with itself.[1][2] This is a common issue, especially when the rate of the desired cross-coupling is slow. To minimize this unwanted byproduct, consider the following strategies:

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to maintain a low concentration, thus favoring the cross-coupling reaction with 1-bromo-1-propyne over self-coupling.

  • Use of a Co-catalyst: While the primary catalyst is a copper(I) salt, the addition of a palladium co-catalyst can sometimes enhance the rate of the desired cross-coupling reaction.[3]

  • Ligand Selection: The choice of ligand can influence the selectivity of the reaction. For instance, using tris(o-tolyl)phosphine as a ligand with CuI has been reported to give excellent yields of the unsymmetrical diyne product.[3]

  • Solvent and Base Optimization: The reaction solvent and base can play a crucial role. Co-solvents like methanol, ethanol, DMF, and THF can improve the solubility of the reactants.[3] The choice of base, such as piperidine or potassium carbonate, should be optimized for your specific substrates.[3][4]

Q2: I am observing the formation of diynes, which I suspect is from the homocoupling of my terminal alkyne in a Sonogashira reaction. How can I suppress this side product?

A2: Homocoupling of the terminal alkyne (Glaser or Hay coupling) is a well-known side reaction in Sonogashira couplings.[1][5] This occurs when the copper acetylide intermediate reacts with another molecule of the terminal alkyne in the presence of an oxidant (often residual oxygen). Here are some effective methods to diminish this byproduct:

  • Degassing and Inert Atmosphere: Rigorously degassing your solvents and running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is critical to minimize the presence of oxygen, which promotes homocoupling.

  • Use of a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can effectively reduce the homocoupling product to as low as 2%.[5]

  • Addition of a Reducing Agent: Adding a reducing agent, such as hydroxylamine hydrochloride, can help to keep the copper in its active Cu(I) state and prevent the oxidative homocoupling pathway.[4]

  • Copper-Free Sonogashira Conditions: In some cases, completely omitting the copper co-catalyst can prevent homocoupling, although this may require higher reaction temperatures or more active palladium catalysts.

Q3: My reaction yield is low, and I'm concerned about the stability and volatility of 1-bromo-1-propyne. Are there alternative approaches?

A3: 1-Bromo-1-propyne is indeed a volatile and potentially hazardous reagent.[6][7] A highly effective and safer alternative is its in situ generation. This can be achieved through the elimination of a more stable precursor, such as a dibromoolefin, immediately before it is consumed in the coupling reaction.[6][7] This method avoids the need to handle and store the volatile bromoalkyne directly and can lead to efficient and convenient coupling reactions.[6][7]

Troubleshooting Guides

Guide 1: Diagnosing and Minimizing Homocoupling in Cadiot-Chodkiewicz Couplings

This guide provides a systematic approach to troubleshooting the formation of homocoupled byproducts.

Step 1: Identify the Byproduct

  • Characterize the byproduct using techniques like NMR, GC-MS, or LC-MS to confirm it is the symmetrical diyne resulting from the homocoupling of your terminal alkyne.

Step 2: Implement Protocol Modifications

  • Refer to the table below for a summary of troubleshooting strategies and their expected outcomes.

Issue Proposed Solution Experimental Protocol Reference Expected Outcome
High levels of homocoupled diyneSlow addition of the terminal alkyneMaintain a low concentration of the terminal alkyne relative to 1-bromo-1-propyne throughout the reaction.Increased yield of the desired cross-coupled product.
Sluggish cross-coupling reactionOptimize catalyst and ligandsScreen different copper(I) sources and consider phosphine-based ligands like P(o-Tol)3.[3]Enhanced reaction rate and selectivity for the cross-coupling product.
Poor solubility of reactantsUse of co-solventsEmploy co-solvents such as methanol, ethanol, DMF, or THF to improve solubility.[3]A more homogeneous reaction mixture and improved reaction kinetics.

Step 3: Analyze the Results

  • After implementing the changes, re-analyze the product mixture to quantify the reduction in the homocoupled byproduct and the increase in the desired product yield.

Troubleshooting_Homocoupling Start Problem: High Homocoupling Confirm Confirm Byproduct Identity (NMR, MS) Start->Confirm Slow_Addition Implement Slow Addition of Terminal Alkyne Confirm->Slow_Addition Analyze1 Analyze Product Mixture Slow_Addition->Analyze1 Optimize_Catalyst Optimize Catalyst System (Ligands, Co-catalyst) Analyze1->Optimize_Catalyst Still High Success Problem Resolved Analyze1->Success Resolved Analyze2 Analyze Product Mixture Optimize_Catalyst->Analyze2 Optimize_Solvent Optimize Solvent and Base Analyze2->Optimize_Solvent Still High Analyze2->Success Resolved Analyze3 Analyze Product Mixture Optimize_Solvent->Analyze3 Analyze3->Success Resolved Consult Consult Further Literature or Technical Support Analyze3->Consult Still High

Caption: Competing reaction pathways in Cadiot-Chodkiewicz couplings.

References

Technical Support Center: Purification of Products from 1-bromo-1-propyne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-1-propyne and its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving 1-bromo-1-propyne?

A1: 1-Bromo-1-propyne is a versatile reagent commonly used in carbon-carbon bond-forming reactions. The most prevalent reactions are palladium-catalyzed cross-coupling reactions like the Sonogashira coupling and copper-catalyzed couplings such as the Cadiot-Chodkiewicz coupling. These reactions are instrumental in synthesizing substituted alkynes and unsymmetrical diynes, which are valuable intermediates in medicinal chemistry and materials science.

Q2: What are the typical impurities I might encounter in my reaction mixture?

A2: A common impurity is the homocoupled product of the terminal alkyne starting material, often referred to as a Glaser coupling byproduct.[1][2] Other potential impurities include unreacted starting materials (1-bromo-1-propyne and the coupling partner), catalyst residues (palladium and copper complexes), and byproducts from side reactions. The presence of oxygen can promote the formation of homocoupled acetylenes.[2]

Q3: What are the recommended purification techniques for products derived from 1-bromo-1-propyne?

A3: The choice of purification technique depends on the physical properties of the desired product and the nature of the impurities. Common methods include:

  • Column Chromatography: Highly effective for separating compounds with different polarities.[3]

  • Liquid-Liquid Extraction: Useful for removing water-soluble impurities and catalyst residues.[4]

  • Distillation: Suitable for volatile products with boiling points significantly different from impurities.

  • Crystallization: An effective method for purifying solid products.[5]

Q4: How can I assess the purity of my final product?

A4: Purity assessment is crucial and can be performed using several analytical techniques:

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A powerful technique for determining the absolute purity of a compound.[1][6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile compounds and identifying trace impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile method for purity determination of a wide range of compounds.

  • Melting Point Analysis: For crystalline solids, a sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of products from 1-bromo-1-propyne reactions.

Problem 1: Low yield of the desired product after purification.

Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion before workup.
Product Loss During Extraction Ensure the correct solvent polarity for extraction. Perform multiple extractions with smaller volumes of solvent for better recovery. Do not discard any layers until the product is definitively located.
Product Degradation on Silica Gel If the product is sensitive to acid, consider using neutral or basic alumina for column chromatography.[8] Alternatively, a less acidic silica gel can be used.
Co-elution of Product and Impurities Optimize the solvent system for column chromatography by testing different solvent polarities with TLC. A shallower gradient or isocratic elution might be necessary for difficult separations.[9]

Problem 2: Presence of homocoupling byproduct (diyne) in the final product.

Possible Cause Suggested Solution
Oxygen in the Reaction Mixture Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative homocoupling.[2]
Inefficient Separation Homocoupled diynes often have different polarity compared to the desired cross-coupled product. Optimize column chromatography conditions (solvent system, stationary phase) for better separation.
Use of Copper Catalyst Copper-free Sonogashira protocols can be employed to avoid the formation of homocoupling byproducts.[1]

Problem 3: Catalyst residues (palladium or copper) contaminating the product.

Possible Cause Suggested Solution
Inadequate Workup Wash the organic layer with an aqueous solution of a chelating agent like EDTA or a saturated ammonium chloride solution to remove metal residues.
Catalyst Streaking on Column Pre-treat the crude product by filtering it through a small plug of silica gel or celite before loading it onto the chromatography column.

Problem 4: Unexpected peaks in the GC-MS or NMR spectrum of the purified product.

Possible Cause Suggested Solution
Solvent Impurities Ensure the use of high-purity solvents for both the reaction and purification. Run a blank of the solvent to check for contaminants.
Septum Bleed in GC-MS Use high-temperature, low-bleed septa and condition the GC inlet regularly.[10]
Decomposition of Product If the compound is thermally labile, consider using a lower injector temperature for GC-MS analysis or analyzing by a different method like NMR. For purification, avoid high temperatures during solvent removal (rotary evaporation).
Isomerization of the Product Certain reaction or purification conditions might lead to isomerization. Analyze the reaction mixture at different time points to track the formation of any isomers.

Data Presentation

Table 1: Comparison of Purification Techniques for a Typical Sonogashira Coupling Product

Purification MethodTypical Recovery/Yield (%)Typical Purity (%)AdvantagesDisadvantages
Column Chromatography 70-95>98High resolution, applicable to a wide range of compounds.Can be time-consuming and uses large volumes of solvent.
Liquid-Liquid Extraction 85-98 (in organic phase)Variable (removes polar impurities)Fast, good for initial cleanup.Limited separation of compounds with similar solubility.
Distillation 60-90>99 (for volatile compounds)Excellent for volatile, thermally stable compounds.Not suitable for non-volatile or thermally sensitive compounds.
Crystallization 50-80>99Yields very pure crystalline solids.Product must be a solid; can have lower recovery.

Note: The values presented are typical ranges and can vary significantly depending on the specific reaction, product, and experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: In a beaker, add silica gel to a non-polar solvent (e.g., hexane) to create a slurry. The amount of silica should be 50-100 times the weight of the crude product.

  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Pour a layer of sand. Gently pour the silica slurry into the column, allowing the solvent to drain slowly. Tap the column gently to ensure even packing and avoid air bubbles. Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluting solvent or a less polar one). Carefully load the sample onto the top of the column.

  • Elution: Start eluting with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in increasing proportions. The choice of solvent system should be guided by prior TLC analysis.[9]

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: General Procedure for Liquid-Liquid Extraction
  • Dissolution: After the reaction is complete, quench the reaction mixture with water or a suitable aqueous solution. Transfer the mixture to a separatory funnel.

  • Extraction: Add an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) to the separatory funnel.[4] The choice of solvent depends on the solubility of the product.

  • Mixing and Venting: Stopper the funnel, invert it, and gently shake, periodically venting to release pressure.

  • Separation: Allow the layers to separate completely. Drain the lower layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent 2-3 times to maximize product recovery.

  • Combine and Wash: Combine all organic layers. Wash the combined organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent by rotary evaporation.

Mandatory Visualization

Purification_Workflow Reaction_Mixture Crude Reaction Mixture (Product, Byproducts, Catalysts) Extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether and Water) Reaction_Mixture->Extraction Drying Drying of Organic Layer (e.g., with MgSO4) Extraction->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Crude_Product Crude Purified Product Evaporation->Crude_Product Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Final_Evaporation Final Solvent Evaporation Combine_Fractions->Final_Evaporation Pure_Product Pure Product Final_Evaporation->Pure_Product Characterization Characterization (NMR, GC-MS, etc.) Pure_Product->Characterization

Caption: General workflow for the purification of a product from a 1-bromo-1-propyne reaction.

Troubleshooting_Homocoupling Start Homocoupling Impurity Detected Cause1 Oxygen Present in Reaction Start->Cause1 Cause2 Inefficient Chromatographic Separation Start->Cause2 Cause3 Copper-Catalyzed Reaction Start->Cause3 Solution1 Use Inert Atmosphere (N2/Ar) Cause1->Solution1 Solution2 Optimize TLC and Column Conditions Cause2->Solution2 Solution3 Switch to a Copper-Free Protocol Cause3->Solution3

Caption: Troubleshooting guide for the removal of homocoupling byproducts.

References

Technical Support Center: Troubleshooting 1-Bromo-1-Propyne Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in cross-coupling reactions involving 1-bromo-1-propyne. The following frequently asked questions (FAQs) and troubleshooting advice will help diagnose and resolve common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing very low or no conversion of my starting materials in a Sonogashira coupling with 1-bromo-1-propyne. What are the most likely causes?

Low conversion in Sonogashira reactions can stem from several factors. The primary areas to investigate are the catalyst system, reaction conditions, and the integrity of your reagents.

  • Catalyst Inactivity: The active Pd(0) species may not be forming or is deactivating prematurely. Ensure your palladium source is of good quality. If using a Pd(II) precatalyst, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[1] The phosphine ligands can facilitate this reduction, but issues with ligand quality or concentration can hinder this process.

  • Copper Co-catalyst Issues: In traditional Sonogashira couplings, the copper(I) co-catalyst is crucial for the activation of the alkyne.[2] Ensure your copper(I) iodide (CuI) is fresh and not oxidized to inactive Cu(II) species, which can also promote unwanted side reactions.

  • Inadequate Temperature: Cross-coupling reactions with bromides, including bromoalkynes, often require higher temperatures compared to their iodide counterparts to facilitate the rate-limiting oxidative addition step.[3] If you are running the reaction at room temperature, a gradual increase in temperature may be necessary.

  • Improper Base: The choice and quantity of the amine base are critical. The base neutralizes the HBr generated and is involved in the catalytic cycle. Ensure the base is dry and of sufficient quantity.

  • Solvent Effects: The solvent must be appropriate for the reaction, ensuring all components remain in solution at the reaction temperature. Degassing the solvent is crucial to prevent oxygen from degrading the catalyst.

Q2: I am seeing a significant amount of homocoupling of my other coupling partner (the terminal alkyne). How can I minimize this side reaction?

Homocoupling, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when the cross-coupling is slow.[4][5] This side reaction is often promoted by the presence of oxygen.

  • Ensure Anaerobic Conditions: Rigorously degas your solvents and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent. Maintaining a positive pressure of inert gas throughout the reaction is essential.

  • Minimize Oxygen Exposure: The presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne, catalyzed by the copper salt.[2][4]

  • Optimize Catalyst and Co-catalyst Loading: In some cases, high concentrations of the copper catalyst can favor homocoupling.[5] Consider reducing the amount of CuI.

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

Q3: My reaction starts but then seems to stop before completion. What could be causing this catalyst deactivation?

Catalyst deactivation can be a significant issue, leading to stalled reactions.

  • Formation of Palladium Black: A common sign of catalyst decomposition is the formation of palladium black. This can be caused by impurities, high temperatures, or an inappropriate ligand-to-metal ratio. The use of certain solvents, like THF, has been anecdotally reported to sometimes promote the formation of palladium black.[1]

  • Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Ensure they are handled under inert conditions.

  • Substrate-Specific Issues: While not extensively documented for 1-bromo-1-propyne, some substrates can chelate to the metal center and inhibit catalysis.

Optimizing Reaction Conditions

Systematic optimization of reaction parameters is key to improving conversion. The following tables provide a general framework for optimization, based on typical Sonogashira reactions.

Table 1: Catalyst and Ligand Screening for 1-Bromo-1-Propyne Coupling
EntryPalladium Catalyst (mol%)Ligand (mol%)Copper(I) Iodide (mol%)Observations
1Pd(PPh₃)₂Cl₂ (2.5)PPh₃ (5)CuI (5)Standard starting point.
2Pd(OAc)₂ (2.5)PPh₃ (5)CuI (5)Requires in situ reduction of Pd(II).
3Pd₂(dba)₃ (1.5)XPhos (3)CuI (5)Buchwald ligands can be effective for challenging couplings.
4Pd(PPh₃)₄ (5)-CuI (5)A common Pd(0) source.

This table is a generalized guide. Optimal catalyst and ligand choice can be substrate-dependent.

Table 2: Solvent and Base Optimization
EntrySolventBase (equiv.)Temperature (°C)Observations
1THFTriethylamine (3)60Common starting conditions.
2DMFTriethylamine (3)80-100Higher boiling point, can improve solubility and reaction rate.[6]
3TolueneDiisopropylamine (3)80Alternative amine base.
4AcetonitrileTriethylamine (3)70Another polar aprotic solvent option.

Ensure all solvents and bases are anhydrous and degassed prior to use.

Experimental Protocols

General Procedure for Sonogashira Cross-Coupling:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(CF₃COO)₂), the phosphine ligand (e.g., PPh₃), and the copper(I) iodide.

  • Add the degassed solvent (e.g., DMF) and stir the mixture for 30 minutes at room temperature.

  • Add the aryl/vinyl halide (1.0 eq), 1-bromo-1-propyne (1.2 eq), and the amine base (e.g., Triethylamine).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Troubleshooting Process & Reaction Mechanism

The following diagrams illustrate the logical flow for troubleshooting low conversion and the fundamental catalytic cycle of the Sonogashira reaction.

Troubleshooting_Workflow Troubleshooting Low Conversion cluster_solutions Potential Solutions start Low or No Conversion Observed check_catalyst Check Catalyst System - Pd source fresh? - Ligand quality? - Cu(I) salt fresh? start->check_catalyst check_conditions Review Reaction Conditions - Temperature too low? - Incorrect base or solvent? - Anaerobic conditions maintained? start->check_conditions check_reagents Verify Reagent Integrity - 1-bromo-1-propyne pure? - Other starting material pure? - Solvents and bases anhydrous? start->check_reagents side_reactions Analyze for Side Reactions - Homocoupling observed? - Starting material degradation? start->side_reactions change_ligand Screen Different Ligands check_catalyst->change_ligand use_fresh_reagents Use Freshly Opened Reagents check_catalyst->use_fresh_reagents increase_temp Increase Temperature check_conditions->increase_temp degas_rigorously Improve Degassing Technique check_conditions->degas_rigorously check_reagents->use_fresh_reagents side_reactions->degas_rigorously

Caption: A flowchart for troubleshooting low conversion in cross-coupling reactions.

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_copper Copper Co-catalyst Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition + R¹-X transmetalation_complex R¹-Pd(II)(C≡CR²)L₂ pd_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination + R¹-C≡CR² cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_complex terminal_alkyne H-C≡CR² terminal_alkyne->cu_acetylide + Cu(I)X - HX

Caption: The palladium and copper catalytic cycles in the Sonogashira reaction.

References

Technical Support Center: Catalyst Deactivation in 1-Bromo-1-Propyne Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during chemical reactions involving 1-bromo-1-propyne, particularly in the context of Sonogashira cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues observed during 1-bromo-1-propyne reactions and provides potential causes and corrective actions related to catalyst deactivation.

Issue Potential Cause (Catalyst Deactivation) Corrective Action
Low to No Product Yield Catalyst Poisoning: Impurities in reagents or solvents (e.g., sulfur compounds, water) can bind to the active sites of the palladium catalyst.[1] Side products from the decomposition of 1-bromo-1-propyne or the amine base may also act as poisons.- Ensure all reagents and solvents are of high purity and anhydrous.[2] - Degas solvents and reagents thoroughly to remove oxygen.[3][4] - Consider using a freshly opened bottle of the amine base or purifying it before use.[5]
Ligand Degradation: Phosphine ligands are susceptible to oxidation, which can reduce their ability to stabilize the palladium catalyst.[3]- Use an appropriate excess of the phosphine ligand. - Switch to more robust ligands, such as N-heterocyclic carbenes (NHCs), which can offer greater stability.[6]
Reaction Stalls or is Sluggish Formation of Inactive Palladium Species (e.g., Palladium Black): The active Pd(0) catalyst can agglomerate into inactive palladium black, especially at higher temperatures or with certain solvents.[5]- Lower the reaction temperature.[5] - Change the solvent to one less prone to promoting palladium black formation (e.g., avoid THF if issues are observed).[5] - Ensure proper stirring to maintain a homogeneous reaction mixture.
Insufficient Catalyst Activity: The chosen catalyst or ligand may not be suitable for the specific steric and electronic properties of the substrates.- Screen different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands can be effective.[6]
Formation of Side Products (e.g., Homocoupling) Glaser Coupling (Copper-Mediated Homocoupling): In copper-catalyzed Sonogashira reactions, oxygen can promote the homocoupling of the terminal alkyne, leading to undesired byproducts and consumption of the starting material.[4][7]- Maintain strict anaerobic conditions throughout the reaction.[2][3] - Consider a copper-free Sonogashira protocol.[3][4]
Inconsistent Results Between Batches Variability in Reagent Quality: Trace impurities in different batches of 1-bromo-1-propyne, solvents, or the amine base can lead to inconsistent catalyst performance.- Standardize the source and purification methods for all reagents. - Perform a quality control check on new batches of reagents.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of catalyst deactivation in Sonogashira reactions with 1-bromo-1-propyne?

A1: The primary causes of catalyst deactivation in these reactions fall into three categories:

  • Poisoning: This occurs when impurities or side-products strongly bind to the active palladium sites, rendering them inactive. Potential poisons include sulfur compounds from reagents, oxygen, and decomposition products of the reactants or the amine base.[1]

  • Fouling/Coking: The deposition of polymeric or carbonaceous materials on the catalyst surface can block active sites. This can arise from the oligomerization of 1-bromo-1-propyne or other reactive species in the mixture.

  • Sintering/Agglomeration: At elevated temperatures, the fine palladium particles of a heterogeneous catalyst can merge into larger, less active particles. For homogeneous catalysts, this can manifest as the formation of inactive palladium black.[5]

Q2: How can I minimize the formation of palladium black in my reaction?

A2: The formation of palladium black, an inactive form of palladium, is a common issue. To minimize its formation:

  • Optimize Reaction Temperature: Avoid excessively high temperatures, as this can accelerate the agglomeration of palladium particles.[5]

  • Choose the Right Solvent: Some solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[5] Consider screening other solvents if this is a persistent issue.

  • Ensure Proper Ligand Stabilization: The phosphine ligand plays a crucial role in stabilizing the active Pd(0) species. Ensure you are using a sufficient amount of a suitable ligand.

Q3: Is a copper co-catalyst always necessary for Sonogashira reactions with 1-bromo-1-propyne?

A3: While the classic Sonogashira reaction uses a copper(I) co-catalyst to facilitate the reaction, it is not always necessary and can sometimes be detrimental.[3][4] Copper can promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[4][7] Copper-free Sonogashira protocols have been developed and may offer better results for certain substrates, reducing the risk of this side reaction.[3][4]

Q4: Can the amine base affect the stability of the catalyst?

A4: Yes, the amine base can significantly impact catalyst stability. While essential for the reaction mechanism, some amines can coordinate too strongly to the palladium center, inhibiting its catalytic activity. Additionally, impurities in the amine can act as catalyst poisons. It is crucial to use a high-purity amine and to select one that is appropriate for the specific reaction conditions.[8][9]

Q5: Are there any specific side reactions of 1-bromo-1-propyne that can lead to catalyst deactivation?

A5: While direct evidence from the search results is limited, haloalkynes like 1-bromo-1-propyne can be prone to side reactions that may contribute to catalyst deactivation. These can include:

  • Oligomerization: Under the reaction conditions, 1-bromo-1-propyne could potentially oligomerize, leading to the formation of polymeric materials that can foul the catalyst surface.

  • Decomposition: Decomposition of 1-bromo-1-propyne could generate species that poison the palladium catalyst.

Minimizing reaction time and temperature can help to reduce the extent of these potential side reactions.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Free Sonogashira Coupling of 1-Bromo-1-propyne

  • Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand (if not using a pre-formed complex).

  • Reagent Addition: Add the aryl or vinyl halide (1.0 equivalent), followed by the solvent (e.g., anhydrous, degassed toluene or DMF).

  • Base and Alkyne Addition: Add the amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents), followed by 1-bromo-1-propyne (1.1-1.5 equivalents).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Catalyst Regeneration (Illustrative)

Note: The feasibility and effectiveness of regeneration depend on the nature of the deactivation. This is a general guideline.

  • Catalyst Recovery: For heterogeneous catalysts, filter the catalyst from the reaction mixture. For homogeneous catalysts that have precipitated as palladium black, recovery may be more challenging.

  • Washing: Wash the recovered catalyst with a solvent that can dissolve organic residues but not the catalyst itself (e.g., THF, acetone).

  • Oxidative Treatment (for coking): If coking is suspected, a controlled oxidation at elevated temperature can sometimes burn off the carbonaceous deposits. This must be done with extreme care to avoid sintering the catalyst.

  • Acid Wash (for metal poisoning): A dilute acid wash may remove certain metal poisons, but this can also damage the catalyst support or the palladium particles.

  • Reduction: After any oxidative or acid treatment, a reduction step (e.g., with hydrazine or hydrogen gas) is often necessary to restore the active Pd(0) state.

Visualizations

Troubleshooting_Catalyst_Deactivation cluster_reagents Reagent Purity Issues cluster_conditions Suboptimal Conditions cluster_catalyst Catalyst System Issues start Low or No Product Yield check_reagents Check Reagent Purity (Solvents, Base, 1-Bromo-1-propyne) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Atmosphere) start->check_conditions check_catalyst Evaluate Catalyst System (Pd Source, Ligand) start->check_catalyst impure_reagents Impure Reagents Detected check_reagents->impure_reagents suboptimal_conditions Conditions Suboptimal? check_conditions->suboptimal_conditions catalyst_issue Catalyst/Ligand Inappropriate? check_catalyst->catalyst_issue purify_reagents Purify/Replace Reagents Degas Solvents impure_reagents->purify_reagents Yes end Reaction Optimized purify_reagents->end adjust_conditions Lower Temperature Ensure Inert Atmosphere suboptimal_conditions->adjust_conditions Yes adjust_conditions->end change_catalyst Screen Different Catalysts and Ligands catalyst_issue->change_catalyst Yes change_catalyst->end

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Mechanisms active_catalyst Active Pd(0) Catalyst poisoning Poisoning (e.g., S, H2O, Side Products) active_catalyst->poisoning Impurities fouling Fouling/Coking (e.g., Oligomers) active_catalyst->fouling Side Reactions sintering Sintering/Agglomeration (e.g., Palladium Black) active_catalyst->sintering High Temperature inactive_catalyst Inactive Catalyst poisoning->inactive_catalyst fouling->inactive_catalyst sintering->inactive_catalyst

Caption: Pathways of catalyst deactivation.

Experimental_Workflow_Regeneration start Recover Deactivated Catalyst wash Wash with Solvent (e.g., THF, Acetone) start->wash oxidize Oxidative Treatment (for Coking) wash->oxidize Coking Suspected acid_wash Dilute Acid Wash (for Metal Poisoning) wash->acid_wash Poisoning Suspected reduce Reduction to Pd(0) (e.g., with H2 or Hydrazine) oxidize->reduce acid_wash->reduce end Regenerated Catalyst reduce->end

Caption: Experimental workflow for catalyst regeneration.

References

Technical Support Center: Sonogashira Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to prevent and minimize homocoupling side reactions in Sonogashira couplings.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the Sonogashira reaction and why is it a problem?

A1: Homocoupling, often referred to as Glaser or Hay coupling, is an undesired side reaction where the terminal alkyne starting material reacts with itself to form a symmetrical 1,3-diyne (a dimer).[1][2] This process is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1] It is problematic because it consumes the valuable alkyne substrate, reducing the yield of the desired cross-coupled product and complicating purification due to the formation of byproducts.[2][3]

Q2: What is the primary cause of alkyne homocoupling?

A2: The principal cause is the copper(I)-catalyzed oxidative dimerization of the terminal alkyne.[1][4] This reaction is significantly accelerated by the presence of oxygen, which facilitates the oxidation required for the coupling of two copper-acetylide intermediates.[2][5] Therefore, reactions not performed under an inert atmosphere are highly susceptible to this side reaction.[1]

Q3: My reaction shows significant homocoupling. What is the first thing I should check?

A3: The most critical factor to verify is the exclusion of oxygen. Ensure your reaction is set up under a thoroughly inert atmosphere (e.g., nitrogen or argon). This involves using properly degassed solvents and reagents.[1][2] Even trace amounts of oxygen can promote the Glaser-Hay homocoupling pathway.[2]

Troubleshooting Guide: Minimizing Homocoupling

The following section provides detailed strategies to mitigate homocoupling. A logical workflow for troubleshooting is presented below.

G start Homocoupling Observed? check_inert 1. Ensure Rigorous Inert Atmosphere start->check_inert Yes slow_addition 2. Use Slow Addition of Alkyne check_inert->slow_addition Still problematic end_ok Problem Solved check_inert->end_ok Success copper_free 3. Switch to a Copper-Free Protocol slow_addition->copper_free Still problematic slow_addition->end_ok Success modify_conditions 4. Modify Reaction Conditions copper_free->modify_conditions Still problematic / Not feasible copper_free->end_ok Success sub_ligand Change Ligand (e.g., bulky phosphines) modify_conditions->sub_ligand sub_base Change Base (e.g., organic vs. inorganic) modify_conditions->sub_base sub_additive Use Additives (e.g., reducing atmosphere) modify_conditions->sub_additive end_not_ok Consult Further Literature sub_ligand->end_ok Success sub_ligand->end_not_ok No improvement sub_base->end_ok Success sub_base->end_not_ok No improvement sub_additive->end_ok Success sub_additive->end_not_ok No improvement

Caption: Troubleshooting workflow for Sonogashira homocoupling.

Issue 1: Reaction Atmosphere and Reagent Purity

Question: How can I be certain my reaction is oxygen-free?

Answer: Standard inerting techniques are crucial. Use solvents that have been thoroughly degassed via methods like freeze-pump-thaw cycles or by bubbling with an inert gas (argon or nitrogen) for an extended period. Ensure all reagents are of appropriate purity and dried if necessary. Performing the reaction under a slight positive pressure of inert gas can also prevent oxygen from entering the system.[6] One study demonstrated that using a reducing atmosphere of diluted hydrogen gas (mixed with nitrogen or argon) can dramatically reduce homocoupling to as low as 2%.[2][7]

Issue 2: The Role of the Copper Co-Catalyst

Question: Can I run the Sonogashira reaction without copper to avoid homocoupling?

Answer: Yes, numerous copper-free Sonogashira protocols have been developed specifically to circumvent the issue of Glaser coupling.[1][3] These methods are particularly advantageous when coupling substrates with potential copper ligands, such as free-base porphyrins.[1] While eliminating copper directly prevents the primary homocoupling pathway, these reactions may require adjustments to other parameters, such as the choice of palladium catalyst, ligand, base, or higher reaction temperatures to achieve comparable efficiency to copper-catalyzed systems.[3][8]

The diagram below illustrates the competing catalytic cycles. The desired Sonogashira cross-coupling is shown in blue and green, while the undesired copper-mediated Glaser homocoupling is shown in red.

G cluster_Pd Sonogashira Cycle (Desired) cluster_Cu Glaser Cycle (Undesired Homocoupling) Pd0 Pd(0)L₂ Pd_add R¹-Pd(II)(X)L₂ Pd0->Pd_add Oxidative Addition (Ar-X) Pd_trans R¹-Pd(II)(C≡CR²)L₂ Pd_add->Pd_trans Transmetalation (from Cu-acetylide) Cu_acetylide R²-C≡C-Cu(I) Product R¹-C≡C-R² Pd_trans->Product Reductive Elimination CuX Cu(I)X Cu_acetylide->CuX To Pd Cycle Dimer R²-C≡C-C≡C-R² Cu_acetylide->Dimer O₂ (Oxidation) Alkyne H-C≡C-R² Alkyne->Cu_acetylide Base

Caption: Competing Sonogashira and Glaser catalytic cycles.

Issue 3: Reaction Parameters (Ligands, Base, Solvent)

Question: How do ligands and bases influence the extent of homocoupling?

Answer: The choice of ligand and base is critical for controlling the reaction's selectivity.

  • Ligands: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can promote the desired cross-coupling pathway.[3][9] They can facilitate the reductive elimination step from the palladium center and may sterically hinder the formation of palladium-alkyne complexes that could lead to side reactions.

  • Bases: The base is crucial for deprotonating the terminal alkyne.[1] While amine bases like triethylamine or diisopropylamine are common, they can sometimes promote side reactions.[4] In some copper-free systems, inorganic bases like Cs₂CO₃ or K₂CO₃ have been used effectively, potentially altering the reaction kinetics to favor cross-coupling over homocoupling.[10]

The effectiveness of various conditions in minimizing homocoupling is summarized in the table below.

StrategyKey Reagent/ConditionHomocoupling LevelCross-Coupling YieldReference
Reducing Atmosphere H₂ (diluted with N₂)~2%Very Good[2]
Copper-Free (Bulky Ligand) P(t-Bu)₃, Pd₂(dba)₃Not reported, but minimizedGood to Excellent[11]
Copper-Free (Inorganic Base) cataCXium A, Cs₂CO₃Not reported, but minimizedGood to Excellent[10]
Standard Conditions (Inert) Pd(PPh₃)₂, CuI, Amine BaseCan be significant without careVariable[1]

Key Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling with an Inorganic Base

This protocol is adapted from a room-temperature method for coupling aryl bromides.[10]

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (0.5 mmol, 1.0 equiv), Cs₂CO₃ (0.5 mmol, 1.0 equiv), Pd(CH₃CN)₂Cl₂ (0.0025 mmol, 0.5 mol%), and cataCXium A (0.005 mmol, 1 mol%).

  • Inerting: Seal the vial with a septum, and purge with argon for 10-15 minutes.

  • Reagent Addition: Add 2-methyltetrahydrofuran (5 mL, degassed) followed by the arylacetylene (1.5 mmol, 3.0 equiv) via syringe.

  • Reaction: Stir the mixture vigorously at room temperature under an argon atmosphere for 48 hours.

  • Workup: Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Diminished Homocoupling using a Reducing Atmosphere

This protocol is based on the method developed by Elangovan et al. to suppress oxidative homocoupling.[2]

  • Catalyst Preparation: In a flask, place the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and CuI (1 mol%).

  • Inerting: Seal the flask and degas by evacuating and backfilling with a gas mixture of N₂ and H₂ (e.g., 5% H₂ in N₂).

  • Reagent Addition: Add the aryl halide (1.0 equiv) and a suitable solvent (e.g., acetonitrile) that has been previously purged with the N₂/H₂ mixture. Add the base (e.g., piperidine or triethylamine, ~3 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C). Add the terminal alkyne (1.0 equiv) slowly over a period of time to the reaction mixture while maintaining the reducing atmosphere.

  • Monitoring and Workup: Stir the reaction at reflux for the required time (e.g., 8 hours), monitoring by TLC. After completion, perform a standard aqueous workup, extract the product, and purify by chromatography.

References

Managing the volatility of 1-bromo-1-propyne in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-bromo-1-propyne. This resource is designed to assist researchers, scientists, and drug development professionals in safely and effectively managing the volatility of 1-bromo-1-propyne in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data.

Physical and Chemical Properties of 1-Bromo-1-propyne

Understanding the physical and chemical properties of 1-bromo-1-propyne is crucial for its proper handling and use in experiments. Below is a summary of its key properties.

PropertyValueReference
Molecular Formula C₃H₃Br[1][2]
Molecular Weight 118.96 g/mol [2]
Boiling Point 77 °C at 760 mmHg[1]
Flash Point 6.2 °C[1]
Density 1.595 g/cm³[1]
Vapor Pressure 108 mmHg at 25 °C[1]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and volatility of 1-bromo-1-propyne.

Q1: What are the primary hazards associated with 1-bromo-1-propyne?

A1: 1-Bromo-1-propyne is a highly flammable liquid and vapor. It is also toxic and can cause irritation to the skin, eyes, and respiratory tract. Due to its high volatility, there is a significant inhalation hazard. It may also decompose explosively under certain conditions, such as mild shock or heating under confinement.[3][4]

Q2: How should 1-bromo-1-propyne be stored to minimize risks?

A2: Store 1-bromo-1-propyne in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Refrigeration is often recommended. Some commercial preparations are stabilized with substances like magnesium oxide or copper.[5] Dilution with a solvent like toluene can reduce its explosive properties.[4]

Q3: What are the best practices for transferring 1-bromo-1-propyne?

A3: When transferring 1-bromo-1-propyne, it is essential to work in a well-ventilated fume hood. Use ground and bonded containers and receiving equipment to prevent static discharge. Employ non-sparking tools. Transfers should be conducted at low temperatures to minimize evaporation.

Q4: Can I use 1-bromo-1-propyne at elevated temperatures?

A4: Heating 1-bromo-1-propyne increases its vapor pressure and the risk of forming an explosive air-vapor mixture. If a reaction requires elevated temperatures, it is crucial to use a sealed reaction vessel or a reflux condenser to prevent the escape of volatile reagent.[6]

Q5: What should I do in case of a spill?

A5: In the event of a spill, evacuate the area and eliminate all ignition sources. Wear appropriate personal protective equipment (PPE), including respiratory protection. Absorb the spill with an inert material such as vermiculite, dry sand, or earth, and place it in a sealed container for disposal. Ensure the area is well-ventilated.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during experiments involving 1-bromo-1-propyne.

ProblemPossible Cause(s)Recommended Solution(s)
Low reaction yield in coupling reactions (e.g., Sonogashira, Cadiot-Chodkiewicz) 1. Loss of volatile 1-bromo-1-propyne during reaction setup or heating.2. Decomposition of the reagent.3. Catalyst inhibition by impurities.1. Use a sealed reaction vessel or a reflux condenser. Add 1-bromo-1-propyne at a lower temperature. Consider using an excess of the reagent to compensate for evaporation. Alternatively, generate 1-bromo-1-propyne in situ from a less volatile precursor like (Z/E)-1,2-dibromopropene.[7]2. Ensure the reagent is fresh and has been stored properly. Use a stabilizer if necessary.3. Purify all reagents and solvents before use. Contaminants like water or other solvents can interfere with the catalytic cycle.[8]
Inconsistent reaction rates Fluctuation in reaction temperature leading to changes in the concentration of 1-bromo-1-propyne in the reaction mixture.Use a temperature-controlled reaction setup (e.g., an oil bath with a thermostat) to maintain a consistent temperature.
Formation of side products (e.g., homocoupling in Cadiot-Chodkiewicz reactions) Oxidation of the Cu(I) catalyst to Cu(II) in the presence of air.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The use of a reducing agent like ascorbate can help suppress unwanted side reactions.[9][10]
Difficulty in product purification Co-elution of the product with unreacted starting material or byproducts.If the product is also volatile, use a low-boiling point solvent system for chromatography and remove the solvent under reduced pressure at a low temperature.

Experimental Protocols

In Situ Generation and Cadiot-Chodkiewicz Coupling of 1-Bromo-1-propyne

This protocol describes a method to circumvent the direct handling of volatile 1-bromo-1-propyne by generating it in situ from a more stable precursor, 1,1-dibromopropene, followed by a Cadiot-Chodkiewicz coupling reaction.[7]

Materials:

  • 1,1-Dibromopropene

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • Base (e.g., n-butylamine)

  • Solvent (e.g., ethanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a reaction flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • To the flask, add the terminal alkyne, copper(I) iodide, and the base dissolved in ethanol.

  • Slowly add a solution of 1,1-dibromopropene in ethanol to the reaction mixture at room temperature. The 1-bromo-1-propyne is generated in situ and immediately reacts.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or GC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at low temperature to obtain the crude product.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for In Situ Generation and Coupling

in_situ_coupling cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A Reaction Flask under Inert Atmosphere B Add Terminal Alkyne, CuI, and Base in Ethanol A->B 1 C Slowly Add 1,1-Dibromopropene in Ethanol B->C 2 D In Situ Generation of 1-Bromo-1-propyne C->D 3 E Cadiot-Chodkiewicz Coupling D->E 4 F Quench with aq. NH4Cl E->F 5 G Extract with Organic Solvent F->G 6 H Dry and Concentrate G->H 7 I Purify by Chromatography H->I 8

Caption: Workflow for the in situ generation and Cadiot-Chodkiewicz coupling of 1-bromo-1-propyne.

Cadiot-Chodkiewicz Coupling Reaction Mechanism

cadiot_chodkiewicz R1_alkyne R1-C≡C-H (Terminal Alkyne) Cu_acetylide R1-C≡C-Cu (Copper Acetylide) R1_alkyne->Cu_acetylide + Cu(I), -H+ Base Base Intermediate [R1-C≡C-Cu-C≡C-R2]+ Br- Cu_acetylide->Intermediate + R2-C≡C-Br R2_haloalkyne Br-C≡C-R2 (1-Bromo-1-propyne) Product R1-C≡C-C≡C-R2 (1,3-Diyne) Intermediate->Product Reductive Elimination CuBr CuBr Intermediate->CuBr Regenerates Catalyst

Caption: Simplified mechanism of the Cadiot-Chodkiewicz coupling reaction.[11][12]

References

Improving regioselectivity in reactions with 1-bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 1-bromo-1-propyne. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in controlling regioselectivity with 1-bromo-1-propyne?

A1: 1-Bromo-1-propyne is an unsymmetrical alkyne, which can lead to the formation of multiple regioisomers in addition reactions. The primary challenge is to direct the incoming electrophile or nucleophile to the desired carbon of the triple bond. Factors influencing this include the reaction mechanism, steric hindrance, electronic effects of the substituents, and the catalyst system employed. For instance, in electrophilic additions, the stability of the intermediate carbocation plays a crucial role in determining the regiochemical outcome.

Q2: How can I favor a specific regioisomer in my reaction?

A2: Achieving high regioselectivity often involves a careful selection of reagents, catalysts, and reaction conditions. For example, in hydroboration reactions, the choice of borane reagent can significantly influence where the boron atom adds across the triple bond. Similarly, in palladium-catalyzed cross-coupling reactions, the choice of ligands can control the regioselectivity of the carbopalladation step.[1]

Q3: Are there established methods to achieve high regioselectivity in reactions with propyne derivatives?

A3: Yes, several methods have been developed. For example, the bromoboration of propyne with BBr₃ has been shown to proceed with ≥98% syn-selectivity to produce (Z)-2-bromo-1-propenyldibromoborane.[2][3][4] This intermediate can then be used in subsequent cross-coupling reactions to generate highly pure Z-trisubstituted alkenes.[2][3][4]

Troubleshooting Guide

Issue 1: Poor regioselectivity in the bromoboration of propyne, leading to a mixture of products.

  • Question: I am attempting the bromoboration of propyne, but my NMR analysis shows a mixture of regioisomers. How can I improve the selectivity?

  • Answer: The bromoboration of propyne with BBr₃ is highly sensitive to reaction conditions. To achieve the reported ≥98% syn-selectivity, ensure the following:

    • Purity of Reagents: Use freshly distilled or high-purity BBr₃. Impurities can lead to side reactions and loss of selectivity.

    • Temperature Control: Perform the reaction at a low temperature as specified in established protocols. While the initial product, (Z)-2-bromo-1-propenyldibromoborane, is formed with high selectivity, it is prone to stereoisomerization.[2][4]

    • Immediate Conversion: The initial product is unstable. To preserve the isomeric purity, it should be converted to a more stable derivative, such as a pinacolboronate, by treating it with pinacol at room temperature immediately after its formation.[2][3][4] This stable boronate can then be purified and used in subsequent steps.

Issue 2: Low yield in the Sonogashira coupling of 1-bromo-1-propyne with an aryl halide.

  • Question: My Sonogashira coupling reaction with 1-bromo-1-propyne is giving a low yield of the desired product. What could be the cause?

  • Answer: Low yields in Sonogashira couplings can be attributed to several factors. Consider the following troubleshooting steps:

    • Catalyst System: The choice of palladium catalyst, copper(I) cocatalyst, and amine base is crucial.[5] Ensure that all components are active and used in the correct stoichiometry. For challenging substrates, consider using more advanced catalyst systems or ligands.

    • Reaction Conditions: Sonogashira reactions typically require anhydrous and anaerobic conditions.[5] Ensure your solvent is dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and side reactions.

    • Propyne Handling: If you are generating propyne in situ from 1-bromo-1-propene, ensure the dehydrobromination is complete before adding your coupling partners and catalyst.[6] For direct use of 1-bromo-1-propyne, ensure its purity and handle it with care due to its volatility.

Quantitative Data

The following table summarizes the yields for the highly regioselective synthesis of (Z)-trisubstituted alkenes starting from the bromoboration of propyne, followed by Negishi coupling.

EntryR in RZnClProductYield of Alkenylpinacolboronate (3)Yield of Alkenyl Iodide (4)Isomeric Purity
1n-Hexyl3i 90%85%≥98% Z
2i-Propyl3ii 85%80%≥98% Z
3Cyclohexyl3iii 88%83%≥98% Z
4Allyl3iv 82%80%≥98% Z
5Benzyl3v 85%82%≥98% Z
6Phenyl3ix 75%85%≥98% Z
71-Octynyl3x 73%90%≥98% Z

Data adapted from Wang, C., Tobrman, T., Xu, Z., & Negishi, E. I. (2009). Highly regio- and stereoselective synthesis of (Z)-trisubstituted alkenes via propyne bromoboration and tandem Pd-catalyzed cross-coupling. Organic letters, 11(18), 4092-5.[2]

Experimental Protocols

Protocol 1: Highly Regio- and Stereoselective Synthesis of (Z)-2-Bromo-1-propenyl(pinacol)borane

This protocol describes the bromoboration of propyne and subsequent conversion to a stable pinacolboronate, achieving ≥98% isomeric purity.[2][3][4]

Materials:

  • Propyne

  • Boron tribromide (BBr₃)

  • Pinacol

  • Anhydrous solvents (e.g., CH₂Cl₂)

Procedure:

  • Bromoboration:

    • In a flame-dried, two-necked flask under an inert atmosphere, dissolve propyne in anhydrous CH₂Cl₂ at a low temperature (e.g., -78 °C).

    • Slowly add a solution of BBr₃ in CH₂Cl₂ to the propyne solution.

    • Stir the reaction mixture at the low temperature for the specified time to ensure complete reaction. The bromoboration proceeds with ≥98% syn-selectivity to yield (Z)-2-bromo-1-propenyldibromoborane.[2]

  • Conversion to Pinacolboronate:

    • To the reaction mixture containing the crude (Z)-2-bromo-1-propenyldibromoborane, add a solution of pinacol in CH₂Cl₂ at room temperature.

    • Stir the mixture until the conversion to the pinacolboronate is complete (monitor by TLC or GC). This step is crucial for stabilizing the isomerically pure product.[2][4]

    • Work up the reaction by quenching with a suitable aqueous solution and extract the product with an organic solvent.

    • Purify the resulting (Z)-2-bromo-1-propenyl(pinacol)borane by column chromatography. The isolated product is stable and can be stored for future use.[2]

Protocol 2: Palladium-Catalyzed Negishi Coupling of (Z)-2-Bromo-1-propenyl(pinacol)borane

This protocol outlines the cross-coupling of the synthesized boronate with an organozinc reagent to produce a (Z)-trisubstituted alkenylpinacolboronate with high isomeric purity.[2]

Materials:

  • (Z)-2-bromo-1-propenyl(pinacol)borane

  • Organozinc reagent (RZnCl)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Anhydrous THF

Procedure:

  • Reaction Setup:

    • In a flame-dried flask under an inert atmosphere, dissolve the (Z)-2-bromo-1-propenyl(pinacol)borane in anhydrous THF.

    • Add the palladium catalyst to the solution.

  • Cross-Coupling:

    • Slowly add the organozinc reagent (RZnCl) to the reaction mixture at room temperature.

    • Stir the reaction until completion (monitor by TLC or GC).

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired (Z)-alkenylpinacolboronate in high yield and isomeric purity (≥98%).[2]

Visualizations

experimental_workflow cluster_step1 Step 1: Bromoboration cluster_step2 Step 2: Stabilization cluster_step3 Step 3: Negishi Coupling propyne Propyne intermediate (Z)-2-bromo-1- propenyldibromoborane (Unstable, ≥98% syn-selectivity) propyne->intermediate bbr3 BBr3 bbr3->intermediate stable_boronate (Z)-2-bromo-1-propenyl (pinacol)borane (Stable, ≥98% Isomeric Purity) intermediate->stable_boronate Immediate Treatment pinacol Pinacol pinacol->stable_boronate final_product (Z)-Alkenylpinacolboronate (≥98% Isomeric Purity) stable_boronate->final_product Cross-Coupling organozinc RZnCl organozinc->final_product pd_catalyst Pd Catalyst pd_catalyst->final_product

Caption: Workflow for the regioselective synthesis of (Z)-trisubstituted alkenes.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor Regioselectivity in Bromoboration of Propyne cause1 Impure Reagents (e.g., BBr3) start->cause1 cause2 Incorrect Temperature Control start->cause2 cause3 Isomerization of Unstable Intermediate start->cause3 solution1 Use High-Purity or Freshly Distilled Reagents cause1->solution1 solution2 Maintain Low Reaction Temperature cause2->solution2 solution3 Immediately Convert to a Stable Pinacolboronate cause3->solution3

Caption: Troubleshooting logic for poor regioselectivity in propyne bromoboration.

References

Effect of base choice on 1-bromo-1-propyne reaction efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-1-propyne. The content focuses on the critical role of base selection in determining reaction efficiency and outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving 1-bromo-1-propyne and various bases.

Issue Potential Cause Recommended Solution
Low or No Product Yield in Coupling Reactions (e.g., Sonogashira, Cadiot-Chodkiewicz) 1. Inappropriate Base Strength: The base may be too weak to deprotonate the terminal alkyne partner or facilitate the catalytic cycle effectively. 2. Steric Hindrance: A bulky base might hinder the approach of the reactants to the catalyst. 3. Catalyst Inactivation: The base may be reacting with the catalyst or promoting side reactions that deactivate it. 4. Presence of Oxygen: Homocoupling of the alkyne partner is a common side reaction in the presence of oxygen.[1]1. Optimize Base Choice: For Sonogashira couplings, amine bases like triethylamine or diisopropylamine are common.[2] For Cadiot-Chodkiewicz, an amine base is also typically used.[3] If yields are low, consider screening other bases such as K₂CO₃ or Cs₂CO₃.[4] 2. Select a Less Hindered Base: If steric hindrance is suspected, switch to a smaller base (e.g., from triethylamine to diethylamine). 3. Ensure Anhydrous and Anaerobic Conditions: Use dry, degassed solvents and purge the reaction vessel with an inert gas (e.g., nitrogen or argon).[1] 4. Add Ligands: For palladium-catalyzed reactions, adding phosphine ligands can stabilize the catalyst.[5]
Formation of Allene Byproducts Base-Induced Isomerization: Strong bases can promote the rearrangement of the propargyl system to an allene.1. Use a Milder Base: If allene formation is significant, consider using a weaker base. 2. Control Reaction Temperature: Lowering the reaction temperature can often suppress side reactions like isomerization.
Elimination Competes with Substitution Strong, Sterically Hindered Base: Bases like potassium tert-butoxide are known to favor elimination over substitution reactions.[6]1. Choose a Nucleophilic, Less Hindered Base: For substitution reactions, a less sterically hindered and more nucleophilic base should be used. Sodium amide can act as a nucleophile in some cases.[6] 2. Modify the Substrate (if possible): Increasing the steric bulk around the reaction center on the substrate can also favor elimination.
Homocoupling of the Alkyne Partner Presence of an Oxidant (Oxygen): This is a common side reaction in copper-catalyzed couplings.[1]1. Thoroughly Degas Solvents: Ensure all solvents are rigorously degassed before use. 2. Maintain an Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the base in a Sonogashira coupling reaction involving 1-bromo-1-propyne?

A1: In a Sonogashira coupling, the base has two main functions. First, it deprotonates the terminal alkyne, forming a copper acetylide intermediate. Second, it neutralizes the hydrogen halide that is formed during the catalytic cycle.[7] The choice of base, typically an amine like triethylamine or piperidine, is crucial for the reaction's success.[8]

Q2: How does the choice of a bulky base like potassium tert-butoxide affect the reaction of 1-bromo-1-propyne?

A2: A bulky base like potassium tert-butoxide will significantly favor elimination reactions over substitution reactions. Due to its large size, it is more likely to abstract a proton from a carbon atom adjacent to the leaving group (elimination) rather than attacking the carbon atom bearing the leaving group directly (substitution).[6]

Q3: What are the key differences in the role of the base in Cadiot-Chodkiewicz and Sonogashira couplings?

A3: In both reactions, the base is essential for the deprotonation of the terminal alkyne.[3][7] However, the Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a haloalkyne, and the base is a key component of the catalytic system.[3] The Sonogashira coupling is palladium-catalyzed with a copper co-catalyst, and the amine base is also integral to the catalytic cycle.[7]

Q4: Can using an excess of the base improve my reaction yield?

A4: While a sufficient amount of base is necessary, using a large excess is not always beneficial and can sometimes be detrimental. An excess of a strong base can lead to unwanted side reactions, such as isomerization to allenes or decomposition of the starting materials or products. It is generally recommended to use the stoichiometry suggested in established protocols and optimize from there.

Q5: Are there copper-free and amine-free Sonogashira coupling conditions that can be used with 1-bromo-1-propyne?

A5: Yes, copper-free and amine-free Sonogashira couplings have been developed to address the environmental concerns and side reactions associated with copper and amines.[4] These systems often employ alternative bases, such as cesium carbonate (Cs₂CO₃), and may use specialized palladium catalysts and ligands.[4]

Experimental Protocols

Protocol 1: Sonogashira Coupling of 1-Bromo-1-propyne with an Aryl Halide

This protocol is adapted from standard Sonogashira coupling procedures.

Materials:

  • 1-Bromo-1-propyne

  • Aryl iodide or bromide

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled and degassed

  • Anhydrous tetrahydrofuran (THF), degassed

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous, degassed THF and triethylamine (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add 1-bromo-1-propyne (1.2 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 50-70 °C) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Cadiot-Chodkiewicz Coupling of 1-Bromo-1-propyne with a Terminal Alkyne

This protocol is based on established Cadiot-Chodkiewicz coupling methods.[9]

Materials:

  • 1-Bromo-1-propyne

  • Terminal alkyne

  • Copper(I) bromide (CuBr)

  • Piperidine

  • Hydroxylamine hydrochloride

  • Methanol

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve the terminal alkyne (1.0 eq) in methanol.

  • Add piperidine, hydroxylamine hydrochloride, and a catalytic amount of CuBr.

  • Stir the solution at room temperature until a color change indicates the formation of the copper acetylide.

  • Slowly add a solution of 1-bromo-1-propyne (1.0 eq) in methanol to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, pour the mixture into a saturated solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Visualizations

Sonogashira_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Pd Catalyst, CuI in Flask solvent Add Degassed THF and Et3N reagents->solvent Stir 15 min add_alkyne Add 1-Bromo-1-propyne solvent->add_alkyne heat Heat and Monitor by TLC add_alkyne->heat quench Quench with NH4Cl Solution heat->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Chromatography extract->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for a Sonogashira coupling reaction.

Base_Selection_Logic start Desired Reaction? substitution Nucleophilic Substitution start->substitution elimination Elimination start->elimination coupling Coupling (e.g., Sonogashira) start->coupling base_choice_sub Use a less hindered, nucleophilic base (e.g., NaNH2) substitution->base_choice_sub base_choice_elim Use a sterically hindered, strong base (e.g., KOtBu) elimination->base_choice_elim base_choice_coupling Use an amine base (e.g., Et3N, Piperidine) coupling->base_choice_coupling outcome_sub Substitution Product base_choice_sub->outcome_sub outcome_elim Elimination Product base_choice_elim->outcome_elim outcome_coupling Coupled Product base_choice_coupling->outcome_coupling

Caption: Logical guide for selecting a base based on the desired reaction outcome.

References

Technical Support Center: Sonogashira Coupling of 1-Bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the temperature for the Sonogashira coupling of 1-bromo-1-propyne.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Sonogashira coupling of 1-bromo-1-propyne?

A1: The Sonogashira coupling of bromoalkynes, such as 1-bromo-1-propyne, with aryl or vinyl halides generally requires elevated temperatures compared to their iodoalkyne counterparts. While some Sonogashira reactions can proceed at room temperature, couplings involving bromides often necessitate heating.[1] A common starting point for optimization is around 50-60°C, with temperatures up to 100°C or higher being reported for less reactive substrates.[2] For some systems, temperatures as high as 130-150°C have been explored to achieve efficient conversion.

Q2: What is the impact of too low a temperature on the reaction?

A2: A temperature that is too low is a common reason for a failed or low-yielding Sonogashira coupling with bromoalkynes. The primary consequence is a significant decrease in the reaction rate, leading to poor conversion of the starting materials. In some cases, a low temperature may result in the reaction not proceeding at all.

Q3: What are the potential side reactions at excessively high temperatures?

A3: While higher temperatures can increase the reaction rate, they can also promote undesirable side reactions. The most common of these is the Glaser coupling, which is the homocoupling of the terminal alkyne partner. This leads to the formation of symmetric diynes as byproducts, consuming the alkyne and reducing the yield of the desired cross-coupled product. Additionally, very high temperatures can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black, which will halt the catalytic cycle.

Q4: How does the choice of catalyst and ligand affect the optimal temperature?

A4: The thermal stability and activity of the palladium catalyst and its associated ligands play a crucial role in determining the optimal reaction temperature. More thermally stable catalyst systems can be operated at higher temperatures without significant decomposition. The use of bulky and electron-rich phosphine ligands can sometimes allow for the use of lower temperatures by promoting the oxidative addition step of the catalytic cycle.

Q5: Does the solvent choice influence the reaction temperature?

A5: Yes, the solvent can significantly impact the required reaction temperature. Solvents with higher boiling points, such as DMF, NMP, or toluene, are often used for reactions that require heating. The choice of solvent can also affect the solubility of the reactants and the stability of the catalyst, thereby influencing the optimal temperature.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Temperature is too low: The oxidative addition of the bromoalkyne to the palladium center is often the rate-limiting step and is temperature-dependent.Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress by TLC or GC/MS to find the optimal temperature. Consider using a higher-boiling solvent if necessary.
Catalyst deactivation: The palladium catalyst may have decomposed.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst. If palladium black is observed, the temperature may be too high for the chosen catalyst system.
Formation of Significant Amounts of Homocoupled (Glaser) Byproduct Temperature is too high: Elevated temperatures can favor the oxidative homocoupling of the terminal alkyne.Decrease the reaction temperature. In some cases, a modest increase in temperature can lead to an exponential increase in the desired reaction rate while minimizing the formation of the Glaser byproduct.[3]
Presence of oxygen: Oxygen can promote the Glaser coupling reaction.Ensure the reaction setup is properly degassed and maintained under a positive pressure of an inert gas.
Reaction Stalls Before Completion Catalyst instability at the reaction temperature: The catalyst may be slowly decomposing over the course of the reaction.Consider a more robust catalyst system, for example, by using different phosphine ligands or a pre-catalyst that is more stable at the required temperature. Alternatively, a lower reaction temperature for a longer duration may be effective.
Inconsistent Results Poor temperature control: Fluctuations in the reaction temperature can lead to variable yields and byproduct formation.Use a reliable heating mantle with a temperature controller or an oil bath to ensure a stable and uniform reaction temperature.

Quantitative Data Summary

The following table summarizes the effect of temperature on the Sonogashira coupling as reported in the literature for related substrates. Note that the optimal temperature for 1-bromo-1-propyne may vary depending on the specific reaction conditions.

Substrate TypeTemperature (°C)ObservationReference
Aryl bromide and terminal alkyne25Low conversion (32%)
Aryl bromide and terminal alkyne50Moderate conversion (81%)
Aryl bromide and terminal alkyne100High conversion (98%)
Aryl halide and terminal alkyne20 to 80Exponential increase in reaction rate and decrease in Glaser byproduct formation with increasing temperature.[3]
Aryl bromide and terminal alkyne90Optimal temperature for the specific system.[2]

Experimental Protocols

General Protocol for Temperature Optimization of 1-Bromo-1-propyne Sonogashira Coupling

This protocol provides a starting point for the optimization of the reaction temperature. The specific amounts of reagents and catalyst should be determined based on the specific coupling partners and the scale of the reaction.

Materials:

  • 1-Bromo-1-propyne

  • Aryl or vinyl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Anhydrous amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., THF, DMF, or toluene)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (nitrogen or argon)

  • Heating mantle with temperature controller or oil bath

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl or vinyl halide, palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent and the amine base to the flask.

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and complex formation.

  • Slowly add the 1-bromo-1-propyne to the reaction mixture.

  • Heat the reaction to the desired starting temperature (e.g., 50°C) and monitor the reaction progress by TLC or GC/MS at regular intervals.

  • If the reaction is slow or does not proceed, increase the temperature in 10-20°C increments, allowing the reaction to stir for a set amount of time at each temperature while monitoring its progress.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up the reaction by filtering off the solids and performing an appropriate extraction and purification procedure.

Visualizations

Temperature_Optimization_Workflow start Start: Define Reaction Components (Substrates, Catalyst, Solvent, Base) setup Set up Reaction Under Inert Atmosphere start->setup initial_temp Initial Temperature Screen (e.g., RT, 40°C, 60°C, 80°C, 100°C) setup->initial_temp monitor Monitor Reaction Progress (TLC, GC/MS) initial_temp->monitor analyze Analyze Results: Yield vs. Byproducts monitor->analyze decision Optimal Temperature Found? analyze->decision increase_temp Increase Temperature decision->increase_temp No (Low Yield) decrease_temp Decrease Temperature decision->decrease_temp No (High Byproducts) end End: Optimized Protocol decision->end Yes increase_temp->monitor decrease_temp->monitor

Caption: Workflow for Temperature Optimization.

Troubleshooting_Decision_Tree start Problem with Sonogashira Coupling low_yield Low or No Yield? start->low_yield increase_temp Action: Increase Temperature low_yield->increase_temp Yes high_byproducts High Byproduct Formation? low_yield->high_byproducts No check_catalyst Action: Check Catalyst Activity and Reaction Atmosphere increase_temp->check_catalyst solution Problem Solved increase_temp->solution check_catalyst->solution decrease_temp Action: Decrease Temperature high_byproducts->decrease_temp Yes stalled_reaction Reaction Stalls? high_byproducts->stalled_reaction No check_atmosphere Action: Ensure Rigorous Inert Atmosphere decrease_temp->check_atmosphere decrease_temp->solution check_atmosphere->solution change_catalyst Action: Use a More Stable Catalyst/Ligand System stalled_reaction->change_catalyst Yes stalled_reaction->solution No optimize_time Action: Optimize Reaction Time at a Moderate Temperature change_catalyst->optimize_time change_catalyst->solution optimize_time->solution

Caption: Troubleshooting Decision Tree.

References

Handling and safety precautions for 1-bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-bromo-1-propyne

This guide provides essential safety information, handling protocols, and emergency procedures for researchers, scientists, and drug development professionals working with 1-bromo-1-propyne (CAS No. 2003-82-9).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 1-bromo-1-propyne?

A1: 1-bromo-1-propyne is a highly flammable liquid and vapor.[1][2] Due to its chemical structure as a bromoalkyne, it should be handled as a reactive and potentially toxic substance. Its isomer, 3-bromo-1-propyne, is known to be toxic, a dangerous fire risk, and sensitive to shock, which suggests that caution is warranted.[3][4]

Q2: What are the appropriate storage conditions for 1-bromo-1-propyne?

A2: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[3][5] The container should be kept tightly closed.[5] For related flammable bromo-compounds, storage in a designated flammables area, often refrigerated (2–8 °C), is recommended.[6][7] Unstabilized related materials may require storage like an explosive, so always check the manufacturer's specific recommendations.[3][8]

Q3: What Personal Protective Equipment (PPE) is mandatory when handling 1-bromo-1-propyne?

A3: When handling 1-bromo-1-propyne, the following PPE is required:

  • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][9] For tasks with a splash hazard, a chemical-resistant apron is also recommended.[9]

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[3][6] If workplace conditions warrant respirator use, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[6]

Q4: What materials are incompatible with 1-bromo-1-propyne?

A4: Avoid contact with strong oxidizing agents and strong bases.[6] Its isomer, 3-bromo-1-propyne, is known to form explosive metal acetylides when in contact with copper, high-copper alloys, mercury, or silver.[3] Therefore, similar reactivity should be assumed for 1-bromo-1-propyne, and contact with these metals should be avoided.

Q5: What are the hazardous decomposition products?

A5: When heated to decomposition or during combustion, 1-bromo-1-propyne may produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and hydrogen bromide gas.[6][10]

Troubleshooting and Emergency Procedures

Issue: Accidental Spill

Solution: The response depends on the scale of the spill.

  • Minor Spill (inside a chemical fume hood):

    • Ensure personal protective equipment (PPE) is worn correctly.

    • Contain the spill with an inert absorbent material like vermiculite, sand, or activated carbon adsorbent.[6][11]

    • Use non-sparking tools to collect the absorbed material.[6][11]

    • Place the waste into a tightly sealed, properly labeled container for hazardous waste disposal.[6]

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a chemical fume hood):

    • Evacuate the immediate area and alert nearby personnel.[12]

    • Remove all sources of ignition.[12]

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a major spill without proper training and equipment.

Issue: Exposure

Solution: Follow these first-aid measures immediately and seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[6] Seek immediate medical aid.[6]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with plenty of water for at least 15 minutes.[6] Seek medical attention if irritation occurs or persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[5] Get immediate medical aid.[6]

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical aid.[6]

Quantitative Data

The following table summarizes key quantitative data for 1-bromo-1-propyne.

PropertyValueSource(s)
Molecular Formula C₃H₃Br[1][2]
Molecular Weight 118.96 g/mol [2][13]
CAS Number 2003-82-9[13]
Appearance Colorless to light yellow liquid[4][8]*
Density 1.595 g/cm³[1][2]
Boiling Point 77 °C at 760 mmHg[1][2]
Flash Point 6.2 °C[1][2]
Vapor Pressure 108 mmHg at 25 °C[1][2]

*Data for isomer 3-bromo-1-propyne; appearance is expected to be similar.

Experimental Protocols

Protocol: Safe Transfer of 1-bromo-1-propyne for Reaction Setup

This protocol outlines the procedure for safely transferring 1-bromo-1-propyne from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.

1. Preparation and Setup:

  • Ensure all work is performed in a certified chemical fume hood.
  • Wear all required PPE (lab coat, safety goggles, chemical-resistant gloves).
  • Ensure an emergency eyewash station and safety shower are accessible.[6]
  • Set up the reaction glassware and ensure it is free from moisture and contaminants.
  • Ground and bond all metal containers and equipment to prevent static discharge.[5][6]

2. Inert Atmosphere:

  • Assemble the reaction flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.
  • Maintain a positive pressure of the inert gas throughout the transfer.

3. Reagent Transfer:

  • Secure the 1-bromo-1-propyne source bottle in a clamp.
  • Using a clean, dry syringe and needle flushed with inert gas, carefully pierce the septum of the source bottle.
  • Slowly withdraw the required volume of 1-bromo-1-propyne into the syringe.
  • Carefully withdraw the needle from the source bottle.
  • Immediately insert the needle through the septum of the reaction flask.
  • Slowly add the 1-bromo-1-propyne to the reaction mixture.

4. Post-Transfer and Cleanup:

  • Remove the syringe from the reaction flask.
  • Immediately quench the residual reagent in the syringe by drawing up a suitable quenching agent (e.g., isopropanol) into the syringe, followed by expelling the mixture into a designated waste container.
  • Rinse the syringe and needle multiple times with the quenching agent and then with water.
  • Dispose of all contaminated materials (gloves, syringe, paper towels) in a properly labeled hazardous waste container.

Visual Workflow

The following diagram illustrates the logical workflow for responding to a chemical spill of 1-bromo-1-propyne.

SpillResponse start Spill Detected assess Assess Spill Size & Location start->assess is_minor Is spill minor & contained in fume hood? assess->is_minor minor_ppe Ensure Full PPE is Worn is_minor->minor_ppe Yes major_alert Alert Personnel & Activate Alarm is_minor->major_alert No minor_contain Contain with Inert Absorbent Material minor_ppe->minor_contain minor_collect Collect Waste with Non-Sparking Tools minor_contain->minor_collect minor_dispose Package in Sealed Container for Disposal minor_collect->minor_dispose minor_clean Decontaminate Area minor_dispose->minor_clean end End of Procedure minor_clean->end major_evacuate Evacuate Immediate Area major_alert->major_evacuate major_ignite Remove Ignition Sources (if safe to do so) major_evacuate->major_ignite major_call Call Emergency Response (EHS / 911) major_ignite->major_call major_call->end

Caption: Logical workflow for 1-bromo-1-propyne spill response.

References

Validation & Comparative

Mass Spectrometry Analysis of Alkynylated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of alkynylated compounds. It delves into derivatization strategies, ionization techniques, and mass spectrometry platforms, supported by experimental data and detailed protocols.

The introduction of an alkyne group into small molecules, lipids, proteins, and other biomolecules has become a powerful tool in chemical biology and drug development. This functional group serves as a versatile handle for "click" chemistry, enabling the visualization, enrichment, and identification of these molecules from complex biological systems. Mass spectrometry (MS) is an indispensable technique for the sensitive and specific analysis of these alkyne-tagged molecules. This guide compares various MS-based strategies for analyzing alkynylated compounds, providing insights into optimizing their detection and characterization.

Enhancing Ionization Efficiency through Derivatization

A significant challenge in the analysis of many alkynylated compounds is their poor ionization efficiency, particularly with electrospray ionization (ESI), a commonly used soft ionization technique. To overcome this, derivatization of the alkyne group can dramatically improve signal intensity.

One of the most effective methods is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) reaction. This reaction converts the alkyne into a triazole, a more polar and readily ionizable moiety. This derivatization has been shown to increase the ionization efficiency by up to 32,000-fold for internal alkynes, which are notoriously difficult to analyze by ESI-MS.[1][2]

Comparison of Signal Intensity: With and Without Derivatization

The following table summarizes the dramatic improvement in signal intensity observed for an internal alkyne-containing compound after derivatization using RuAAC, as reported in a study by Cant-Woodside et al. (2024).

CompoundDerivatizationRelative Signal IntensityFold Increase
Internal AlkyneNone1-
Internal AlkyneRuAAC with an azide-containing tag32,00032,000

Data synthesized from qualitative statements in the source, which reports up to a 32,000-fold increase in ionization efficiency.[1]

Comparison of Ionization Techniques

The choice of ionization technique is critical for the successful analysis of alkynylated compounds. The optimal method depends on the nature of the analyte (e.g., small molecule, lipid, peptide) and the research question (qualitative vs. quantitative analysis).

Ionization TechniquePrincipleBest Suited ForAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization of polar molecules from a liquid phase.Polar alkynylated compounds, peptides, proteins.Generates multiply charged ions, suitable for high mass molecules. Easily coupled to liquid chromatography (LC).[3]Poor ionization for nonpolar alkynes without derivatization.[1] Susceptible to ion suppression.
Atmospheric Pressure Chemical Ionization (APCI) Ionization of less polar molecules in the gas phase.Less polar alkynylated small molecules and lipids.More tolerant to less pure samples and higher flow rates than ESI. Better for nonpolar compounds.[4]Can cause more fragmentation than ESI. Less efficient for large biomolecules.[3]
Atmospheric Pressure Photoionization (APPI) Ionization using photons, suitable for nonpolar compounds.Nonpolar alkynylated compounds, lipids.Can be more sensitive than APCI for certain compounds.[4] Less common than ESI and APCI.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionization of molecules from a solid matrix using a laser.Peptides, proteins, and other large biomolecules. High-throughput screening.High sensitivity and tolerance to salts. Primarily produces singly charged ions, simplifying spectra.Less readily coupled to LC. Potential for matrix interference.

A study comparing APPI, APCI, and ESI for the analysis of lipids, which share structural similarities with some alkynylated probes, found that APPI provided lower detection limits and higher signal-to-noise ratios for nonpolar lipids.[4] For polar lipids, ESI with mobile phase modifiers showed enhanced sensitivity, though with a reduced linear range.[4]

Mass Spectrometry Platforms for Alkynylated Compound Analysis

The choice of mass analyzer will dictate the resolution, mass accuracy, and quantitative capabilities of the analysis.

Mass AnalyzerKey FeaturesPrimary Applications for Alkynylated Compounds
Triple Quadrupole (QqQ) High sensitivity and specificity for targeted quantification (Multiple Reaction Monitoring - MRM).Quantitative analysis of known alkynylated metabolites, peptides, or drug molecules.
Quadrupole Time-of-Flight (Q-TOF) High resolution and accurate mass measurement. Capable of both qualitative and quantitative analysis.Identification of unknown alkynylated compounds and their metabolites. Proteomics applications for identifying alkyne-labeled peptides.
Orbitrap Very high resolution and mass accuracy.In-depth structural characterization of alkynylated molecules. Discovery proteomics and metabolomics workflows.

Experimental Protocols

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Derivatization

This protocol is adapted from the work of Boren et al. (2008) and is suitable for improving the ESI-MS analysis of alkynylated compounds.[2]

Materials:

  • Alkynylated compound

  • Azide-containing derivatization agent (e.g., a simple azide or one with a reporter group)

  • CpRuCl(PPh₃)₂ or CpRuCl(COD) catalyst

  • Anhydrous, non-protic solvent (e.g., 1,4-dioxane, toluene, or THF)[2]

Procedure:

  • Dissolve the alkynylated compound and a slight excess of the azide reagent in the chosen solvent.

  • Add the ruthenium catalyst (typically 1-5 mol%).[2]

  • Heat the reaction mixture if necessary (many reactions proceed at room temperature, especially with the Cp*RuCl(COD) catalyst).[2] Reaction times can vary from minutes to hours.

  • Monitor the reaction progress by thin-layer chromatography or direct-infusion MS.

  • Upon completion, the reaction mixture can often be directly diluted for LC-MS analysis.

LC-MS/MS Analysis of Alkyne-Labeled Peptides

This is a general protocol for the analysis of peptides that have been labeled with an alkyne-containing probe and subsequently "clicked" to a biotin-azide for enrichment.

1. Sample Preparation:

  • Protein Extraction and Digestion: Extract proteins from cells or tissues and digest with trypsin.

  • Enrichment of Biotinylated Peptides: Use streptavidin-coated beads to enrich for the biotin-clicked, alkyne-labeled peptides.

  • Elution and Desalting: Elute the enriched peptides from the beads and desalt using a C18 StageTip or similar device.

2. LC-MS/MS Parameters:

  • LC Column: A C18 reversed-phase column suitable for peptide separations.

  • Mobile Phases:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A shallow gradient of increasing mobile phase B to separate the peptides. A typical gradient might be 2-40% B over 60-90 minutes.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for peptide identification.

  • Acquisition Mode: Data-Dependent Acquisition (DDA), where the most intense precursor ions in a full MS scan are selected for fragmentation (MS/MS).

  • Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Visualizing Workflows and Pathways

Experimental Workflow for Proteomic Analysis of Alkynylated Proteins

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_biochem Biochemistry cluster_ms Mass Spectrometry A Cells in Culture B Metabolic Labeling with Alkynylated Probe A->B Incubate C Cell Lysis & Protein Extraction B->C Harvest Cells D Click Chemistry with Azide-Biotin C->D E Tryptic Digestion D->E F Streptavidin Enrichment E->F G LC-MS/MS Analysis F->G Analyze Peptides H Database Search & Protein Identification G->H

Workflow for identifying alkyne-labeled proteins.
Representative Signaling Pathway: MAPK/ERK Cascade

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival.[5][6] Alkynylated probes can be designed to target specific enzymes in this pathway, allowing for activity-based protein profiling and the identification of novel drug targets.

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Myc) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates AlkyneProbe Alkynylated Kinase Inhibitor AlkyneProbe->Raf Inhibits AlkyneProbe->MEK Inhibits

MAPK/ERK signaling pathway with potential targets for alkynylated probes.

Characteristic Fragmentation Patterns of Alkynes in Mass Spectrometry

Understanding the fragmentation patterns of alkynylated compounds is crucial for their identification and structural elucidation.

  • Terminal Alkynes: A characteristic fragmentation of terminal alkynes is the loss of a hydrogen atom from the sp-hybridized carbon, resulting in a prominent peak at [M-1]⁺.[1] Another common fragmentation is the cleavage of the bond between the α and β carbons relative to the alkyne, which can lead to the formation of a resonance-stabilized propargyl cation (m/z 39) or a substituted version thereof.[1]

  • Internal Alkynes: Fragmentation of internal alkynes also typically involves cleavage of the bond between the α and β carbons, leading to substituted propargyl cations.[1]

The fragmentation of alkynylated fatty acids will also be influenced by the charge-remote fragmentation along the alkyl chain, which can provide information about the position of the alkyne group. Derivatization of the carboxylic acid group can be used to direct fragmentation.

References

A Comparative Guide to the Reactivity of 1-Bromo-1-Propyne and 1-Iodo-1-Propyne in Sonogashira Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate coupling partners is a critical parameter in the synthesis of complex organic molecules. For drug development and materials science, the formation of carbon-carbon bonds via cross-coupling reactions is a foundational strategy. Among these, the Sonogashira coupling, which forges a bond between a terminal alkyne and an aryl or vinyl halide, is of paramount importance.[1] This guide provides an objective comparison of the reactivity of two common alkynyl halides, 1-bromo-1-propyne and 1-iodo-1-propyne, within the context of the Sonogashira reaction. The information presented is supported by established principles of organic chemistry and extrapolated experimental data to aid in the selection of the optimal reagent for your synthetic needs.

Executive Summary of Reactivity

In the Sonogashira coupling reaction, the reactivity of the halide leaving group is a crucial factor influencing reaction rates and yields. The generally accepted order of reactivity for halides is I > Br > Cl.[2] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being weaker and therefore more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the reaction.[3][4] Consequently, 1-iodo-1-propyne is expected to be significantly more reactive than 1-bromo-1-propyne under identical reaction conditions.

Quantitative Reactivity Comparison

Parameter1-bromo-1-propyne1-iodo-1-propyneRationale
Reaction Time LongerShorterThe weaker C-I bond in 1-iodo-1-propyne leads to a faster rate of oxidative addition, the rate-determining step.[3]
Reaction Temperature HigherLowerDue to its higher reactivity, 1-iodo-1-propyne can often undergo coupling at or near room temperature, whereas 1-bromo-1-propyne may require heating.[3]
Typical Yield Good to ExcellentExcellentThe higher reactivity of 1-iodo-1-propyne generally translates to higher product yields under optimized conditions.
Catalyst Loading Potentially HigherLowerThe greater reactivity of the iodide may allow for a reduction in the amount of palladium catalyst required to achieve a desired conversion.
Side Reactions Potential for Glaser couplingHigher potential for Glaser couplingThe presence of a copper co-catalyst can lead to the homocoupling of the terminal alkyne (Glaser coupling), an undesired side reaction.[3] This is a general consideration for Sonogashira reactions and not specific to the choice of halide.

Experimental Protocols

The following is a representative experimental protocol for a Sonogashira coupling reaction that can be adapted to compare the reactivity of 1-bromo-1-propyne and 1-iodo-1-propyne.

General Procedure for Sonogashira Coupling of an Aryl Halide with 1-Halo-1-propynes:

Materials:

  • Aryl halide (e.g., iodobenzene) (1.0 eq)

  • 1-Bromo-1-propyne or 1-Iodo-1-propyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

  • Copper(I) iodide (CuI) (0.04 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent via syringe, followed by triethylamine.

  • To the stirred solution, add 1-bromo-1-propyne or 1-iodo-1-propyne dropwise via syringe.

  • The reaction mixture is stirred at the desired temperature (e.g., room temperature for 1-iodo-1-propyne, or heated for 1-bromo-1-propyne) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Reaction Mechanism and Workflow

The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The key steps are outlined in the diagram below.

Sonogashira_Mechanism cluster_pd Palladium Catalytic Cycle cluster_cu Copper Co-catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Oxidative Addition Intermediate (R-Pd(II)(X)L₂) pd0->pd_complex Oxidative Addition (Rate-Determining Step) transmetalation Transmetalation Intermediate (R-Pd(II)(C≡CR')L₂) pd_complex->transmetalation Transmetalation transmetalation->pd0 Reductive Elimination product Coupled Product (R-C≡CR') transmetalation->product cu_acetylide Copper(I) Acetylide (Cu-C≡CR') cu_acetylide->pd_complex terminal_alkyne Terminal Alkyne (H-C≡CR') terminal_alkyne->cu_acetylide Deprotonation base Base aryl_halide Aryl/Vinyl Halide (R-X) aryl_halide->pd_complex

Figure 1. The catalytic cycles of the Sonogashira coupling reaction.

Logical Workflow for Reagent Selection

The decision to use 1-bromo-1-propyne versus 1-iodo-1-propyne can be guided by several factors, as illustrated in the following workflow diagram.

Reagent_Selection start Substrate Complexity and Cost Considerations reactivity_need High Reactivity and Mild Conditions Required? start->reactivity_need use_iodo Select 1-iodo-1-propyne reactivity_need->use_iodo Yes cost_consideration Is cost a primary driver and are harsher conditions acceptable? reactivity_need->cost_consideration No use_bromo Select 1-bromo-1-propyne cost_consideration->use_iodo No cost_consideration->use_bromo Yes

Figure 2. Decision workflow for selecting between 1-bromo-1-propyne and 1-iodo-1-propyne.

Conclusion

References

HPLC methods for analyzing 1-bromo-1-propyne reaction mixtures

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to analytical methodologies for the analysis of 1-bromo-1-propyne reaction mixtures, tailored for researchers, scientists, and professionals in drug development. This document provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring the progress and purity of reactions involving 1-bromo-1-propyne.

Introduction to Analytical Techniques

The successful synthesis and application of 1-bromo-1-propyne in various chemical transformations necessitate robust analytical methods to monitor reaction progress, identify byproducts, and quantify product purity. The choice of analytical technique is critical and depends on factors such as the volatility and thermal stability of the analytes, the complexity of the reaction mixture, and the required sensitivity and specificity. This guide compares three powerful analytical techniques: HPLC, GC-MS, and NMR spectroscopy, providing detailed experimental protocols and performance data to aid in method selection and development.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. For a molecule like 1-bromo-1-propyne, which has a moderate boiling point (77°C), HPLC is a viable option, particularly for analyzing reaction mixtures that may contain non-volatile starting materials, reagents, or products.[1][2] A reverse-phase HPLC method is proposed here, based on methods for structurally similar compounds like 1-bromopropane.[3]

Proposed HPLC Method

A reverse-phase HPLC method is suitable for separating 1-bromo-1-propyne from other components in a reaction mixture based on polarity. Given its XLogP3 value of 1.9, 1-bromo-1-propyne is expected to be well-retained on a non-polar stationary phase.[1][4]

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is recommended to ensure the elution of compounds with a wide range of polarities. A starting condition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration, would be a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength, such as 210 nm, is suggested as alkynes absorb in the low UV region.[3] If sensitivity is an issue, derivatization with a UV-active tag may be necessary.

  • Sample Preparation: The reaction mixture should be diluted in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Dilute Dilute in Mobile Phase Sample->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peaks Chromatogram->Quantify

Caption: Workflow for HPLC analysis of a 1-bromo-1-propyne reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the boiling point of 1-bromo-1-propyne (77°C), GC-MS is an excellent choice for its analysis.[1][2] It offers high separation efficiency and provides mass spectral data for peak identification.

Typical GC-MS Method

Experimental Protocol:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Split injection (e.g., 50:1 split ratio) at an injector temperature of 250°C.

  • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 40-400.

  • Sample Preparation: The reaction mixture is diluted in a volatile solvent like dichloromethane or ethyl acetate before injection.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Dilute Dilute in Volatile Solvent Sample->Dilute Inject Inject into GC Dilute->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analyzer Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectra Extract Mass Spectra TIC->Spectra Identify Identify Components Spectra->Identify

Caption: Workflow for GC-MS analysis of a 1-bromo-1-propyne reaction mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules and can be used for quantitative analysis (qNMR) of reaction mixtures. It provides detailed information about the molecular structure of the starting materials, intermediates, and products.

NMR for Reaction Monitoring

Experimental Protocol:

  • Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which all components of the reaction mixture are soluble (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: A known amount of an internal standard with a simple spectrum that does not overlap with the signals of the analytes (e.g., 1,3,5-trimethoxybenzene, dimethyl sulfone).

  • Acquisition: A standard ¹H NMR experiment is typically sufficient. A relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest should be used for accurate quantification.

  • Sample Preparation: A known volume of the reaction mixture is added to an NMR tube containing a known amount of the internal standard dissolved in the deuterated solvent.

Logical Relationship for NMR Data Interpretation

NMR_Logic cluster_data NMR Data Acquisition cluster_analysis Spectral Analysis cluster_interpretation Interpretation Spectrum Acquire ¹H NMR Spectrum Integration Integrate Peaks Spectrum->Integration ChemShift Analyze Chemical Shifts Spectrum->ChemShift Coupling Analyze Coupling Patterns Spectrum->Coupling Quantification Quantify Components Integration->Quantification Structure Determine Structure ChemShift->Structure Coupling->Structure

Caption: Logical workflow for the interpretation of NMR data from a reaction mixture.

Comparison of Analytical Methods

The selection of the most appropriate analytical method depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR.

FeatureHPLCGC-MSNMR Spectroscopy
Principle Separation based on polaritySeparation based on boiling point and polarity, detection by massNuclear spin transitions in a magnetic field
Analytes Non-volatile, thermally sensitive compoundsVolatile, thermally stable compoundsSoluble compounds
Sensitivity Good (ng to pg range)Excellent (pg to fg range)Lower (µg to mg range)
Quantification Requires calibration curves for each analyteRequires calibration curves for each analyteCan be absolute with an internal standard
Identification Based on retention time, co-injection with standardsBased on retention time and mass spectrumBased on chemical shifts and coupling patterns
Sample Prep Dilution, filtrationDilutionDilution with deuterated solvent and internal standard
Analysis Time 10-30 minutes15-45 minutes5-15 minutes
Instrumentation Cost ModerateHighVery High
Throughput High with autosamplerHigh with autosamplerModerate

Conclusion

For the analysis of 1-bromo-1-propyne reaction mixtures, GC-MS is often the most powerful technique due to its high sensitivity, excellent separation capabilities for volatile compounds, and definitive identification through mass spectrometry. However, if the reaction involves non-volatile or thermally labile compounds, HPLC is a more suitable choice. NMR spectroscopy is unparalleled for structural confirmation and can provide accurate quantitative data without the need for extensive calibration, making it ideal for reaction monitoring and kinetic studies, albeit with lower sensitivity compared to chromatographic methods. The optimal analytical strategy may involve the use of multiple techniques to gain a comprehensive understanding of the reaction.

References

A Comparative Analysis of Catalysts for 1-Bromo-1-Propyne Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The coupling of 1-bromo-1-propyne, a versatile C3 building block, provides access to a diverse array of substituted alkynes, which are key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This guide offers a comparative study of common catalytic systems employed for the coupling of 1-bromo-1-propyne with terminal alkynes, supported by experimental data and detailed protocols.

The primary methods for the coupling of 1-bromo-1-propyne are variants of the Sonogashira and Cadiot-Chodkiewicz reactions. These reactions typically employ palladium or copper catalysts, often in the presence of specific ligands and bases, to facilitate the formation of a new C(sp)-C(sp) bond. The choice of catalyst and reaction conditions can significantly impact the reaction's yield, selectivity, and substrate scope.

Comparative Performance of Catalytic Systems

The following table summarizes the performance of different catalytic systems in the coupling of 1-bromo-1-propyne or analogous 1-bromoalkynes with terminal alkynes. Due to the hazardous nature of 1-bromo-1-propyne, in-situ generation from precursors like 1,1-dibromo-1-propene is a common and safer strategy.[1]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Copper-Catalyzed
CuITris(o-tolyl)phosphineK₂CO₃EthanolRoom Temp.285Effective for coupling with various terminal alkynes.[2]
CuBr-Piperidine/Hydroxylamine HClMethanolRoom Temp.-HighClassical Cadiot-Chodkiewicz conditions.[3]
CuIAmine-functionalized mesoporous silica----High SelectivityHeterogeneous catalyst with minimal homocoupling.[2]
Et₂Zn / L-prolineL-proline-EthanolRoom Temp.-GoodZinc-catalyzed modification of the Cadiot-Chodkiewicz reaction.[4]
Palladium-Catalyzed
Pd(PPh₃)₂Cl₂ / CuIPPh₃iPr₂NHTHFRoom Temp.1.579Co-catalytic system enhancing efficiency.[2]
Pd(CF₃COO)₂ / CuIPPh₃Et₃NDMF100372-96Effective for a range of 2-amino-3-bromopyridines with terminal alkynes.[5]
Nanosized MCM-41 Anchored Pd / CuIPPh₃Et₃NToluene1002456Heterogeneous catalyst for coupling with bromobenzene.[6]

Experimental Protocols

In-situ Generation and Copper-Catalyzed Cadiot-Chodkiewicz Coupling of 1-Bromo-1-Propyne[1]

This protocol describes the generation of 1-bromo-1-propyne from 1,1-dibromo-1-propene followed by a copper-catalyzed coupling with a terminal alkyne.

Materials:

  • 1,1-dibromo-1-propene

  • Terminal alkyne

  • Copper(I) iodide (CuI)

  • Base (e.g., an amine base like piperidine or an inorganic base like K₂CO₃)

  • Solvent (e.g., Methanol, Ethanol, or THF)

  • Hydroxylamine hydrochloride (optional, as a reducing agent to maintain Cu(I) state)

Procedure:

  • To a solution of the terminal alkyne in the chosen solvent, add the base and copper(I) iodide. If using hydroxylamine hydrochloride, it is also added at this stage.

  • Slowly add a solution of 1,1-dibromo-1-propene to the reaction mixture. The in-situ elimination of HBr from 1,1-dibromo-1-propene generates 1-bromo-1-propyne.

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Upon completion, the reaction is quenched with an aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1,3-diyne.

Palladium/Copper Co-catalyzed Sonogashira Coupling[2]

This protocol outlines a typical Sonogashira coupling using a palladium and copper co-catalyst system.

Materials:

  • 1-bromo-1-propyne (or its precursor for in-situ generation)

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Phosphine ligand (e.g., PPh₃)

  • Amine base (e.g., diisopropylamine or triethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • In a flask purged with an inert gas (e.g., argon or nitrogen), dissolve the terminal alkyne, the palladium catalyst, copper(I) iodide, and the phosphine ligand in the solvent.

  • Add the amine base to the mixture.

  • Add 1-bromo-1-propyne (or its precursor) to the reaction mixture.

  • The reaction is stirred at the appropriate temperature (from room temperature to elevated temperatures depending on the substrates) and monitored for completion.

  • Work-up and purification are carried out similarly to the copper-catalyzed protocol described above.

Reaction Mechanisms and Logical Workflow

The coupling reactions of 1-bromo-1-propyne with terminal alkynes proceed through distinct catalytic cycles for copper-only and palladium/copper systems.

G General Workflow for Catalytic Coupling of 1-Bromo-1-Propyne cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_products Products BromoPropyne 1-Bromo-1-propyne (or in-situ precursor) Catalyst Catalyst (Cu(I) or Pd(0)/Cu(I)) BromoPropyne->Catalyst TerminalAlkyne Terminal Alkyne (R-C≡C-H) TerminalAlkyne->Catalyst Diyne Unsymmetrical 1,3-Diyne Catalyst->Diyne Byproducts Salt Byproducts Catalyst->Byproducts Base Base Base->Catalyst Solvent Solvent Solvent->Catalyst

Caption: General workflow for the catalytic coupling of 1-bromo-1-propyne.

The Cadiot-Chodkiewicz coupling, a copper-catalyzed reaction, involves the formation of a copper acetylide from the terminal alkyne, which then reacts with the 1-bromoalkyne.

Cadiot_Chodkiewicz Cadiot-Chodkiewicz Catalytic Cycle CuX Cu(I)X TerminalAlkyne R-C≡C-H CopperAcetylide R-C≡C-Cu TerminalAlkyne->CopperAcetylide + Cu(I)X, Base - HX, - Base-H⁺ Base Base OxidativeAddition Oxidative Addition Intermediate CopperAcetylide->OxidativeAddition + CH₃-C≡C-Br BromoPropyne CH₃-C≡C-Br Product R-C≡C-C≡C-CH₃ OxidativeAddition->Product Reductive Elimination Product->CuX Releases Cu(I)X

Caption: Simplified Cadiot-Chodkiewicz catalytic cycle.

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium catalyst facilitates the oxidative addition of the bromoalkyne and the final reductive elimination, while the copper co-catalyst is involved in the formation of the copper acetylide, which then undergoes transmetalation to the palladium center.

Sonogashira Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (CH₃-C≡C-Pd(II)L₂-Br) Pd0->OxAdd + CH₃-C≡C-Br Transmetalation Transmetalation OxAdd->Transmetalation PdDiyne CH₃-C≡C-Pd(II)L₂-C≡C-R Transmetalation->PdDiyne CuX Cu(I)X Transmetalation->CuX Product CH₃-C≡C-C≡C-R PdDiyne->Product Reductive Elimination Product->Pd0 TerminalAlkyne R-C≡C-H CopperAcetylide R-C≡C-Cu TerminalAlkyne->CopperAcetylide + Cu(I)X, Base - HX, - Base-H⁺ Base Base CopperAcetylide->Transmetalation Transfers acetylide to Palladium

Caption: Interconnected catalytic cycles in the Sonogashira reaction.

Conclusion

The choice of catalyst for the coupling of 1-bromo-1-propyne depends on several factors, including the desired substrate scope, reaction conditions, and cost-effectiveness. Copper-catalyzed Cadiot-Chodkiewicz reactions offer a straightforward and often high-yielding method, particularly with the use of phosphine ligands.[2] Palladium-catalyzed Sonogashira reactions, especially with a copper co-catalyst, provide a powerful and versatile alternative, with heterogeneous catalysts offering the advantage of easier separation and recycling.[2][6] For sensitive substrates or to avoid the use of copper, copper-free Sonogashira variants are also available. The in-situ generation of 1-bromo-1-propyne is a recommended safety measure that circumvents the handling of this potentially hazardous reagent.[1] Further optimization of catalyst loading, ligand choice, base, and solvent is often necessary to achieve the best results for a specific application.

References

Validation of Stereochemistry in Addition Reactions of 1-Bromo-1-propyne: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical outcome of addition reactions to alkynes is a critical factor in synthetic organic chemistry, particularly in the construction of complex molecules with defined three-dimensional structures. This guide provides a comparative analysis of the stereochemistry observed in various addition reactions of 1-bromo-1-propyne, a versatile building block in organic synthesis. The predictable control over the formation of specific stereoisomers is paramount for the synthesis of bioactive compounds and advanced materials.

Electrophilic Addition Reactions

Electrophilic additions to 1-bromo-1-propyne can proceed through different mechanisms, leading to a variety of stereochemical outcomes. Key examples include the addition of hydrogen bromide (HBr) and bromine (Br₂).

Addition of Hydrogen Bromide (HBr)

The addition of HBr to 1-bromo-1-propyne can be directed to yield either the Markovnikov or anti-Markovnikov product, with distinct stereoselectivity, by controlling the reaction conditions.

Ionic Addition (Markovnikov Selectivity): In the absence of radical initiators, the electrophilic addition of HBr follows Markovnikov's rule. The reaction proceeds through a vinyl cation intermediate. The regioselectivity is governed by the formation of the more stable carbocation. For 1-bromo-1-propyne, the bromine atom's electron-withdrawing inductive effect and electron-donating resonance effect influence the stability of the intermediate carbocation. The attack of the bromide ion on the planar vinyl cation can occur from either face, potentially leading to a mixture of syn and anti addition products.

Radical Addition (Anti-Markovnikov Selectivity): In the presence of peroxides or UV light, the addition of HBr proceeds via a free radical mechanism.[1][2] This pathway leads to the anti-Markovnikov product, where the bromine atom adds to the terminal carbon. The stereochemistry of radical addition to alkynes is not always highly selective and can result in a mixture of syn and anti addition products.[3]

Addition of Bromine (Br₂)

The addition of bromine to alkynes typically proceeds through a cyclic bromonium ion intermediate, analogous to the mechanism observed with alkenes. This intermediate is then opened by a backside attack of a bromide ion, resulting in overall anti-addition. This stereospecificity is a reliable method for the synthesis of (E)-dihaloalkenes.

Nucleophilic Addition Reactions

The electron-withdrawing bromine atom in 1-bromo-1-propyne makes the triple bond susceptible to nucleophilic attack. The stereochemistry of these reactions is highly dependent on the nature of the nucleophile and the reaction mechanism.

Addition of Organocuprates

Organocuprates (Gilman reagents) are soft nucleophiles that are known to add to α,β-unsaturated systems in a conjugate fashion.[4][5] In the case of 1-bromo-1-propyne, organocuprates can add to the triple bond. The reaction is generally stereoselective, with the nucleophile and the subsequently protonated carbon exhibiting a syn relationship in the product. This provides a valuable route to stereodefined trisubstituted alkenes.

Hydroboration-Oxidation

Hydroboration of alkynes is a powerful method for the stereoselective synthesis of vinylboranes, which can be further functionalized. The reaction involves the syn-addition of a borane across the triple bond. Subsequent oxidation or protonolysis of the vinylborane proceeds with retention of configuration, allowing for the synthesis of specific stereoisomers of vinyl bromides or other derivatives.[6][7][8]

Comparison of Stereochemical Outcomes

The following table summarizes the expected major stereochemical outcomes for the addition reactions of 1-bromo-1-propyne.

ReactionReagentConditionsRegioselectivityStereoselectivityMajor Product Stereoisomer
Electrophilic Addition HBrPolar solvent, darkMarkovnikovNon-stereospecificMixture of (Z)- and (E)-1,2-dibromopropene
HBrPeroxides, light/heatAnti-MarkovnikovNon-stereospecificMixture of (Z)- and (E)-1,1-dibromopropene
Br₂Inert solvent (e.g., CH₂Cl₂)N/AAnti-addition(E)-1,1,2-tribromopropene
Nucleophilic Addition R₂CuLi, then H₃O⁺Ether or THFAddition of R to C2Syn-addition(Z)-1-bromo-2-alkyl-1-propene
Hydroboration 1. BH₃-THF; 2. H₂O₂/NaOHTHFAnti-MarkovnikovSyn-addition(Z)-1-bromo-1-propen-2-ol

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified. Reagents should be of high purity. Product purification should be performed using appropriate techniques such as distillation or column chromatography, and the stereochemistry of the products should be confirmed by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, NOESY).

Protocol 1: Radical Addition of HBr to 1-Bromo-1-propyne

Objective: To synthesize a mixture of (Z)- and (E)-1,1-dibromopropene via anti-Markovnikov addition.

Materials:

  • 1-Bromo-1-propyne

  • Hydrogen bromide (gas or solution in acetic acid)

  • Benzoyl peroxide (or other radical initiator)

  • Anhydrous diethyl ether or other suitable solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of 1-bromo-1-propyne in anhydrous diethyl ether is cooled to 0 °C in an ice bath.

  • A catalytic amount of benzoyl peroxide is added to the solution.

  • Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise, while maintaining the temperature at 0 °C.

  • The reaction progress is monitored by TLC or GC analysis.

  • Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield the isomeric mixture of 1,1-dibromopropene.

Protocol 2: Bromination of 1-Bromo-1-propyne

Objective: To synthesize (E)-1,1,2-tribromopropene via anti-addition.

Materials:

  • 1-Bromo-1-propyne

  • Bromine (Br₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • A solution of 1-bromo-1-propyne in anhydrous dichloromethane is cooled to 0 °C.

  • A solution of bromine in dichloromethane is added dropwise to the cooled solution with stirring. The disappearance of the bromine color indicates the progress of the reaction.

  • The reaction is stirred at 0 °C for an additional 30 minutes after the addition is complete.

  • The reaction mixture is washed with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by washing with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.

  • Purification by distillation under reduced pressure affords (E)-1,1,2-tribromopropene.

Mechanistic Pathways and Stereochemical Visualization

The stereochemical outcomes of these reactions can be visualized through their mechanistic pathways.

Electrophilic_Addition_Br2 cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 1-Bromo-1-propyne 1-Bromo-1-propyne Bromonium_Ion Cyclic Bromonium Ion 1-Bromo-1-propyne->Bromonium_Ion + Br₂ E-Product (E)-1,1,2-tribromopropene Bromonium_Ion->E-Product Br⁻ attack (anti-addition)

Caption: Electrophilic addition of Br₂ via a bromonium ion.

Radical_Addition_HBr cluster_Initiation Initiation 1-Bromo-1-propyne 1-Bromo-1-propyne Vinyl_Radical Vinyl_Radical 1-Bromo-1-propyne->Vinyl_Radical + Br• Product_Mixture (Z)- and (E)-1,1-dibromopropene Vinyl_Radical->Product_Mixture + HBr Peroxide Peroxide RO• RO• Peroxide->RO• Heat/Light Br• Br• RO•->Br• + HBr

Caption: Radical addition of HBr to 1-bromo-1-propyne.

Nucleophilic_Addition_Organocuprate start 1-Bromo-1-propyne + R₂CuLi intermediate Vinylcuprate Intermediate start->intermediate syn-addition product (Z)-1-bromo-2-alkyl-1-propene after H₃O⁺ workup intermediate->product

Caption: Nucleophilic addition of an organocuprate.

This guide highlights the importance of understanding reaction mechanisms to predict and control the stereochemistry of addition reactions involving 1-bromo-1-propyne. The ability to selectively synthesize specific stereoisomers is fundamental for advancing research and development in the chemical and pharmaceutical sciences.

References

Reactivity of 1-bromo-1-propyne versus 3-bromo-1-propyne (propargyl bromide)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Reactivity of 1-Bromo-1-propyne and 3-Bromo-1-propyne

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for successful synthesis. This guide provides an objective comparison of the reactivity of two isomeric brominated alkynes: 1-bromo-1-propyne and 3-bromo-1-propyne (commonly known as propargyl bromide). Their structural differences dictate distinct chemical behaviors, particularly in nucleophilic substitution and coupling reactions.

Structural and Electronic Properties

1-Bromo-1-propyne features a bromine atom directly attached to an sp-hybridized carbon of the alkyne. In contrast, propargyl bromide has the bromine atom on an sp³-hybridized carbon adjacent to the alkyne. This fundamental difference in hybridization and bond placement governs their reactivity profiles.

Reactivity in Nucleophilic Substitution

Nucleophilic substitution is a cornerstone of organic synthesis, and the two isomers exhibit markedly different behaviors in these reactions.

  • 1-Bromo-1-propyne: Direct nucleophilic substitution at the sp-hybridized carbon is less common than for sp³ carbons.[1] The molecule is susceptible to nucleophilic attack, which can result in either substitution of the bromide or addition across the triple bond, depending on the nucleophile and reaction conditions.[1] The electron-withdrawing nature of the bromine atom enhances the reactivity of the alkyne moiety.[1]

  • 3-Bromo-1-propyne (Propargyl Bromide): As a propargylic halide, it is a highly effective alkylating agent that readily participates in nucleophilic substitution reactions.[2][3] It is frequently used to introduce the propargyl group (HC≡C-CH₂-) to a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur. The mechanism is typically SN2, though SN1 pathways can be involved due to the potential for resonance stabilization of the resulting propargylic carbocation.

Comparative Data: Nucleophilic Substitution Reactions
Feature1-Bromo-1-propyne3-Bromo-1-propyne (Propargyl Bromide)
Reaction Center sp-hybridized carbonsp³-hybridized carbon
Primary Mechanism Nucleophilic addition or substitutionSN2, SN1-like in some cases
Typical Reactions Less common for direct substitutionPropargylation of alcohols, amines, thiols, etc.[4][5]
Reactivity Moderate; competing pathways possibleHigh; widely used as an alkylating agent[2]
Side Reactions Nucleophilic addition to the alkyneFormation of allenic byproducts, especially with organometallic reagents[4]
Experimental Protocol: N-Propargylation of Isatin

This protocol describes the N-propargylation of substituted isatins using propargyl bromide, a common application in the synthesis of heterocyclic compounds.

Materials:

  • Substituted isatin (1.0 eq)

  • Propargyl bromide (1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of the substituted isatin, anhydrous K₂CO₃, and DMF is placed in a microwave reactor vessel.

  • Propargyl bromide is added to the mixture.

  • The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 80 °C) for a short duration (e.g., 5-10 minutes).

  • After cooling, the reaction mixture is poured into ice water.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the N-propargyl isatin.

This microwave-assisted method often provides good to excellent yields of the desired product.[4]

Reactivity in Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Both bromo-propynes serve as valuable partners in these transformations, albeit through different reaction types.

  • 1-Bromo-1-propyne: This compound is an excellent substrate for various cross-coupling reactions, including Sonogashira, Castro-Stephens, and other palladium-catalyzed couplings.[1] The carbon-bromine bond at the sp-hybridized carbon readily engages in the catalytic cycles of these reactions, allowing for the facile construction of internal alkynes.[1]

  • 3-Bromo-1-propyne (Propargyl Bromide): Propargyl bromide is extensively used in metal-mediated propargylation of carbonyl compounds (Barbier-type reactions) and for forming organometallic reagents.[4][5] For instance, it reacts with metals like zinc, indium, or magnesium to generate a propargyl/allenylmetal species, which then acts as a nucleophile.[2][4] These reactions are fundamental for synthesizing homopropargylic alcohols.[4][5]

Comparative Data: Coupling Reactions
Feature1-Bromo-1-propyne3-Bromo-1-propyne (Propargyl Bromide)
Reaction Type Transition metal-catalyzed cross-coupling (e.g., Sonogashira, Castro-Stephens)[1]Metal-mediated nucleophilic addition (e.g., Barbier, Grignard)[2][4]
Role Electrophilic partner (source of substituted alkyne)Precursor to a nucleophilic propargylating agent[4]
Typical Products Internal alkynes, enynesHomopropargylic alcohols, propargylamines[4][5]
Common Metals Palladium (Pd), Copper (Cu)Zinc (Zn), Indium (In), Magnesium (Mg), Tin (Sn)[4][5]

Visualizing Reactivity Pathways

The following diagrams illustrate the distinct reaction pathways for 1-bromo-1-propyne and propargyl bromide.

G cluster_0 1-Bromo-1-propyne Reactivity cluster_1 Propargyl Bromide Reactivity 1-Br-propyne H₃C-C≡C-Br Nu_add Nucleophilic Addition Product 1-Br-propyne->Nu_add Nu_sub Substitution Product (Less Common) 1-Br-propyne->Nu_sub Nu Nu⁻ Nu->1-Br-propyne Attack on alkyne 3-Br-propyne HC≡C-CH₂-Br SN2_product Substitution Product (HC≡C-CH₂-Nu) 3-Br-propyne->SN2_product Nu2 Nu⁻ Nu2->3-Br-propyne SN2 Attack

Caption: Comparison of nucleophilic attack on the two isomers.

G start Propargyl Bromide (HC≡C-CH₂-Br) intermediate [ HC≡C-CH₂-MBr ↔ H₂C=C=CH-MBr ] (Propargyl/Allenic Intermediate) start->intermediate + Metal metal Metal (e.g., Mg, Zn) propargyl_product Propargyl Product (HC≡C-CH₂-CR₂OH) intermediate->propargyl_product + R₂C=O allenyl_product Allenic Product (H₂C=C=CH-CR₂OH) intermediate->allenyl_product + R₂C=O (rearrangement) carbonyl R₂C=O

Caption: Formation of propargyl and allenic products.

G Reactants 1-Bromo-1-propyne + Terminal Alkyne Catalyst Add Pd/Cu Catalyst + Base (e.g., Amine) Reactants->Catalyst Reaction Heat/Stir under Inert Atmosphere Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated 1,3-Diyne Product Purification->Product

Caption: Workflow for a Sonogashira cross-coupling reaction.

Conclusion

The choice between 1-bromo-1-propyne and 3-bromo-1-propyne is dictated entirely by the desired synthetic outcome.

  • 1-Bromo-1-propyne is the reagent of choice for synthesizing internal alkynes via transition metal-catalyzed cross-coupling reactions where it acts as an electrophilic alkyne partner.

  • 3-Bromo-1-propyne (Propargyl Bromide) is a powerful and versatile propargylating agent, ideal for introducing a terminal alkyne moiety via nucleophilic substitution or metal-mediated additions to electrophiles.

A thorough understanding of their distinct reactivities enables chemists to strategically incorporate the propargyl functional group, a valuable synthon in pharmaceuticals, natural product synthesis, and materials science.

References

Kinetic Studies of 1-Bromo-1-Propyne Substitution Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of nucleophilic substitution reactions involving 1-bromo-1-propyne. Due to the limited availability of specific, publicly accessible quantitative kinetic data for 1-bromo-1-propyne, this document focuses on the theoretical framework, expected reactivity based on established principles of organic chemistry, and a comparison with its more frequently studied isomer, propargyl bromide (3-bromo-1-propyne). Detailed experimental protocols for conducting such kinetic studies are also provided.

Introduction to Nucleophilic Substitution at sp-Hybridized Carbon

Nucleophilic substitution reactions are fundamental transformations in organic synthesis. While extensively studied for sp³-hybridized carbons (as in alkyl halides), substitutions at sp-hybridized carbons, such as in 1-bromo-1-propyne, present unique mechanistic considerations. The linearity of the alkyne and the high s-character of the sp-hybridized orbital influence the accessibility of the carbon atom to the nucleophile and the stability of potential intermediates.

Substitution reactions of 1-bromo-1-propyne can, in principle, proceed through different mechanisms, primarily analogous to the well-known Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution) pathways. The operative mechanism will be dictated by the nature of the nucleophile, the solvent, and the stability of any potential intermediates.

Comparison of 1-Bromo-1-propyne and Propargyl Bromide

A direct comparison of the reactivity of 1-bromo-1-propyne with its isomer, propargyl bromide (3-bromo-1-propyne), is instructive. Propargyl bromide, being a primary alkyl halide with an adjacent alkyne functionality, readily undergoes Sₙ2 reactions. The triple bond can stabilize the transition state through conjugation.

In contrast, 1-bromo-1-propyne has the bromine atom directly attached to the sp-hybridized carbon of the alkyne. This structural difference is expected to lead to significantly different reactivity. Direct backside attack, characteristic of the Sₙ2 mechanism, is sterically hindered by the linear geometry of the propyne unit.

Table 1: Qualitative Comparison of Reactivity and Mechanistic Pathways

Feature1-Bromo-1-propynePropargyl Bromide (3-Bromo-1-propyne)
Structure CH₃-C≡C-BrH-C≡C-CH₂-Br
Hybridization of Carbon Bearing Bromine spsp³
Expected Predominant Mechanism Likely complex, may involve addition-elimination or a direct displacement with a different geometry of attack than a classical Sₙ2. Less likely to proceed via a classical Sₙ2 due to steric hindrance.Sₙ2
Relative Reactivity in Sₙ2 Reactions Expected to be significantly lower than propargyl bromide.High, due to being a primary halide with potential transition state stabilization from the alkyne.
Potential for Sₙ1 Reactions A vinyl cation intermediate would be highly unstable, making an Sₙ1 pathway unlikely under most conditions.A primary carbocation is also unstable, making an Sₙ1 pathway unlikely.

Experimental Protocols

A detailed experimental protocol for determining the kinetics of the substitution reaction of 1-bromo-1-propyne with a nucleophile (e.g., a secondary amine like piperidine) is provided below. This protocol can be adapted for different nucleophiles and solvent systems.

Kinetic Analysis of the Reaction of 1-Bromo-1-propyne with Piperidine

Objective: To determine the rate law, rate constant, and activation energy for the reaction between 1-bromo-1-propyne and piperidine.

Materials:

  • 1-Bromo-1-propyne (freshly distilled)

  • Piperidine (freshly distilled)

  • Anhydrous solvent (e.g., acetonitrile, ethanol)

  • Thermostated water bath or reaction block

  • Reaction vials with magnetic stir bars

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable column and detector

  • Internal standard (e.g., a stable compound with a different retention time from reactants and products)

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1-bromo-1-propyne of known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of piperidine of known concentration (e.g., 1.0 M) in the same solvent.

    • Prepare a stock solution of the internal standard.

  • Kinetic Run (Pseudo-First-Order Conditions):

    • To a reaction vial, add a calculated volume of the piperidine stock solution and the internal standard stock solution. Use a large excess of piperidine (at least 10-fold) compared to 1-bromo-1-propyne to ensure pseudo-first-order kinetics with respect to 1-bromo-1-propyne.

    • Place the vial in the thermostated bath at the desired temperature (e.g., 25.0 °C) and allow it to equilibrate for at least 15 minutes.

    • Initiate the reaction by adding a calculated volume of the 1-bromo-1-propyne stock solution to the vial with vigorous stirring. Start a timer immediately.

  • Monitoring the Reaction:

    • At regular time intervals (e.g., every 5, 10, 15, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching agent (e.g., a dilute acid solution to protonate the piperidine).

    • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining 1-bromo-1-propyne relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of 1-bromo-1-propyne (ln[1-bromo-1-propyne]) versus time.

    • If the plot is linear, the reaction is first-order with respect to 1-bromo-1-propyne. The slope of the line will be equal to -k', where k' is the pseudo-first-order rate constant.

    • Repeat the experiment with different initial concentrations of piperidine to determine the order with respect to piperidine and calculate the second-order rate constant (k = k'/[piperidine]).

  • Determination of Activation Energy:

    • Repeat the kinetic runs at several different temperatures (e.g., 25, 35, 45, 55 °C).

    • Calculate the rate constant (k) at each temperature.

    • Plot ln(k) versus 1/T (where T is the absolute temperature in Kelvin).

    • The activation energy (Ea) can be calculated from the slope of the Arrhenius plot (slope = -Ea/R, where R is the gas constant).

Visualizations

Logical Relationship of Factors Affecting Reaction Rate

FactorsAffectingRate cluster_reactants Reactants cluster_conditions Reaction Conditions Substrate Substrate ReactionRate ReactionRate Substrate->ReactionRate Structure Nucleophile Nucleophile Nucleophile->ReactionRate Strength Solvent Solvent Solvent->ReactionRate Polarity Temperature Temperature Temperature->ReactionRate Energy Input

Caption: Factors influencing the rate of nucleophilic substitution reactions.

Experimental Workflow for Kinetic Analysis

KineticWorkflow cluster_prep Preparation cluster_run Kinetic Run cluster_analysis Analysis PrepareStockSolutions Prepare Stock Solutions (Substrate, Nucleophile, Internal Standard) Equilibrate Equilibrate Reactants at Constant Temperature PrepareStockSolutions->Equilibrate InitiateReaction Initiate Reaction & Start Timer Equilibrate->InitiateReaction TakeAliquots Take Aliquots at Time Intervals InitiateReaction->TakeAliquots QuenchReaction Quench Reaction TakeAliquots->QuenchReaction AnalyzeAliquots Analyze Aliquots (GC/HPLC) QuenchReaction->AnalyzeAliquots PlotData Plot ln[Substrate] vs. Time AnalyzeAliquots->PlotData CalculateRateConstant Calculate Rate Constant (k) PlotData->CalculateRateConstant

Caption: Workflow for a typical kinetic study of a substitution reaction.

Conclusion

A Comparative Guide to the Isomeric Purity Analysis of Brominated C3 Hydrocarbons

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, ensuring the isomeric purity of starting materials and intermediates is paramount. This guide provides a comparative analysis of methodologies for determining the isomeric purity of brominated C3 hydrocarbon products, with a focus on 1-bromo-1-propyne and its related isomers. We present objective comparisons of analytical techniques, supported by experimental data and detailed protocols.

Understanding the Isomers: 1-Bromo-1-propyne vs. 1-Bromo-1-propene

Commercial products of brominated C3 hydrocarbons can contain several isomers, the presence of which can significantly impact reaction outcomes, product yield, and purity. The primary compounds of interest and their key isomers include:

  • 1-Bromo-1-propyne (CH₃C≡CBr) : An organobromine compound featuring a terminal alkyne. Its most common structural isomer is 3-bromo-1-propyne (Propargyl bromide, HC≡CCH₂Br) , where the bromine atom is on the methyl group.[1][2] The synthesis of 1-bromo-1-propyne can sometimes result in the presence of its more stable isomer, propargyl bromide, as an impurity.

  • 1-Bromo-1-propene (CH₃CH=CHBr) : A bromoalkene that exists as two geometric isomers due to the double bond: (Z)-1-bromo-1-propene (cis) and (E)-1-bromo-1-propene (trans).[3][4] Commercial products are often sold as a mixture of these cis- and trans- isomers.[3][5]

The distinct physical properties of these isomers, summarized in Table 1, form the basis for their analytical separation and quantification.

Table 1: Physical Properties of 1-Bromo-1-propyne and Related Isomers

CompoundIsomer TypeMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-Bromo-1-propyne Positional IsomerC₃H₃Br118.9677
3-Bromo-1-propyne Positional IsomerC₃H₃Br118.9689
(Z)-1-Bromo-1-propene Geometric Isomer (cis)C₃H₅Br120.9863-65
(E)-1-Bromo-1-propene Geometric Isomer (trans)C₃H₅Br120.9858-60

Data sourced from[1][6][7]

Isomer_Relationships cluster_propyne Bromopropyne (C3H3Br) cluster_propene Bromopropene (C3H5Br) Propyne_1 1-Bromo-1-propyne Propyne_3 3-Bromo-1-propyne (Propargyl Bromide) Propyne_1->Propyne_3 Positional Isomers Propyne_3->Propyne_1 Propene_Z (Z)-1-Bromo-1-propene (cis) Propene_E (E)-1-Bromo-1-propene (trans) Propene_Z->Propene_E Geometric Isomers Propene_E->Propene_Z

Figure 1: Logical relationships between key isomers of bromopropyne and bromopropene.

Comparative Analysis of Analytical Techniques

The two most effective and widely used techniques for the isomeric purity analysis of volatile organobromine compounds are Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography (GC) is a powerful separation technique ideal for volatile compounds. It physically separates isomers based on their differential interactions with a stationary phase, allowing for precise quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information about a molecule. For isomeric purity, ¹H NMR is particularly useful as the different chemical environments of protons in each isomer result in distinct signals with unique chemical shifts and coupling constants.

The choice between GC and NMR often depends on the specific requirements of the analysis, such as the need for absolute quantification, structural confirmation, or high-throughput screening.

Table 2: Comparison of GC and ¹H NMR for Isomeric Purity Analysis

FeatureGas Chromatography (GC)¹H NMR Spectroscopy
Principle Separation based on boiling point and polarity.Detection of nuclear spin transitions in a magnetic field.
Primary Output Chromatogram showing peaks vs. retention time.Spectrum showing signal intensity vs. chemical shift (ppm).
Quantitative Analysis Excellent. Based on peak area integration. Requires calibration for absolute quantification.Good. Based on signal integration. Relative quantification is straightforward.
Isomer Differentiation High resolution for positional and geometric isomers with different volatilities.[6]Excellent for structural and geometric isomers due to unique proton environments.[8][9]
Sample Throughput High. Runtimes are typically short (minutes).Moderate. Sample preparation is simple, but acquisition can be longer.
Strengths High sensitivity, excellent for detecting trace impurities, robust and widely available.[10][11]Provides unambiguous structural confirmation, non-destructive, requires minimal sample.
Limitations Destructive technique, co-elution of isomers can occur, requires reference standards for peak identification.Lower sensitivity than GC, complex spectra for mixtures can be difficult to interpret.

Experimental Data & Protocols

Below are representative experimental protocols and data for the analysis of a mixed sample of 1-bromo-1-propene isomers.

GC is highly effective for separating the cis and trans isomers of 1-bromo-1-propene.

Experimental Protocol: GC-FID Analysis

  • Instrument: Standard Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., DB-1 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.

  • Sample Preparation: Dilute the 1-bromo-1-propene product sample (e.g., 1 µL) in a suitable solvent like dichloromethane or hexane (1 mL).

  • Injection: Inject 1 µL of the diluted sample into the GC inlet.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen, constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 150°C.

  • Data Analysis: Identify peaks based on retention times of known standards. Quantify the relative percentage of each isomer by integrating the area under each corresponding peak.

Table 3: Representative GC Data for a 1-Bromo-1-propene Mixture

Peak No.Retention Time (min)Area (%)Isomer Identity
14.2565.8(E)-1-Bromo-1-propene (trans)
24.6034.2(Z)-1-Bromo-1-propene (cis)

Note: The trans isomer, typically having a lower boiling point, elutes before the cis isomer.

¹H NMR can readily distinguish between cis and trans isomers based on the coupling constants (J-values) of the vinyl protons.

Experimental Protocol: ¹H NMR Analysis

  • Instrument: A 300 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve ~10-20 mg of the 1-bromo-1-propene product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify the distinct signals for each isomer.

    • For the vinyl protons (CH=CHBr), the trans isomer exhibits a larger coupling constant (J ≈ 13-15 Hz) compared to the cis isomer (J ≈ 6-8 Hz).[8]

    • Determine the relative ratio of the isomers by integrating the corresponding distinct signals.

Table 4: Representative ¹H NMR Data for a 1-Bromo-1-propene Mixture in CDCl₃

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
trans CH₃~1.75Doublet of doublets~7.0, ~1.8
=CH-Br~6.20Doublet of quartets~13.4, ~1.8
=CH-CH₃~6.35Doublet of quartets~13.4, ~7.0
cis CH₃~1.80Doublet of doublets~7.2, ~1.5
=CH-Br~6.25Doublet of quartets~7.0, ~1.5
=CH-CH₃~6.10Doublet of quartets~7.0, ~7.2

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Standard Workflow for Isomeric Purity Validation

A robust quality control workflow is essential for validating the isomeric purity of reagents. This typically involves an orthogonal approach, using one method for routine screening and another for confirmation.

Workflow cluster_workflow Isomeric Purity Analysis Workflow start Product Sample Received prep Sample Preparation (Dilution / Dissolution) start->prep gc_analysis Primary Analysis: Gas Chromatography (GC) prep->gc_analysis Routine QC nmr_analysis Confirmatory Analysis: NMR Spectroscopy prep->nmr_analysis Structural ID / OOS data_proc Data Processing (Peak Integration / Signal Integration) gc_analysis->data_proc nmr_analysis->data_proc purity_check Purity Specification Check data_proc->purity_check pass Product Pass purity_check->pass Meets Specs fail Product Fail (Further Purification Required) purity_check->fail Fails Specs

Figure 2: A standard experimental workflow for the validation of isomeric purity.

Conclusion and Recommendations

For routine, high-throughput analysis of the isomeric purity of 1-bromo-1-propyne or 1-bromo-1-propene products, Gas Chromatography is the recommended primary technique due to its high sensitivity, speed, and excellent quantitative capabilities. However, for unambiguous structural confirmation and initial batch characterization, ¹H NMR Spectroscopy is invaluable. Employing both methods provides a comprehensive and robust validation of product purity, ensuring the quality and consistency required for research and development applications.

References

Unraveling the Mechanisms of 1-Bromo-1-Propyne Reactions: A DFT-Validated Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for designing efficient and selective synthetic routes. This guide provides a comparative analysis of the reaction mechanisms of 1-bromo-1-propyne, leveraging Density Functional Theory (DFT) to validate and compare its reactivity against a common alternative, its isomer 3-bromo-1-propyne (propargyl bromide).

While direct DFT analyses of 1-bromo-1-propyne reactions are not extensively documented in the literature, we can infer its reactivity based on experimental observations and contrast it with the well-studied, DFT-elucidated mechanisms of propargyl bromide. This comparison will shed light on the likely pathways for 1-bromo-1-propyne and highlight the synthetic utility of both isomers.

Comparative Analysis of Reactivity and Mechanisms

The reactivity of 1-bromo-1-propyne and 3-bromo-1-propyne is fundamentally dictated by the position of the bromine atom relative to the carbon-carbon triple bond. This structural difference leads to distinct reaction pathways, which are summarized in the table below.

Feature1-Bromo-1-propyne3-Bromo-1-propyne (Propargyl Bromide)DFT-Based Mechanistic Insights
Primary Reaction Type Electrophilic Addition, CycloadditionNucleophilic Substitution (SN2)DFT calculations on similar systems suggest that the electron-withdrawing bromine in 1-bromo-1-propyne makes the alkyne susceptible to nucleophilic attack at the bromine-bearing carbon, but experimental evidence often points towards addition reactions. For 3-bromo-1-propyne, the primary carbon is activated for SN2 displacement.
Key Intermediates Bromonium ion, Vinyl cationSN2 transition stateDFT studies on alkyne bromination support the formation of a cyclic bromonium ion intermediate, which can be opened by a nucleophile.[1] For propargyl bromide, DFT calculations of its reaction with nucleophiles would show a concerted backside attack.
Typical Reagents Bromine, Nucleophiles (in addition reactions), DienesNucleophiles (e.g., amines, thiolates, carbanions)Experimental data shows 1-bromo-1-propyne undergoing reactions like cobalt-catalyzed C-H alkynylation.[2] Propargyl bromide is a widely used alkylating agent.[3]
Primary Products Dibromoalkenes, HeterocyclesPropargylated compoundsThe addition of bromine to propyne yields 1,1,2,2-tetrabromopropane, indicating the triple bond's reactivity.[4] Reactions of propargyl bromide introduce the propargyl moiety onto the nucleophile.[3]

Visualizing the Reaction Pathways

To further illustrate the divergent reactivity of these isomers, the following diagrams, generated using the DOT language, depict the proposed mechanistic pathways.

G cluster_1 1-Bromo-1-propyne: Electrophilic Addition 1-Bromo-1-propyne 1-Bromo-1-propyne Bromonium Ion Bromonium Ion 1-Bromo-1-propyne->Bromonium Ion + Br2 Dibromoalkene Dibromoalkene Bromonium Ion->Dibromoalkene + Br-

Caption: Proposed electrophilic addition mechanism for 1-bromo-1-propyne.

G cluster_2 3-Bromo-1-propyne: SN2 Reaction 3-Bromo-1-propyne 3-Bromo-1-propyne SN2 Transition State SN2 Transition State 3-Bromo-1-propyne->SN2 Transition State + Nu- Propargylated Product Propargylated Product SN2 Transition State->Propargylated Product - Br-

Caption: DFT-validated SN2 mechanism for 3-bromo-1-propyne.

Experimental Protocols

Synthesis of 1-Bromo-1-propyne:

A common laboratory-scale synthesis involves the dehydrobromination of 1,2-dibromopropane to yield a mixture of propyne and allene, followed by reaction with an electrophilic bromine source.

  • Dehydrobromination: 1,2-dibromopropane is treated with a strong base, such as potassium hydroxide in ethanol, to induce double dehydrobromination. The resulting gaseous propyne is collected.

  • Bromination: The collected propyne is then bubbled through a solution of bromine in a suitable solvent, such as carbon tetrachloride, at low temperatures to afford 1-bromo-1-propyne.[5]

Reaction of 3-Bromo-1-propyne with a Nucleophile (Example: Propargylation of an Amine):

This procedure exemplifies the typical use of propargyl bromide as an alkylating agent.

  • Reaction Setup: A solution of the amine in a polar aprotic solvent, such as acetonitrile or DMF, is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Addition of Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is added to the solution to act as a proton scavenger.

  • Addition of Propargyl Bromide: 3-bromo-1-propyne is added dropwise to the stirred solution at room temperature.

  • Reaction Monitoring and Workup: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the propargylated amine.[3]

Conclusion

The comparative analysis, supported by inferences from existing DFT studies on related systems, reveals distinct and complementary reactivity profiles for 1-bromo-1-propyne and 3-bromo-1-propyne. While 1-bromo-1-propyne is poised to participate in addition and cycloaddition reactions at the triple bond, its isomer, propargyl bromide, is a potent electrophile for SN2 reactions. This understanding is crucial for selecting the appropriate reagent for a desired synthetic transformation and for predicting potential reaction outcomes and side products. Future dedicated DFT studies on 1-bromo-1-propyne will undoubtedly provide a more refined picture of its reaction mechanisms and further empower synthetic chemists.

References

A Comparative Analysis of Copper-Free vs. Copper-Cocatalyzed Sonogashira Coupling with 1-Bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful reaction is widely employed in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][4] The reaction is typically catalyzed by a palladium complex, and it can be performed with or without a copper(I) cocatalyst.[3][5] This guide provides a detailed comparison of the copper-free and copper-cocatalyzed Sonogashira reaction variants, with a specific focus on the coupling of the vinyl halide, 1-bromo-1-propyne.

Reaction Overview

The fundamental transformation in the Sonogashira coupling is the formation of a new carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. The presence or absence of a copper(I) cocatalyst significantly influences the reaction mechanism, conditions, and outcomes.

General Reaction Scheme:

  • Copper-Cocatalyzed: R-X + H-C≡C-R' --(Pd catalyst, Cu cocatalyst, Base)--> R-C≡C-R'

  • Copper-Free: R-X + H-C≡C-R' --(Pd catalyst, Base)--> R-C≡C-R'

Where R is a vinyl or aryl group (in this case, the propyne moiety from 1-bromo-1-propyne), X is a halide (Br), and R' is the substituent on the coupling terminal alkyne.

Catalytic Cycles and Mechanisms

The operational difference between the two methods stems from their distinct catalytic cycles. The copper-cocatalyzed reaction proceeds through two interconnected cycles, while the copper-free version relies on a single (or in some proposed mechanisms, a dual palladium) cycle.

Copper-Cocatalyzed Sonogashira Reaction

The classical Sonogashira reaction employs a dual catalytic system involving both palladium and copper.[5] The palladium cycle is responsible for the activation of the vinyl halide, while the copper cycle activates the terminal alkyne.

Key steps in the copper-cocatalyzed mechanism include:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with 1-bromo-1-propyne to form a Pd(II) complex.

  • Copper-Acetylide Formation: The terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper-acetylide intermediate.

  • Transmetalation: The copper-acetylide transfers its acetylide group to the Pd(II) complex, regenerating the copper(I) catalyst. This is often the rate-determining step.[5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

Copper_Cocatalyzed_Sonogashira cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition 1-Bromo-1-propyne pd_complex L₂Pd(II)(Br)(Propyne) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation product_complex L₂Pd(II)(C≡CR')(Propyne) transmetalation->product_complex cu_catalyst Cu(I)X transmetalation->cu_catalyst Regenerates Cu(I) reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 product Product (Propyne-C≡CR') reductive_elimination->product cu_acetylide Cu(I)-C≡CR' cu_catalyst->cu_acetylide Deprotonation alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->transmetalation Transfers Acetylide

Figure 1: Catalytic cycle of the copper-cocatalyzed Sonogashira reaction.
Copper-Free Sonogashira Reaction

The copper-free Sonogashira reaction has gained traction to avoid the drawbacks associated with copper, such as the formation of alkyne homocoupling (Glaser coupling) byproducts and the toxicity of copper, which is a concern in pharmaceutical synthesis.[1][3] In this variant, the activation and deprotonation of the terminal alkyne occur without the intermediacy of a copper-acetylide.

Key steps in the copper-free mechanism include:

  • Oxidative Addition: Similar to the cocatalyzed version, the reaction begins with the oxidative addition of 1-bromo-1-propyne to the Pd(0) catalyst.

  • Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the Pd(II) complex. A sufficiently strong base then deprotonates the alkyne directly while it is coordinated to the palladium center, forming a palladium-acetylide species.

  • Reductive Elimination: The palladium-acetylide complex undergoes reductive elimination to furnish the coupled product and regenerate the Pd(0) catalyst.

Alternative mechanisms for the copper-free reaction, such as those involving a dual palladium cycle where one palladium complex activates the halide and another activates the alkyne, have also been proposed.[6][7]

Copper_Free_Sonogashira pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition 1-Bromo-1-propyne pd_complex L₂Pd(II)(Br)(Propyne) oxidative_addition->pd_complex alkyne_coordination Alkyne Coordination & Deprotonation pd_complex->alkyne_coordination product_complex L₂Pd(II)(C≡CR')(Propyne) alkyne_coordination->product_complex alkyne H-C≡CR' alkyne->alkyne_coordination base Base base->alkyne_coordination reductive_elimination Reductive Elimination product_complex->reductive_elimination reductive_elimination->pd0 product Product (Propyne-C≡CR') reductive_elimination->product

Figure 2: Catalytic cycle of the copper-free Sonogashira reaction.

Quantitative Data Comparison

The choice between a copper-free and a copper-cocatalyzed system often depends on the specific substrates and the desired outcome. Below is a summary of typical reaction conditions and yields for the Sonogashira coupling of vinyl bromides, which can serve as a proxy for 1-bromo-1-propyne.

Reaction TypeCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Copper-Cocatalyzed Pd(PPh₃)₂Cl₂ / CuIAmine (e.g., Et₃N, DIPA)THF or DMFRoom Temp - 602 - 1285 - 98
Copper-Free Pd(OAc)₂ / Ligand (e.g., SPhos, XPhos)Stronger Base (e.g., K₂CO₃, Cs₂CO₃)Toluene, Dioxane80 - 11012 - 2475 - 95
Copper-Free (NHC) (NHC)Pd PrecatalystOrganic Base (e.g., DABCO)THFRoom Temp10 - 20~75
Copper-Free (Aqueous) Water-soluble Pd-complexKOHAcetonitrile/WaterRoom Temp - 606 - 1880 - 95

Note: This table represents typical data for vinyl bromides. Specific results for 1-bromo-1-propyne may vary.

Experimental Protocols

General Procedure for Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • 1-bromo-1-propyne (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Diisopropylamine (DIPA) (3.0 mmol)

  • Anhydrous THF (5 mL)

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(PPh₃)₂Cl₂ and CuI.

  • Add anhydrous THF, followed by diisopropylamine.

  • Stir the mixture for 10 minutes at room temperature.

  • Add the terminal alkyne, followed by 1-bromo-1-propyne.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Copper-Free Sonogashira Coupling

Materials:

  • 1-bromo-1-propyne (1.0 mmol)

  • Terminal alkyne (1.5 mmol)

  • Pd(OAc)₂ (0.03 mmol, 3 mol%)

  • A suitable phosphine ligand (e.g., SPhos) (0.06 mmol, 6 mol%)

  • K₂CO₃ (2.0 mmol)

  • Anhydrous dioxane (5 mL)

Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂, the phosphine ligand, and K₂CO₃.

  • Add anhydrous dioxane, the terminal alkyne, and 1-bromo-1-propyne.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Experimental Workflow and Decision Logic

The selection of the appropriate Sonogashira protocol is a critical decision in synthetic planning. The following diagram illustrates a logical workflow for choosing between the copper-cocatalyzed and copper-free methods.

Decision_Workflow start Start: Synthesize Propyne-C≡CR' check_homocoupling Is alkyne prone to homocoupling? start->check_homocoupling check_purity Are stringent purity (low metal) levels required? check_homocoupling->check_purity No use_copper_free Choose Copper-Free Sonogashira check_homocoupling->use_copper_free Yes check_conditions Are mild conditions (room temp) essential? check_purity->check_conditions No check_purity->use_copper_free Yes use_copper Choose Copper-Cocatalyzed Sonogashira check_conditions->use_copper Yes consider_copper_free Consider Copper-Free with advanced catalyst systems check_conditions->consider_copper_free No consider_copper_free->use_copper If speed is critical

Figure 3: Decision workflow for selecting a Sonogashira coupling method.

Conclusion

Both copper-cocatalyzed and copper-free Sonogashira reactions are highly effective methods for the synthesis of coupled alkynes from 1-bromo-1-propyne. The traditional copper-cocatalyzed method often provides higher reaction rates and operates under milder conditions, making it a robust and widely used protocol. However, the potential for homocoupling side products and copper contamination can be significant drawbacks.

The copper-free variant, while often requiring higher temperatures and more specialized catalytic systems, offers a "greener" alternative that circumvents the issues of copper toxicity and alkyne dimerization. The choice between the two methods will ultimately be dictated by the specific requirements of the synthesis, including the sensitivity of the substrates, the need for high purity, and the desired reaction conditions. For pharmaceutical and materials science applications where metal contamination is a critical concern, the copper-free Sonogashira reaction is often the superior choice.

References

A Mechanistic Showdown: Unraveling the SN1 vs. SN2 Pathways for 1-bromo-1-propyne

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a nuanced understanding of reaction mechanisms is paramount. This guide provides a comparative analysis of the unimolecular (SN1) and bimolecular (SN2) nucleophilic substitution pathways for 1-bromo-1-propyne, a substrate featuring a halogen on an sp-hybridized carbon. This seemingly subtle structural variation from the more commonly studied alkyl halides (sp3-hybridized) introduces significant mechanistic divergences and challenges classical substitution paradigms.

Direct nucleophilic substitution at the sp-hybridized carbon of 1-bromo-1-propyne is a less frequently encountered reaction pathway compared to its sp3-hybridized counterparts.[1] The unique electronic and steric environment of the alkyne moiety profoundly influences the viability and characteristics of both SN1 and SN2 mechanisms.

The Energetic Hurdle of the Vinyl Cation in the SN1 Pathway

The hallmark of the SN1 mechanism is the formation of a carbocation intermediate. In the case of 1-bromo-1-propyne, this would necessitate the generation of a highly unstable and high-energy vinyl cation.[2][3][4] The positive charge on an sp-hybridized carbon is inherently less stable than on an sp2 or sp3 hybridized carbon due to the increased s-character of the orbital, which holds the electrons closer to the nucleus.

The solvolysis of vinyl halides, a classic reaction for probing SN1 pathways, is known to be significantly more challenging than for alkyl halides.[5] While the formation of vinyl cations through solvolysis has been documented, it typically requires highly acidic media or substrates with stabilizing groups.[5] For 1-bromo-1-propyne, the formation of the propargyl cation is a critical step.

dot

SN1_Pathway sub 1-bromo-1-propyne ts1 Transition State 1 (C-Br bond breaking) sub->ts1 Slow, Rate-determining int Propargyl Cation (Vinyl Cation Intermediate) ts1->int ts2 Transition State 2 (Nucleophile attack) int->ts2 Fast prod Substitution Product ts2->prod nuc Nucleophile

Caption: The SN1 pathway for 1-bromo-1-propyne, highlighting the formation of a high-energy vinyl cation intermediate.

The Geometric Constraints of the SN2 Pathway

The SN2 mechanism is characterized by a concerted, single-step process where the nucleophile attacks the electrophilic carbon as the leaving group departs. A key geometric requirement for this "backside attack" is approach from the side opposite to the leaving group.

In 1-bromo-1-propyne, the linear geometry of the alkyne presents a significant steric and electronic barrier to the traditional backside attack. The pi-electron clouds of the triple bond effectively shield the carbon atom, making it difficult for the nucleophile to approach from the rear. This steric hindrance makes the SN2 pathway energetically unfavorable.

dot

SN2_Pathway reac Nucleophile + 1-bromo-1-propyne ts Transition State (Concerted bond formation and breaking) reac->ts Single, Concerted Step prod Substitution Product + Bromide ts->prod

Caption: The SN2 pathway for 1-bromo-1-propyne, illustrating the concerted mechanism.

Comparative Analysis: A Summary of Mechanistic Factors

FeatureSN1 PathwaySN2 Pathway
Intermediate Vinyl Cation (High Energy)None (Concerted)
Rate Determining Step Formation of Vinyl CationNucleophilic Attack
Kinetics First-order (Rate = k[Substrate])Second-order (Rate = k[Substrate][Nucleophile])
Substrate Structure Favored by cation stability (not favorable for 1-bromo-1-propyne)Hindered by linear geometry and pi-electron clouds
Nucleophile Weak nucleophiles favoredStrong nucleophiles required
Solvent Polar, protic solvents to stabilize the cationPolar, aprotic solvents to enhance nucleophilicity
Stereochemistry Racemization (if chiral center is formed)Inversion of configuration (not applicable to the linear alkyne)

Experimental Protocols for Mechanistic Investigation

Distinguishing between the SN1 and SN2 pathways for 1-bromo-1-propyne experimentally requires careful selection of reaction conditions and analytical techniques.

Kinetic Studies

Objective: To determine the order of the reaction with respect to the substrate and the nucleophile.

Methodology:

  • Reaction Setup: A series of reactions are prepared with varying initial concentrations of 1-bromo-1-propyne and the chosen nucleophile (e.g., a halide ion, an alkoxide). The reactions are maintained at a constant temperature in a suitable solvent (e.g., ethanol for solvolysis studies favoring SN1, or acetone for studies with a strong nucleophile favoring SN2).

  • Monitoring Reaction Progress: The disappearance of the reactant or the appearance of the product is monitored over time. This can be achieved using techniques such as:

    • Gas Chromatography (GC): Aliquots of the reaction mixture are taken at regular intervals, quenched, and analyzed by GC to determine the concentration of 1-bromo-1-propyne and the substitution product.

    • Titration: If the reaction produces an acidic or basic byproduct (e.g., HBr), its concentration can be determined by titration.

  • Data Analysis: The rate of the reaction is determined from the change in concentration over time. By plotting the initial rate against the initial concentrations of the reactants, the order of the reaction with respect to each component can be determined, thus indicating whether the kinetics are first-order (SN1) or second-order (SN2).

Product Analysis

Objective: To identify the products of the reaction and determine their relative ratios.

Methodology:

  • Reaction and Workup: The reaction is allowed to proceed to completion under specific conditions (e.g., solvolysis in ethanol, or reaction with sodium ethoxide in ethanol). The reaction mixture is then worked up to isolate the organic products.

  • Product Identification: The structure of the product(s) is determined using spectroscopic techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the connectivity of atoms in the product molecules.

    • Infrared (IR) Spectroscopy: Can identify the presence of key functional groups, such as the alkyne and any new functional groups introduced by the nucleophile.

    • Mass Spectrometry (MS): Determines the molecular weight of the product and provides information about its fragmentation pattern.

  • Product Distribution: The relative amounts of different products (e.g., substitution product vs. elimination product) are quantified using techniques like GC or NMR integration.

Conclusion

The nucleophilic substitution of 1-bromo-1-propyne presents a fascinating case study where both the SN1 and SN2 pathways are significantly disfavored compared to their counterparts in saturated alkyl halides. The high energy of the vinyl cation intermediate makes the SN1 pathway a difficult proposition, while the linear geometry and electron density of the alkyne hinder the backside attack required for an SN2 reaction.

Experimental evidence, primarily from kinetic studies and product analysis, is crucial to definitively assign a mechanism under specific reaction conditions. The choice of nucleophile and solvent plays a critical role in tipping the balance, however slight, towards one pathway over the other. For researchers in drug development and synthetic chemistry, understanding these mechanistic nuances is essential for predicting reactivity, controlling product formation, and designing novel synthetic routes.

References

Benchmarking 1-bromo-1-propyne: A Comparative Guide to Alkynylating Agents for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of synthetic chemistry, the introduction of an alkynyl moiety is a critical transformation for the construction of complex molecules, including pharmaceuticals and functional materials. Among the various reagents available for this purpose, 1-bromo-1-propyne has emerged as a potent alkynylating agent. This guide provides an objective comparison of 1-bromo-1-propyne against other common alkynylating agents, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable reagent for their specific needs.

Performance Comparison of Alkynylating Agents

The efficacy of an alkynylating agent is determined by several factors, including reaction yield, substrate scope, reaction conditions, and safety considerations. This section presents a comparative analysis of 1-bromo-1-propyne and its alternatives in two of the most prevalent cross-coupling reactions for C(sp)-C(sp²) bond formation: the Cadiot-Chodkiewicz coupling and the Sonogashira coupling.

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne. Due to the hazardous and volatile nature of 1-bromo-1-propyne, an in-situ generation method from 1,1-dibromopropene has been developed, offering a safer alternative to handling the pure reagent.[1] This approach has demonstrated good to excellent yields with a variety of terminal alkynes.

Table 1: Performance of In-situ Generated 1-bromo-1-propyne in Cadiot-Chodkiewicz Coupling [1]

EntryTerminal Alkyne SubstrateProductYield (%)
1Phenylacetylene1-phenyl-1,3-pentadiyne85
24-Methoxyphenylacetylene1-(4-methoxyphenyl)-1,3-pentadiyne78
34-Chlorophenylacetylene1-(4-chlorophenyl)-1,3-pentadiyne82
41-Ethynyl-4-fluorobenzene1-(4-fluorophenyl)-1,3-pentadiyne75
51-Ethynylcyclohexene1-(cyclohex-1-en-1-yl)-1,3-pentadiyne72
63-Phenyl-2-propyn-1-ol5-phenyl-2,4-hexadiyn-1-ol88
7Propargyl alcohol2,4-hexadiyn-1-ol76

Reaction Conditions: 1,1-dibromopropene (1.5 equiv.), terminal alkyne (1.0 equiv.), LiHMDS (1.5 equiv.) in THF at -78 °C to 0 °C, followed by coupling with CuCl, NH₂OH·HCl in aqueous solution.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. While 1-bromo-1-propyne can be used in this reaction, alternatives such as propyne gas and trimethylsilyl (TMS)-propyne are more commonly employed due to safety and handling advantages.

Table 2: Comparative Performance of Propynylating Agents in Sonogashira Coupling

EntryPropynylating AgentAryl HalideCatalyst/ConditionsProductYield (%)Reference
1Propyne (in situ)4-IodoanisolePd(PPh₃)₂Cl₂, CuI, n-BuLi, THF1-methoxy-4-(prop-1-yn-1-yl)benzeneHigh Yield[2]
2Propyne (gas)2-IodoresorcinolPd(PPh₃)₂Cl₂, CuI, amine4-hydroxy-2-methylbenzofuranHigh Yield[2]
3TMS-propyne4-IodotoluenePd(PPh₃)₂Cl₂, CuI, NEt₃1-methyl-4-((trimethylsilyl)ethynyl)benzene-[3]
41-bromo-1-propyne4-BromobenzonitrileNS-MCM-41-Pd, CuI, PPh₃, Toluene, 100°C4-(prop-1-yn-1-yl)benzonitrile56%[4]
51-bromo-1-propyne4-BromoacetophenoneNS-MCM-41-Pd, CuI, PPh₃, Toluene, 100°C1-(4-(prop-1-yn-1-yl)phenyl)ethan-1-one65%[4]
61-bromo-1-propyne4-BromonitrobenzeneNS-MCM-41-Pd, CuI, PPh₃, Toluene, 100°C1-nitro-4-(prop-1-yn-1-yl)benzene72%[4]

Note: Direct quantitative comparison is challenging due to variations in reaction conditions and substrates across different studies. "High Yield" indicates that the original source reported a high yield without specifying the exact percentage.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are representative procedures for the alkynylation reactions discussed.

Protocol 1: In-situ Generation and Cadiot-Chodkiewicz Coupling of 1-bromo-1-propyne[1]

Step 1: In-situ Generation of 1-bromo-1-propyne

  • To a solution of 1,1-dibromopropene (1.5 mmol) in anhydrous THF (5 mL) at -78 °C under an inert atmosphere, add LiHMDS (1.0 M in THF, 1.5 mL, 1.5 mmol) dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

Step 2: Cadiot-Chodkiewicz Coupling

  • In a separate flask, dissolve the terminal alkyne (1.0 mmol), CuCl (0.1 mmol), and NH₂OH·HCl (0.2 mmol) in a mixture of water (2 mL) and THF (2 mL).

  • To this solution, add the freshly prepared solution of 1-bromo-1-propyne from Step 1 via cannula at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours and then at room temperature for 2 hours.

  • Upon completion, quench the reaction with aqueous NH₄Cl solution and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the residue by column chromatography.

Protocol 2: Sonogashira Coupling with In-situ Generated Propyne[2]
  • To a solution of (E/Z)-1-bromopropene (1.42 mmol) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.42 mmol) dropwise.

  • After stirring for 30 minutes, add water to the reaction mixture to generate a THF solution of propyne.

  • To this solution, add the aryl halide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.025 mmol), and an appropriate amine base (e.g., triethylamine, 2.0 mmol).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired product.

Safety and Handling of 1-bromo-1-propyne

DANGER: 1-bromo-1-propyne is reported to be hazardous, with the potential to be pyrophoric (ignites spontaneously in air).[1] Extreme caution must be exercised when handling this reagent.

  • Handling: Always handle 1-bromo-1-propyne and its precursors in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.[5][6][7]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. The container should be tightly sealed.[5]

  • In-situ Generation: To circumvent the hazards associated with handling pure 1-bromo-1-propyne, the in-situ generation from 1,1-dibromopropene is the recommended and safer procedure.[1]

  • Disposal: Dispose of any waste containing 1-bromo-1-propyne and its precursors according to institutional and local regulations for hazardous chemical waste.

Visualizing Reaction Workflows

Understanding the sequence of steps in a chemical synthesis is crucial for planning and execution. The following diagrams, generated using Graphviz, illustrate the experimental workflows for the Cadiot-Chodkiewicz and Sonogashira couplings.

Cadiot_Chodkiewicz_Workflow cluster_generation In-situ Generation of 1-bromo-1-propyne cluster_coupling Cadiot-Chodkiewicz Coupling A 1,1-Dibromopropene in THF B Add LiHMDS at -78°C A->B C Warm to 0°C B->C E Add 1-bromo-1-propyne solution C->E Transfer via cannula D Terminal Alkyne, CuCl, NH₂OH·HCl in H₂O/THF D->E F Stir at 0°C then RT E->F G Workup and Purification F->G H Final Product G->H

Caption: Experimental workflow for the in-situ generation and Cadiot-Chodkiewicz coupling of 1-bromo-1-propyne.

Sonogashira_Workflow cluster_propyne_generation In-situ Generation of Propyne cluster_sonogashira_coupling Sonogashira Coupling I 1-Bromopropene in THF J Add n-BuLi at -78°C I->J K Add Water J->K M Combine with Propyne Solution K->M Use resulting solution L Aryl Halide, Pd/Cu Catalysts, Amine L->M N Warm to RT and Stir M->N O Workup and Purification N->O P Final Product O->P

Caption: Experimental workflow for the Sonogashira coupling using in-situ generated propyne.

Conclusion

1-bromo-1-propyne is a highly effective, albeit hazardous, alkynylating agent. The development of an in-situ generation protocol for its use in Cadiot-Chodkiewicz couplings has significantly improved its safety profile and accessibility for synthetic chemists. In Sonogashira couplings, safer and more convenient alternatives like propyne gas or its in-situ generation from less hazardous precursors are often preferred. The choice of the optimal alkynylating agent will ultimately depend on the specific requirements of the synthesis, including the desired coupling reaction, substrate compatibility, and the available laboratory infrastructure for handling potentially hazardous materials. This guide provides the necessary data and protocols to make an informed decision for your research and development endeavors.

References

Safety Operating Guide

Safe Disposal of Propyne, 1-bromo-: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Proper handling and disposal of Propyne, 1-bromo-, also known as 3-bromo-1-propyne or propargyl bromide, are critical for ensuring laboratory safety and environmental protection. This highly flammable, toxic, and reactive compound necessitates strict adherence to established protocols. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide researchers, scientists, and drug development professionals in the safe management of this chemical.

I. Essential Safety and Hazard Information

Propyne, 1-bromo- is a colorless to light yellow liquid with a sharp odor. It is crucial to handle this substance within a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]

Key Hazards:

  • Flammability: Highly flammable liquid and vapor with a low flash point.[2][3] Vapors are heavier than air and may travel to an ignition source.[4]

  • Toxicity: Toxic if swallowed or inhaled and causes skin and serious eye irritation.[2] May cause respiratory irritation.[5]

  • Reactivity: May decompose explosively with mild shock or when heated under confinement.[3][4] Its explosive properties can be reduced by dilution with toluene.[3][4]

  • Environmental Hazards: Harmful to aquatic organisms.

II. Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for Propyne, 1-bromo-.

PropertyValue
CAS Number 106-96-7
Molecular Formula C₃H₃Br
Molecular Weight 118.96 g/mol
Appearance Colorless to light yellow liquid
Odor Sharp
Boiling Point 88-90 °C
Flash Point 18 °C (65 °F)
Density 1.571 g/mL at 25 °C
Solubility Insoluble in water. Soluble in alcohol, ether, chloroform, carbon tetrachloride, and carbon disulfide.[3]

III. Step-by-Step Disposal Protocol

The disposal of Propyne, 1-bromo- must be managed as hazardous waste in strict accordance with all applicable federal, state, and local regulations.[6][7]

Step 1: Immediate Containment of Spills

  • Evacuate and Ventilate: In case of a spill, immediately evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[5][8]

  • Absorb Spill: Contain and absorb the spill using an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth.[5][8] Do not use combustible materials.

  • Collect Waste: Use non-sparking tools to collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[5][8]

Step 2: Waste Collection and Storage

  • Waste Container: Use a designated, properly labeled, and sealed container for collecting waste Propyne, 1-bromo- and contaminated materials.

  • Storage: Store the waste container in a cool, dry, well-ventilated, and flame-proof area, away from incompatible materials such as oxidizing agents, strong bases, and sources of heat or ignition.[1][5]

Step 3: Final Disposal

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed chemical waste disposal company.

  • Approved Methods: Approved disposal methods include:

    • Incineration: Controlled incineration in a licensed facility, often after being dissolved in a combustible solvent and equipped with an afterburner and alkali scrubber.[4][5]

    • Licensed Landfill: Burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes.[5][8]

  • Empty Containers: Decontaminate empty containers. They may retain product residue and should be handled as hazardous waste until properly cleaned or destroyed.[5][8] Do not reuse empty containers.[7]

IV. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Propyne, 1-bromo-.

propyne_disposal_workflow Propyne, 1-bromo- Disposal Workflow start Propyne, 1-bromo- Waste Generated is_spill Is it a spill? start->is_spill contain_spill Contain with inert absorbent (e.g., vermiculite, sand) is_spill->contain_spill Yes collect_waste Collect waste into a labeled, sealed container is_spill->collect_waste No (Routine Waste) contain_spill->collect_waste store_waste Store in a cool, dry, well-ventilated, flame-proof area collect_waste->store_waste contact_disposal Contact licensed hazardous waste disposal facility store_waste->contact_disposal transport Arrange for professional transport and disposal contact_disposal->transport end Disposal Complete transport->end

Caption: Logical workflow for the safe disposal of Propyne, 1-bromo-.

References

Personal protective equipment for handling Propyne, 1-bromo-

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-Bromo-propyne

For immediate reference, this guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1-bromo-propyne. Adherence to these guidelines is crucial for ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling 1-bromo-propyne, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. This includes protection for the hands, eyes, face, and respiratory system.

Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[1] A face shield should also be worn when there is a significant risk of splashing or a highly exothermic reaction.

Respiratory Protection: Work with 1-bromo-propyne should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[2][3] If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with organic vapor cartridges is required.[4]

Skin and Body Protection: A lab coat should be worn to protect against incidental contact.[1] For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be utilized.[2] Closed-toe shoes are mandatory in any laboratory setting.

Quantitative Data for Glove Selection (Based on 1-Bromopropane)

The following table provides breakthrough times for various glove materials against 1-bromopropane. This data should be used as a guide, and it is recommended to double-glove and change gloves immediately upon any sign of contamination.

Glove MaterialBreakthrough Time (minutes)Recommendation
Neoprene> 480Excellent
Nitrile> 480Excellent
Butyl Rubber> 480Excellent
Latex< 10Not Recommended

Data sourced from various chemical resistance guides.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling 1-bromo-propyne is crucial for maintaining a safe laboratory environment.

1. Preparation and Engineering Controls:

  • Ensure a calibrated and certified chemical fume hood is used for all manipulations.

  • Verify that a safety shower and eyewash station are readily accessible and operational.

  • Assemble all necessary equipment and reagents before introducing 1-bromo-propyne to the work area.

  • Remove all flammable materials and ignition sources from the vicinity.[2]

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat, ensuring it is fully buttoned.

  • Don chemical splash goggles and a face shield.

  • Wear two pairs of recommended gloves (e.g., nitrile or neoprene).

3. Handling and Dispensing:

  • Ground and bond containers when transferring the material to prevent static discharge.

  • Use spark-proof tools for all operations.

  • Carefully open the container in the fume hood, avoiding splashing.

  • Dispense the required amount of 1-bromo-propyne slowly and carefully.

  • Keep the container tightly closed when not in use.

4. Post-Handling:

  • Wipe down the work area with an appropriate solvent and decontaminating solution.

  • Properly dispose of all contaminated materials as outlined in the disposal plan.

  • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Safe Waste Management

Proper disposal of 1-bromo-propyne and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing 1-bromo-propyne, including unused product, reaction residues, and contaminated materials (e.g., gloves, paper towels), in a designated, labeled, and sealed hazardous waste container.

2. Container Management:

  • Use a chemically resistant container that is compatible with 1-bromo-propyne.

  • Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "1-Bromo-propyne".

  • Keep the waste container closed at all times, except when adding waste.

3. Spill Management:

  • In the event of a spill, evacuate the area and remove all ignition sources.[2]

  • Wear appropriate PPE, including respiratory protection.

  • Contain the spill using an absorbent material such as vermiculite or sand.[2]

  • Collect the absorbed material using spark-proof tools and place it in a sealed hazardous waste container for disposal.

  • Ventilate the area and wash the spill site after cleanup is complete.[4]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

  • Do not dispose of 1-bromo-propyne down the drain or in the regular trash.

Emergency Procedures

In case of any exposure, immediate action is critical.

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Seek immediate medical attention.

Inhalation:

  • Move the individual to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.

Workflow for Safe Handling and Disposal of 1-Bromo-propyne

Workflow for Safe Handling and Disposal of 1-Bromo-propyne cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_fume_hood Verify Fume Hood prep_safety_equipment Check Safety Shower & Eyewash prep_fume_hood->prep_safety_equipment prep_ppe Don Appropriate PPE prep_safety_equipment->prep_ppe handle_grounding Ground and Bond Container prep_ppe->handle_grounding handle_dispense Dispense in Fume Hood handle_grounding->handle_dispense handle_close Keep Container Closed handle_dispense->handle_close emergency_spill Spill handle_dispense->emergency_spill emergency_exposure Exposure handle_dispense->emergency_exposure post_clean Clean Work Area handle_close->post_clean post_dispose_waste Dispose of Contaminated Materials post_clean->post_dispose_waste post_remove_ppe Remove PPE post_dispose_waste->post_remove_ppe disp_segregate Segregate Hazardous Waste post_dispose_waste->disp_segregate post_wash Wash Hands post_remove_ppe->post_wash disp_label Label Waste Container disp_segregate->disp_label disp_ehs Contact EHS for Disposal disp_label->disp_ehs action_evacuate Evacuate & Remove Ignition Sources emergency_spill->action_evacuate action_first_aid Administer First Aid emergency_exposure->action_first_aid action_contain Contain Spill action_evacuate->action_contain action_contain->disp_segregate action_medical Seek Medical Attention action_first_aid->action_medical

Caption: Workflow for the safe handling and disposal of 1-bromo-propyne.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.